Product packaging for Calcium dobesilate monohydrate(Cat. No.:CAS No. 117552-78-0)

Calcium dobesilate monohydrate

Cat. No.: B569210
CAS No.: 117552-78-0
M. Wt: 436.415
InChI Key: JMTQBGBMQZPWCS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium dobesilate monohydrate (CAS 117552-78-0) is a synthetic vasoprotective compound provided as a research tool for investigating microvascular disorders. Its primary research value lies in its multifaceted mechanism of action, which includes protecting and stabilizing the vascular endothelium, reducing capillary permeability, and improving blood rheology . Researchers utilize this compound to model and study the pathways involved in chronic venous insufficiency, diabetic retinopathy, and hemorrhoidal disease . Studies indicate that this compound exhibits significant antioxidant properties, scavenging free radicals and mitigating oxidative stress in vascular tissues . It also demonstrates anti-inflammatory effects by inhibiting the release of prostaglandins and other inflammatory mediators . Furthermore, it has been shown to improve microcirculation by reducing blood viscosity, enhancing erythrocyte deformability, and inhibiting platelet aggregation . A key area of scientific inquiry involves its ability to modulate growth factors, including Vascular Endothelial Growth Factor (VEGF), which helps control abnormal angiogenesis and vascular permeability in models of diabetic retinopathy . This combination of endothelial stabilization, antioxidant activity, and hemorheological improvement makes this compound a valuable agent for in vitro and in vivo research aimed at understanding and targeting microangiopathies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12CaO11S2 B569210 Calcium dobesilate monohydrate CAS No. 117552-78-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2,5-dihydroxybenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQBGBMQZPWCS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12CaO11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117552-78-0
Record name Calcium dobesilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117552780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CALCIUM DOBESILATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROX9374L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Calcium Dobesilate Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate is a synthetic vasoprotective and angioprotective agent utilized in the management of microvascular disorders, most notably diabetic retinopathy and chronic venous insufficiency.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that encompasses the modulation of key signaling pathways, potent anti-inflammatory and antioxidant activities, and direct effects on the vascular endothelium. This technical guide provides a comprehensive overview of the core mechanisms of calcium dobesilate, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

Calcium dobesilate exerts its pharmacological effects through several interconnected pathways:

  • Modulation of Growth Factor Signaling: A primary mechanism is the inhibition of pro-angiogenic and permeability-inducing growth factors, particularly Vascular Endothelial Growth Factor (VEGF).[3][4][5] Calcium dobesilate interferes with the binding of VEGF to its co-receptor, heparan sulfate (B86663), thereby attenuating the activation of the VEGF receptor-2 (VEGFR-2).[3][6][7] This leads to the downstream inhibition of critical signaling cascades, including the PI3K/AKT/mTOR and MEK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[4][5][7] There is also evidence suggesting interference with Fibroblast Growth Factor (FGF) signaling.[3][6][7]

  • Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by downregulating the expression and activity of pro-inflammatory cytokines and chemokines.[8][9][10] It has been shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1).[8][9][10][11][12] This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[8][13][14][15][16]

  • Antioxidant Properties: Calcium dobesilate is a potent antioxidant that directly scavenges reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to endothelial dysfunction in various vascular pathologies.[1][17][18][19][20] This antioxidant activity helps protect the vascular endothelium from damage and preserve its integrity.[1][19]

  • Endothelial Protection and Enhancement of Vascular Function: By stabilizing endothelial cells and preserving the integrity of capillary walls, calcium dobesilate reduces capillary permeability.[1][2][21][22] It also improves blood rheology by decreasing blood viscosity and inhibiting platelet aggregation.[1][2][18][22][23][24] Furthermore, it enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key molecule in promoting vasodilation and maintaining vascular health.[14][22][25][26][27]

  • Preservation of the Blood-Retinal Barrier: In the context of diabetic retinopathy, calcium dobesilate has been shown to protect the blood-retinal barrier by preventing the degradation of tight junction proteins, such as occludin and claudin-5, and maintaining the proper localization of zonula occludens-1 (ZO-1).[7][15] It also reduces the adhesion of leukocytes to retinal vessels by inhibiting the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[15]

Signaling Pathways

The multifaceted action of calcium dobesilate is rooted in its ability to modulate several key intracellular signaling pathways.

VEGF Signaling Pathway

Calcium dobesilate significantly attenuates VEGF-mediated signaling, which is upregulated in pathological conditions like diabetic retinopathy. It interferes with the interaction between VEGF and its co-receptor, heparan sulfate, leading to reduced activation of VEGFR-2. This, in turn, inhibits downstream cascades like PI3K/AKT/mTOR and MEK/ERK, which are crucial for angiogenesis and vascular permeability.[3][4][5][6][7]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF HS Heparan Sulfate VEGF->HS Binds CaD Calcium Dobesilate CaD->HS Interferes VEGFR2 VEGFR-2 HS->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Permeability mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VEGF Signaling Pathway Inhibition by Calcium Dobesilate.
Anti-inflammatory Signaling Pathways

Calcium dobesilate exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including NF-κB and p38 MAPK. By doing so, it reduces the production of inflammatory cytokines and chemokines.

Anti_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., High Glucose, ROS p38MAPK p38 MAPK Stimuli->p38MAPK IKK IKK Stimuli->IKK Gene Gene Transcription p38MAPK->Gene IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation NFkB_active->Gene CaD Calcium Dobesilate CaD->p38MAPK Inhibits CaD->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines

Anti-inflammatory Action of Calcium Dobesilate.

Quantitative Data Summary

The following tables summarize the quantitative effects of calcium dobesilate from various experimental studies.

Table 1: Effects on Pro-inflammatory Markers

MarkerModelTreatmentResultReference
TNF-α Diabetic Rat Retina100 mg/kg/day for 2 weeksPrevention of diabetes-induced increase (162.1 ± 15.8% of control) to 108.8 ± 19.1% of control.[10]
IL-1β Diabetic Rat Retina100 mg/kg/day for 2 weeksPrevention of diabetes-induced increase (175.6 ± 30.8% of control) to 94.4 ± 14.0% of control.[10]
IL-6 Human Diabetic Retinopathy Patients500 mg, three times a day for 12 weeksSignificant reduction from 4.82 pg/ml to 3.88 pg/ml (p = 0.039).[11][28]
TNF-α Human Diabetic Retinopathy Patients500 mg, three times a day for 12 weeksSignificant reduction from 27.73 pg/ml to 24.01 pg/ml (p = 0.038).[11][28]
CRP Human Diabetic Retinopathy Patients500 mg, three times a day for 12 weeksDecrease from 3.15 mg/L to 2.61 mg/L.[11][28]

Table 2: Effects on Oxidative Stress Markers

MarkerModelTreatmentResultReference
Hydroxyl Radical Ischemia/reperfused diabetic rat retina100 mg/kg41% reduction in signal intensity.[17][18]
Na+/K+-ATPase activity Ischemia/reperfused diabetic rat retina100 mg/kg54% reduction in inhibition by ischemia/reperfusion.[17][18]
Ca2+/Mg2+-ATPase activity Ischemia/reperfused diabetic rat retina100 mg/kg41% reduction in inhibition by ischemia/reperfusion.[17][18]
Retinal Na+ content Ischemia/reperfused diabetic rat retina100 mg/kg/day27.5% increase vs. 51.8% in vehicle (P<0.05).[17][18]
Retinal Ca2+ content Ischemia/reperfused diabetic rat retina100 mg/kg/day59.6% increase vs. 107.1% in vehicle (P<0.05).[17][18]
Total Antioxidant Status (TAS) Human varicose veins (in vitro)IC50 = 11.4 ± 2.3 µmol/LFull prevention of PMS/NADH-dependent decrease.[20]
Malondialdehyde (MDA) Human varicose veins (in vitro)IC50 = 102 ± 3 µmol/LFull prevention of PMS/NADH-dependent increase.[20]

Table 3: Effects on Blood Rheology and Ocular Parameters in Diabetic Retinopathy

ParameterResultReference
Whole Blood Viscosity Mean Difference: -0.57 cP (95% CI: -0.75 to -0.38, P<0.001)[29]
Plasma Viscosity Mean Difference: -0.36 cP (95% CI: -0.63 to -0.09, P=0.01)[29]
Retinal Microaneurysms Relative Risk: 0.62 (95% CI: 0.42-0.90, P=0.01)[29]
Retinal Hemorrhages Relative Risk: 0.39 (95% CI: 0.17-0.88, P=0.02)[29]
Exudates Relative Risk: 0.31 (95% CI: 0.12-0.81, P=0.02)[29]
Intraocular Pressure Mean Difference: -5.59 mmHg (95% CI: -6.69 to -4.50, P<0.00001)[29]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a framework for replication and further investigation.

In Vivo Diabetic Animal Models
  • Induction of Diabetes: Diabetes is commonly induced in Wistar or Sprague-Dawley rats or db/db mice. For rats, a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically 50-65 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5) is used.[12][15][17][18] Diabetes is confirmed by measuring blood glucose levels, with levels >250 mg/dL indicating hyperglycemia.

  • Treatment Protocol: Calcium dobesilate is administered orally by gavage at doses ranging from 100 to 200 mg/kg/day for a specified period, often several weeks.[8][12][17][18]

  • Outcome Measures:

    • Blood-Retinal Barrier Permeability: Assessed by measuring the extravasation of Evans blue dye into the retinal tissue.[15]

    • Retinal Thickness: Measured using optical coherence tomography (OCT) or histological analysis.[17][18]

    • Protein Expression: Retinal tissues are harvested for Western blot analysis of tight junction proteins (occludin, claudin-5, ZO-1), inflammatory markers (ICAM-1, TNF-α, IL-1β), and signaling proteins (p-VEGFR-2, p-AKT, p-ERK).[4][5][10][15]

    • Oxidative Stress Markers: Assays for lipid peroxidation (MDA), protein carbonyls, and antioxidant enzyme activities are performed on retinal homogenates.[12][17][18]

In Vitro Endothelial Cell Culture Models
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[7][14][30] They are cultured in endothelial growth medium, typically supplemented with fetal bovine serum and growth factors.

  • Experimental Conditions: To mimic hyperglycemic conditions, cells are cultured in high glucose medium (e.g., 30 mM D-glucose), with normal glucose (5.5 mM) as a control. An osmotic control (e.g., L-glucose or mannitol) is often included.[15][30]

  • Treatment Protocol: Cells are pre-incubated with varying concentrations of calcium dobesilate (e.g., 25, 50, 100, 200 µM) prior to or concurrently with high glucose or VEGF stimulation.[7][14][31]

  • Outcome Measures:

    • Cell Proliferation and Viability: Assessed using assays such as MTT or CCK-8.[30][31]

    • Cell Migration: Evaluated using wound healing (scratch) assays or transwell migration assays.[7]

    • Endothelial Permeability: Measured by the passage of fluorescently labeled albumin (e.g., FITC-BSA) across a monolayer of endothelial cells grown on a transwell insert.[30]

    • Protein Phosphorylation and Expression: Western blotting is used to quantify the phosphorylation status of key signaling proteins (VEGFR-2, AKT, ERK, p38 MAPK, IκBα) and the expression of adhesion molecules (ICAM-1) and inflammatory markers.[4][7][14][15]

    • Leukocyte Adhesion Assay: Fluorescently labeled leukocytes (e.g., U937 cells) are co-cultured with the endothelial cell monolayer, and the number of adherent cells is quantified by microscopy.[15]

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies AnimalModel Diabetic Animal Model (e.g., STZ-induced rats) Treatment_vivo Calcium Dobesilate Treatment (Oral Gavage) AnimalModel->Treatment_vivo Analysis_vivo Analysis of Retinal Tissue: - Western Blot - Immunohistochemistry - Oxidative Stress Assays - Permeability Assay Treatment_vivo->Analysis_vivo CellCulture Endothelial Cell Culture (e.g., HUVECs) Treatment_vitro High Glucose / VEGF Stimulation +/- Calcium Dobesilate CellCulture->Treatment_vitro Analysis_vitro Functional & Molecular Assays: - Proliferation/Migration - Permeability - Western Blot - Leukocyte Adhesion Treatment_vitro->Analysis_vitro

General Experimental Workflow for Investigating Calcium Dobesilate.

Conclusion

The mechanism of action of this compound is complex and multifaceted, targeting key pathological processes involved in microvascular diseases. Its ability to inhibit VEGF signaling, suppress inflammation and oxidative stress, and directly protect the vascular endothelium underscores its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the critical signaling pathways and experimental approaches necessary for further elucidation of its pharmacological profile and the development of novel therapeutic strategies. Further research is warranted to fully explore the synergistic interplay of these mechanisms and to identify potential new applications for this versatile compound.

References

The Pharmacological Profile of Calcium Dobesilate Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate, a synthetic vasoprotective and angioprotective agent, has been a subject of extensive research for its therapeutic potential in various microvascular disorders. This technical guide provides a comprehensive overview of the pharmacological profile of calcium dobesilate, delving into its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development endeavors.

Introduction

Calcium dobesilate (2,5-dihydroxybenzene sulfonate) is a molecule known for its ability to modulate endothelial function and improve microcirculation.[1][2] It is clinically utilized in the management of diabetic retinopathy, chronic venous insufficiency, and hemorrhoidal disease.[3][4][5] Its therapeutic effects are attributed to a combination of antioxidant, anti-inflammatory, and direct vasculotropic actions.[1][2] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for professionals in the field of pharmacology and drug development.

Mechanism of Action

Calcium dobesilate exerts its pharmacological effects through a variety of mechanisms, primarily centered on the protection and stabilization of the vascular endothelium.

Vasculoprotective and Endothelial-Stabilizing Effects

Calcium dobesilate directly acts on the capillary walls, reducing their permeability and fragility.[6] It is believed to interact with the capillary basement membrane, thereby enhancing its stability.[7] This action is crucial in conditions characterized by increased vascular leakage, such as diabetic retinopathy and chronic venous insufficiency.

Antioxidant Properties

A significant aspect of calcium dobesilate's mechanism is its potent antioxidant activity. It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to endothelial dysfunction.

Anti-inflammatory Action

The compound exhibits anti-inflammatory properties by inhibiting the production and activity of pro-inflammatory mediators. This includes the downregulation of signaling pathways such as MAPK and NF-κB, which are pivotal in the inflammatory cascade.

Inhibition of Growth Factor Signaling

Calcium dobesilate has been shown to modulate the activity of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis and vascular permeability. By interfering with VEGF signaling, it can help control pathological neovascularization and vascular leakage.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of calcium dobesilate have been characterized in human studies.

Table 1: Pharmacokinetic Parameters of Calcium Dobesilate (500 mg oral dose in healthy Chinese volunteers)

ParameterFasting State (Mean ± SD)Fed State (Mean ± SD)
Cmax (μg/mL) 13.57 ± 4.396.71 ± 1.74
Tmax (hours) 4.00 (median)5.50 (median)
AUC0-t (hμg/mL) 97.32 ± 14.9479.74 ± 12.67
AUC0-inf (hμg/mL) 101.68 ± 15.4788.01 ± 13.61
t1/2 (hours) 4.34 ± 1.435.89 ± 1.22
Data sourced from a study in healthy Chinese subjects.[8][9]

Pharmacodynamics and In Vitro Activity

The pharmacodynamic effects of calcium dobesilate are evident in its in vitro antioxidant capabilities.

Table 2: In Vitro Antioxidant Activity of Calcium Dobesilate

ActivityIC50 Value (μM)
Hydroxyl Radical Scavenging 1.1
Superoxide Radical Scavenging 682
IC50 values indicate the concentration required to inhibit 50% of the radical activity.[10]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of calcium dobesilate in various vascular disorders.

Table 3: Summary of Clinical Efficacy Data for Calcium Dobesilate

IndicationKey FindingsReference
Diabetic Retinopathy - Significant improvement in retinal microaneurysms (RR: 0.62), hemorrhages (RR: 0.39), and exudates (RR: 0.31).- Reduction of whole blood viscosity (MD: -0.57 cP) and plasma viscosity (MD: -0.36 cP).- Significant reduction in intraocular pressure (MD: -5.59 mmHg).- After 12 weeks, significant reduction in IL-6 (from 4.82 to 3.88 pg/ml) and TNF-α (from 27.73 to 24.01 pg/ml).[3][11][12]
Chronic Venous Insufficiency - Significant reduction in lower calf volume (-64.72 ± 111.93 cm³) compared to placebo (+0.8 ± 152.98 cm³).- Significant reduction in ankle circumference (from 23.78 to 22.71 cm) and calf circumference (from 35.08 to 33.83 cm).- Significant improvement in symptoms of pain, discomfort, heavy legs, and cramps.[4][13]
Hemorrhoidal Disease - Success rate of 86.21% in cessation of bleeding and reduction of anitis in acute attacks.- Reduction in symptom score from 2 to 0.45.- In another study, a 77.5% success rate in cessation of bleeding and lack of severe anitis was observed after 4 weeks.[1][3][14]
RR: Relative Risk; MD: Mean Difference.

Signaling Pathways

Calcium dobesilate's mechanism of action involves the modulation of key intracellular signaling pathways implicated in inflammation and angiogenesis.

Inhibition of the VEGF/PI3K/AKT/mTOR Pathway

Calcium dobesilate has been shown to inhibit the VEGF-mediated signaling cascade, which plays a crucial role in pathological angiogenesis and increased vascular permeability. It reduces the phosphorylation of key downstream effectors, thereby attenuating the pro-angiogenic and pro-permeability signals.[12][15][16][17]

VEGF_PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis & Vascular Permeability mTOR->Angiogenesis Promotes CaD Calcium Dobesilate CaD->VEGFR2 Inhibits Phosphorylation CaD->PI3K Inhibits Phosphorylation CaD->AKT Inhibits Phosphorylation CaD->mTOR Inhibits Phosphorylation

Inhibition of the VEGF/PI3K/AKT/mTOR Signaling Pathway.
Modulation of the MAPK/NF-κB Pathway

Calcium dobesilate also attenuates inflammatory responses by inhibiting the MAPK and NF-κB signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules, thereby ameliorating inflammation-mediated vascular damage.

MAPK_NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., ROS, Cytokines MAPK MAPK (p38, ERK1/2) Stimuli->MAPK IκB IκB MAPK->IκB Phosphorylates & Degrades NFkB_inactive NF-κB (Inactive) MAPK->NFkB_inactive Activates IκB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Gene Pro-inflammatory Gene Expression NFkB_active->Gene Promotes CaD Calcium Dobesilate CaD->MAPK Inhibits Phosphorylation

Modulation of the MAPK/NF-κB Inflammatory Pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the procedure to determine the free radical scavenging activity of calcium dobesilate using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of calcium dobesilate in a suitable solvent (e.g., methanol, ethanol, DMSO, water).

    • Prepare a positive control, such as ascorbic acid, at various dilutions.

  • Assay Procedure:

    • In a 96-well plate or spectrophotometer cuvettes, add a defined volume of each calcium dobesilate dilution.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well/cuvette to initiate the reaction.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the calcium dobesilate solution.

    • Determine the IC50 value, which is the concentration of calcium dobesilate that scavenges 50% of the DPPH radicals.[2][7][18][19]

ABTS Radical Scavenging Assay

This protocol describes the determination of the antioxidant capacity of calcium dobesilate using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water.

    • To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of calcium dobesilate and a reference standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add a small volume (e.g., 10-20 µL) of each calcium dobesilate dilution or standard.

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

    • Include control wells with solvent and the ABTS•+ solution.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the ABTS radical for each concentration.

    • Plot the percentage inhibition against the concentration to determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).[6][20][21][22][23]

In Vivo Vascular Permeability Assay (Miles Assay)

This protocol details a method to assess the effect of calcium dobesilate on vascular permeability in vivo using Evans blue dye.

  • Animal Preparation:

    • Use appropriate animal models (e.g., mice or rats).

    • Anesthetize the animal according to approved protocols.

  • Procedure:

    • Prepare a 0.5% or 2% solution of Evans blue dye in sterile saline.

    • Inject the Evans blue solution intravenously (e.g., via the tail vein). The dye will bind to serum albumin.

    • After a circulation period (e.g., 30 minutes), administer permeability-inducing agents (e.g., histamine (B1213489) or VEGF) and a vehicle control via intradermal injections at different sites on the animal's flank.

    • Allow a specific time for the leakage to occur.

    • Humanely euthanize the animal and dissect the skin at the injection sites.

  • Quantification:

    • Extract the Evans blue dye from the dissected tissue by incubating it in a solvent such as formamide (B127407) at a specific temperature (e.g., 55°C) overnight.

    • Centrifuge the samples to pellet the tissue debris.

    • Measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.

    • Quantify the amount of extravasated dye by comparing the absorbance to a standard curve of known Evans blue concentrations. This will indicate the level of vascular permeability.[17][24][25][26][27]

Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general framework for detecting changes in protein phosphorylation in response to calcium dobesilate treatment.

  • Sample Preparation:

    • Treat cells or tissues with calcium dobesilate for the desired time.

    • Lyse the cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[10][15][16]

Conclusion

This compound possesses a robust pharmacological profile characterized by its multifaceted mechanism of action targeting endothelial dysfunction, oxidative stress, and inflammation. The quantitative data from pharmacokinetic and clinical studies underscore its therapeutic utility in a range of microvascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and scientists, facilitating further investigation into the therapeutic potential and molecular mechanisms of this compound. Continued research is warranted to fully elucidate its clinical applications and to explore its potential in other vasculo-proliferative and inflammatory conditions.

References

Synthesis and Characterization of Calcium Dobesilate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate, the calcium salt of 2,5-dihydroxybenzenesulfonic acid, is a synthetic vasoprotective and angioprotective agent. It is utilized in the treatment of chronic venous insufficiency, diabetic retinopathy, and other microvascular disorders.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation and analytical characterization are presented, including spectroscopic and thermal analysis techniques. Furthermore, this guide elucidates the key signaling pathways through which calcium dobesilate exerts its pharmacological effects, namely the Vascular Endothelial Growth Factor (VEGF) and Mitogen-Activated Protein Kinase (MAPK) pathways. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of hydroquinone (B1673460), followed by neutralization with a calcium salt, and subsequent purification by recrystallization.[7][8][9][10]

Experimental Protocol

Step 1: Sulfonation of Hydroquinone

  • In a reaction vessel, hydroquinone is reacted with concentrated sulfuric acid. The weight ratio of hydroquinone to sulfuric acid is typically in the range of 1:1.2 to 1:1.5.[9]

  • The reaction mixture is heated to a temperature between 80°C and 85°C and stirred for a defined period to ensure complete sulfonation.[9] This process yields 2,5-dihydroxybenzenesulfonic acid.

Step 2: Neutralization and Precipitation

  • The resulting 2,5-dihydroxybenzenesulfonic acid solution is diluted with purified water.

  • Calcium carbonate is gradually added to the solution to neutralize the acid. The pH of the reaction mixture is carefully monitored and adjusted to a range of 3.5 to 4.5.[9]

  • The reaction produces calcium dobesilate, which precipitates out of the solution.

Step 3: Purification and Isolation

  • The crude calcium dobesilate is collected by filtration.

  • Purification is achieved through recrystallization from an aqueous solution of ethanol.[10]

  • The purified crystals of this compound are then dried under vacuum.

Synthesis Workflow

G cluster_synthesis Synthesis Workflow A Hydroquinone & Sulfuric Acid B Sulfonation (80-85°C) A->B C 2,5-dihydroxybenzenesulfonic acid B->C D Neutralization with Calcium Carbonate (pH 3.5-4.5) C->D E Crude Calcium Dobesilate D->E F Recrystallization (Aqueous Ethanol) E->F G Pure Calcium Dobesilate Monohydrate F->G

A simplified workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and solid-state properties. This involves a combination of spectroscopic and thermal analysis techniques.

Physicochemical Properties
PropertyValueReference
Chemical NameCalcium 2,5-dihydroxybenzenesulfonate monohydrate[11]
CAS Number20123-80-2[11]
Molecular FormulaC₁₂H₁₀CaO₁₀S₂·H₂O[11]
Molecular Weight436.4 g/mol [11]
Physical FormWhite or almost white hygroscopic powder[11]
Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: An FT-IR spectrum of the this compound sample is recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

  • Interpretation: The FT-IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H stretching of the hydroxyl and water molecules, S=O stretching of the sulfonate group, and C=C stretching of the aromatic ring.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer. The sample is dissolved in a deuterated solvent, typically D₂O.

  • Interpretation: The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Chemical shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure.

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Protocol: TGA and DSC analyses are performed using a simultaneous thermal analyzer. A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

  • Quantitative Data:

AnalysisTemperature RangeObservationReference
TGA100-180°CWeight loss of approximately 4.19% corresponding to one water molecule.[5]
DSC134-180°CEndothermic peak corresponding to dehydration.[5]
DSC~212°CSecond endothermic process without mass variation.[5]
X-Ray Powder Diffraction (XRPD)
  • Protocol: The XRPD pattern of the crystalline powder is obtained using an X-ray diffractometer with Cu Kα radiation. The sample is scanned over a 2θ range.

  • Interpretation: The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline structure of this compound and can distinguish it from other forms, such as the dihydrate.

High-Performance Liquid Chromatography (HPLC)
  • Protocol: A validated RP-HPLC method is used to determine the purity and assay of this compound.

  • Typical HPLC Parameters:

ParameterConditionReference
ColumnC18 (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm)[3]
Mobile PhaseAcetonitrile: 0.1% Orthophosphoric acid in Water (e.g., 20:80 v/v)[3][7]
Flow Rate1.0 mL/min[3]
DetectionUV at 300 nm[3]
Retention Time~6 min[3]

Mechanism of Action: Signaling Pathways

Calcium dobesilate's therapeutic effects are attributed to its influence on key signaling pathways involved in vascular function and inflammation.

Inhibition of VEGF Signaling Pathway

Calcium dobesilate has been shown to inhibit the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[12][13] VEGF plays a crucial role in angiogenesis and increasing vascular permeability. By interfering with this pathway, calcium dobesilate helps to reduce capillary leakage and abnormal blood vessel growth, which are hallmarks of diabetic retinopathy.[14] The proposed mechanism involves the inhibition of VEGF-induced phosphorylation of its receptor, VEGFR-2, and downstream signaling molecules like MEK and ERK.[2][12]

G cluster_vegf VEGF Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds MEK MEK VEGFR2->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angio Angiogenesis & Increased Permeability ERK->Angio Promotes CaD Calcium Dobesilate CaD->VEGFR2 Inhibits Phosphorylation

Inhibition of the VEGF signaling pathway by Calcium Dobesilate.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and oxidative stress. Studies have indicated that calcium dobesilate can suppress the MAPK signaling pathway.[1][6][15] This inhibition is thought to contribute to its anti-inflammatory and protective effects on the vascular endothelium.

G cluster_mapk MAPK Signaling Pathway Modulation Stress Cellular Stress (e.g., Oxidative, Inflammatory) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Response Inflammatory Response Apoptosis MAPK->Response Leads to CaD Calcium Dobesilate CaD->MAPKKK Inhibits

Modulation of the MAPK signaling pathway by Calcium Dobesilate.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the field of drug development. The elucidation of its mechanism of action through the inhibition of VEGF and MAPK signaling pathways provides a deeper understanding of its therapeutic potential in managing microvascular disorders. Further research into its multifaceted pharmacological properties will continue to be of significant interest.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Dobesilate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate is a vasoprotective agent widely utilized in the treatment of diabetic retinopathy and chronic venous insufficiency.[1][2][3] Its therapeutic efficacy is attributed to its multifaceted pharmacological profile, including the modulation of endothelial function, antioxidant properties, and inhibition of key signaling pathways involved in vascular pathologies.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visual representation of its mechanism of action through signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference.

Chemical Properties

This compound, chemically known as calcium di(2,5-dihydroxybenzenesulfonate) monohydrate, is the calcium salt of dobesilic acid.[4][5][6] It is a synthetic molecule recognized for its ability to reduce capillary permeability.[3][4]

Identifier Value Source
Chemical Name Calcium 2,5-dihydroxybenzenesulfonate monohydrate[7]
Synonyms Calcium di(2,5-dihydroxybenzenesulfonate) monohydrate, Doxium[5][8][9]
CAS Number 20123-80-2[5][7][8]
Molecular Formula C₁₂H₁₀CaO₁₀S₂·H₂O[5][6][8]
Molecular Weight 436.4 g/mol [5][7][8][10]
EINECS EC Number 243-531-5[5][8]

Table 1: Chemical Identification of this compound

Property Description Source
Stability Stable under ordinary conditions of use and storage.[8]
Incompatibilities Strong oxidizing agents.[8]
Hazardous Decomposition Products Emits fumes, Calcium Oxide, Carbon dioxide & Carbon Monoxide, and Sulfur Oxides upon decomposition.[8]
Hygroscopicity Hygroscopic powder.[5][8][9][11]
Storage Store in an airtight container, protected from light.[5][8]

Table 2: Stability and Storage of this compound

Physical Properties

The physical characteristics of this compound are crucial for its formulation and delivery.

Property Value Source
Appearance White or almost white, crystalline powder.[5][6][7][8][11]
Odor Faint to none.[8]
Melting Point >300°C (decomposes) or 194-214°C (range)[4][9]
Solubility
Very soluble in water.[3][5][8][11]
Freely soluble in anhydrous ethanol.[5][8][11]
Very slightly soluble in 2-propanol.[5][8][11]
Practically insoluble in methylene (B1212753) chloride.[5][8][11]
pH (10% aqueous solution) 4.5 to 6.0[3][5][8]
Water Content 4.0% to 6.0%[5][8]

Table 3: Physical Properties of this compound

Experimental Protocols

Identification

A. Ultraviolet and Visible Absorption Spectrophotometry [5][8][11]

  • Methodology: Dissolve 0.100 g of the substance in water and dilute to 200.0 ml with the same solvent. Dilute 5.0 ml of this solution to 100.0 ml with water.

  • Analysis: Examine the solution between 210 nm and 350 nm.

  • Expected Result: The solution should exhibit two absorption maxima, at approximately 221 nm and 301 nm. The specific absorbance at the maximum at 301 nm should be between 174 and 181.[11][12]

B. Chemical Identification [5][8][11]

  • Methodology: Prepare "Solution S" by dissolving 10.0 g of the substance in carbon dioxide-free water and diluting to 100 ml.[5][8] Mix 1 mL of ferric chloride solution, 1 mL of a freshly prepared 10 g/L solution of potassium ferricyanide, and 0.1 mL of nitric acid. To this mixture, add 5 mL of the freshly prepared Solution S.

  • Expected Result: A blue color and a precipitate are immediately produced.[5][8][11]

C. Calcium Identification [5][8][11]

  • Methodology: To 2 mL of the freshly prepared Solution S, add reagents for the identification of calcium ions as per standard pharmacopeial methods.

  • Expected Result: The solution gives a positive reaction for calcium.[5][8][11]

Assay (Potentiometric Titration)[5][8]
  • Methodology: Dissolve 0.200 g of the substance in a mixture of 10 mL of water and 40 mL of dilute sulfuric acid.

  • Titration: Titrate with 0.1 M cerium sulfate (B86663).

  • End-point Determination: Determine the end-point potentiometrically.

  • Calculation: 1 mL of 0.1 M cerium sulfate is equivalent to 10.45 mg of C₁₂H₁₀CaO₁₀S₂.[5][8]

  • Purity Requirement: The content should be between 99.0% and 101.0% on an anhydrous basis.[5][8]

Purity Tests
  • Appearance of Solution: Freshly prepared Solution S should be clear and colorless.[5][8]

  • pH: The pH of Solution S should be between 4.5 and 6.0.[5][8]

  • Related Substances (Liquid Chromatography): To pass the test as per pharmacopeial monographs.[5][8] The main impurity to be monitored is benzene-1,4-diol (B12442567) (hydroquinone).[5][8]

  • Iron: A maximum of 10 ppm, determined on 10 mL of Solution S.[5][8]

  • Water (Karl Fischer Titration): The water content should be between 4.0% and 6.0%, determined on 0.500 g of the substance.[5][8]

Mechanism of Action and Signaling Pathways

Calcium dobesilate exerts its therapeutic effects through multiple mechanisms, primarily centered on vascular protection.

Inhibition of VEGF Signaling

A key mechanism of action is the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling.[13][14] VEGF is a critical mediator of angiogenesis and vascular permeability, which are often dysregulated in diabetic microangiopathy.[13] Calcium dobesilate interferes with the binding of VEGF to its co-receptor, heparan sulfate (HS), thereby inhibiting VEGF-induced phosphorylation of VEGFR-2 and downstream signaling cascades.[13][14] This leads to a reduction in endothelial cell proliferation, migration, and permeability.[13][15]

VEGF_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HS Heparan Sulfate (Co-receptor) HS->VEGFR2 Co-receptor for VEGF binding Downstream Downstream Signaling (Proliferation, Permeability) VEGFR2->Downstream Activates CaD Calcium Dobesilate CaD->HS Interferes with VEGF binding site

Caption: Inhibition of VEGF signaling by Calcium Dobesilate.

Modulation of the PI3K/AKT/mTOR Pathway

Downstream of VEGF/VEGFR2, calcium dobesilate has been shown to inactivate the PI3K/AKT/mTOR signaling pathway.[16] This pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of PI3K, AKT, and mTOR, calcium dobesilate can restore autophagy, a cellular process that is often impaired in diabetic kidney disease.[16][17]

PI3K_AKT_mTOR_Pathway VEGFR2 VEGFR-2 PI3K p-PI3K VEGFR2->PI3K CaD Calcium Dobesilate CaD->VEGFR2 Inhibits AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Calcium Dobesilate's effect on the PI3K/AKT/mTOR pathway.

Antioxidant Activity

Calcium dobesilate exhibits significant antioxidant properties by scavenging free radicals, particularly hydroxyl radicals.[1][18][19] This antioxidant activity helps to reduce oxidative stress, a key contributor to vascular damage in various diseases.[1] It has been shown to protect against lipid peroxidation in erythrocyte membranes and reduce the increase in cytosolic free calcium induced by hydrogen peroxide in endothelial cells.[18]

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties, inhibiting the release and activity of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1] This reduces the inflammatory response within the vascular system.[1]

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a general workflow for assessing the in vitro efficacy of calcium dobesilate on endothelial cells.

Experimental_Workflow CellCulture Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with Calcium Dobesilate +/- VEGF CellCulture->Treatment Proliferation Proliferation Assay (e.g., CCK-8) Treatment->Proliferation Migration Migration Assay (e.g., Transwell) Treatment->Migration Permeability Permeability Assay (e.g., FITC-Dextran) Treatment->Permeability WesternBlot Western Blot Analysis (p-VEGFR2, p-AKT, etc.) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Proliferation->DataAnalysis Migration->DataAnalysis Permeability->DataAnalysis WesternBlot->DataAnalysis

Caption: In vitro efficacy testing workflow for Calcium Dobesilate.

Conclusion

This compound is a well-characterized compound with a range of vasoprotective effects. Its chemical and physical properties are well-defined by pharmacopeial standards, ensuring its quality and consistency in pharmaceutical formulations. The understanding of its mechanism of action, particularly its inhibitory effects on the VEGF and PI3K/AKT/mTOR signaling pathways, provides a strong rationale for its clinical use in managing diabetic microvascular complications. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers and drug development professionals working with this important therapeutic agent.

References

In Vitro Antioxidant Properties of Calcium Dobesilate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of calcium dobesilate monohydrate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental methodologies, quantitative data, and an understanding of the underlying signaling pathways associated with its antioxidant activity.

Core Antioxidant Activities

This compound exhibits a multifaceted antioxidant profile, primarily through its capacity to scavenge free radicals and modulate cellular oxidative stress responses. In vitro studies have consistently demonstrated its efficacy in neutralizing key reactive oxygen species (ROS) and inhibiting lipid peroxidation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the key findings from in vitro studies, providing a comparative look at its potency.

Assay TypeRadical/SpeciesIC50 Value (µM)Reference CompoundReference IC50 (µM)Source
Hydroxyl Radical Scavenging•OH1.1Rutin0.7[1]
Superoxide (B77818) Radical ScavengingO₂⁻682Rutin30[1]
Total Antioxidant Status (TAS)PMS/NADH-induced11.4 ± 2.3RutinNot Specified[2]
Lipid Peroxidation (MDA)PMS/NADH-induced102 ± -3RutinNot Specified[2]

Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and further investigation of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation:

    • Dissolve this compound in methanol to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Methanol is used as the blank.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺).

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare various concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of the sample to 1.0 mL of the diluted ABTS•⁺ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation:

    • Prepare different concentrations of this compound.

  • Assay Procedure:

    • Add 100 µL of the sample to 3.0 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O.

Superoxide Radical (O₂⁻) Scavenging Assay (NBT Method)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Methodology:

  • Reagent Preparation:

  • Sample Preparation:

    • Prepare various concentrations of this compound in phosphate buffer.

  • Assay Procedure:

    • Mix 1.0 mL of NBT solution, 1.0 mL of NADH solution, and 1.0 mL of the sample.

    • Initiate the reaction by adding 100 µL of PMS solution.

    • Incubate at 25°C for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • The percentage of scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay measures the degradation of 2-deoxyribose by hydroxyl radicals generated via the Fenton reaction.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of 2.8 mM 2-deoxyribose, 20 mM KH₂PO₄-KOH buffer (pH 7.4), 100 µM FeCl₃, 104 µM EDTA, 1 mM H₂O₂, and 100 µM ascorbic acid.

  • Sample Preparation:

    • Prepare different concentrations of this compound.

  • Assay Procedure:

    • Mix the sample, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in the buffer.

    • Incubate at 37°C for 1 hour.

    • Add 1.0 mL of 2.8% trichloroacetic acid (TCA) and 1.0 mL of 1% thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the mixture and measure the absorbance at 532 nm.

  • Calculation:

    • The scavenging activity is determined by comparing the absorbance of the sample to the control.

Lipid Peroxidation Assay (TBARS Method)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

  • Sample Preparation:

    • Induce lipid peroxidation in a suitable biological sample (e.g., erythrocyte membranes) using an oxidizing agent.

    • Treat the sample with various concentrations of this compound.

  • Assay Procedure:

    • Mix the sample with a solution containing TBA and an acid (e.g., TCA).

    • Heat the mixture at 95°C for 60 minutes.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

    • Wash the cells to remove the excess DCFH-DA.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Induce oxidative stress by adding a peroxyl radical generator like ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The antioxidant activity is calculated from the area under the fluorescence curve and expressed as quercetin (B1663063) equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

Calcium dobesilate has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and oxidative stress. By preventing the phosphorylation and subsequent degradation of IκBα, calcium dobesilate inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-oxidant genes.

NF_kB_Inhibition LPS Oxidative Stress (e.g., LPS) IKK IKK Complex LPS->IKK CaD Calcium Dobesilate CaD->IKK Inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-oxidant Gene Expression Nucleus->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Calcium Dobesilate.

Modulation of Endothelial Nitric Oxide Synthase (eNOS)

Calcium dobesilate has been reported to enhance the activity of endothelial nitric oxide synthase (eNOS). This leads to an increased production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties. The antioxidant action may be partly explained by this modulation, as NO can also act as a radical scavenger.

eNOS_Modulation CaD Calcium Dobesilate eNOS Endothelial Nitric Oxide Synthase (eNOS) CaD->eNOS Enhances Activity NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Radical_Scavenging Radical Scavenging NO->Radical_Scavenging

Caption: Modulation of eNOS activity by Calcium Dobesilate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the in vitro antioxidant properties of a compound like this compound.

Experimental_Workflow Start Compound (Calcium Dobesilate) Direct_Scavenging Direct Radical Scavenging Assays Start->Direct_Scavenging Reducing_Power Reducing Power Assays Start->Reducing_Power Cellular_Assays Cell-Based Assays Start->Cellular_Assays DPPH DPPH Direct_Scavenging->DPPH ABTS ABTS Direct_Scavenging->ABTS Superoxide Superoxide Direct_Scavenging->Superoxide Hydroxyl Hydroxyl Direct_Scavenging->Hydroxyl Data_Analysis Data Analysis (IC50, % Inhibition) DPPH->Data_Analysis ABTS->Data_Analysis Superoxide->Data_Analysis Hydroxyl->Data_Analysis FRAP FRAP Reducing_Power->FRAP FRAP->Data_Analysis Lipid_Peroxidation Lipid Peroxidation (TBARS) Cellular_Assays->Lipid_Peroxidation CAA Cellular Antioxidant Activity (CAA) Cellular_Assays->CAA Lipid_Peroxidation->Data_Analysis CAA->Data_Analysis Conclusion Conclusion on Antioxidant Profile Data_Analysis->Conclusion

Caption: General workflow for in vitro antioxidant assessment.

Conclusion

This compound demonstrates significant in vitro antioxidant properties through direct radical scavenging and modulation of key cellular signaling pathways. Its ability to effectively neutralize hydroxyl radicals and inhibit lipid peroxidation at therapeutically relevant concentrations underscores its potential as a protective agent against oxidative stress-mediated cellular damage. The detailed protocols and data presented in this guide serve as a valuable resource for further research and development of this compound. Further in vivo studies are warranted to fully elucidate the clinical implications of these antioxidant properties.[1]

References

The Anti-inflammatory Properties of Calcium Dobesilate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium dobesilate monohydrate (CaD), a synthetic vasoprotective and angioprotective agent, has long been utilized in the management of microvascular disorders such as diabetic retinopathy and chronic venous insufficiency.[1][2][3] Emerging evidence has solidified its role as a potent anti-inflammatory agent, acting through a multi-faceted mechanism that encompasses the modulation of key signaling pathways, reduction of oxidative stress, and downregulation of pro-inflammatory mediators. This technical guide provides an in-depth analysis of the anti-inflammatory effects of this compound, presenting quantitative data from pivotal studies, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through several interconnected mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory action, Calcium dobesilate has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway.[4][5][6] This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. CaD has been demonstrated to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[6] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes.[6]

  • Modulation of the VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) is a key mediator of angiogenesis and vascular permeability, both of which are closely linked to inflammation.[7][8] Calcium dobesilate has been found to interfere with VEGF signaling by potentially binding to the heparan sulfate (B86663) binding site, which acts as a co-receptor for VEGF.[7][8][9][10][11] By doing so, it inhibits VEGF-induced phosphorylation of its receptor, VEGFR-2, and downstream signaling cascades, including the MEK/ERK MAP kinase pathway.[7][9] This leads to a reduction in endothelial cell migration, proliferation, and permeability, thereby mitigating key aspects of the inflammatory process.[7][8][10]

  • Antioxidant Properties: Oxidative stress is a critical driver of inflammation. Calcium dobesilate exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative damage.[1][12] It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[6][13][14][15][16] By mitigating oxidative stress, Calcium dobesilate reduces a key trigger for the activation of inflammatory pathways like NF-κB.

  • Downregulation of Pro-inflammatory Cytokines and Adhesion Molecules: As a consequence of its primary mechanisms of action, Calcium dobesilate leads to a significant reduction in the expression and release of various pro-inflammatory mediators. Studies have consistently shown that CaD treatment decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1).[4][5][17][18][19][20][21]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of Calcium Dobesilate on Pro-inflammatory Cytokines

Model SystemTreatment ProtocolCytokineBaseline/ControlCaD Treated% ChangeReference
Diabetic Retinopathy Patients500 mg, three times daily for 12 weeksIL-6 (pg/ml)4.823.88↓ 19.5%[18][19]
Diabetic Retinopathy Patients500 mg, three times daily for 12 weeksTNF-α (pg/ml)27.7324.01↓ 13.4%[18][19]
db/db Mice200 mg/kg/day for 15 daysIL-6Increased in diabetic micePrevented increase-[5]
db/db Mice200 mg/kg/day for 15 daysIL-8Increased in diabetic micePrevented increase-[5]
db/db Mice200 mg/kg/day for 15 daysTNF-αIncreased in diabetic micePrevented increase-[5]
db/db Mice200 mg/kg/day for 15 daysMCP-1Increased in diabetic micePrevented increase-[5]
Type 1 Diabetic Rat Model100 mg/kg/day for 2 weeksTNF-α mRNAIncreased in diabetic ratsPrevented increase-[17]
Type 1 Diabetic Rat Model100 mg/kg/day for 2 weeksIL-1β mRNAIncreased in diabetic ratsPrevented increase-[17]
Type 1 Diabetic Rat Model100 mg/kg/day for 2 weeksTNF-α proteinIncreased in diabetic ratsPrevented increase-[17]
Type 1 Diabetic Rat Model100 mg/kg/day for 2 weeksIL-1β proteinIncreased in diabetic ratsPrevented increase-[17]

Table 2: Effect of Calcium Dobesilate on Oxidative Stress Markers

Model SystemTreatment ProtocolMarkerBaseline/ControlCaD Treated% ChangeReference
Human Varicose Veins (in vitro)IC50 determinationTAS decrease-IC50 = 11.4 ± 2.3 µmol/L-[12][22][23]
Human Varicose Veins (in vitro)IC50 determinationMDA increase-IC50 = 102 ± -3 µmol/L-[12][22][23]
Sepsis-associated AKI MiceLPS-inducedMDAUpregulatedReversed upregulation-[6][24]
Sepsis-associated AKI MiceLPS-inducedSODReduced activityReversed reduction-[6][24]
D-galactose-induced Aging Mice50 and 100 mg/kg/day p.o. for 6 weeksMDAIncreasedDecreased-[15][16]
D-galactose-induced Aging Mice50 and 100 mg/kg/day p.o. for 6 weeksSODDecreased activityIncreased activity-[15][16]
D-galactose-induced Aging Mice50 and 100 mg/kg/day p.o. for 6 weeksGPxDecreased activityIncreased activity-[15][16]
D-galactose-induced Aging Mice50 and 100 mg/kg/day p.o. for 6 weeksCATDecreased activityIncreased activity-[15][16]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

G cluster_0 NF-κB Signaling Pathway Inhibition by Calcium Dobesilate Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates CaD Calcium Dobesilate CaD->IKK_complex Inhibits IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB (p65/p50) NF_kB->NF_kB_active Released IkB_alpha_p P-IκBα (Phosphorylated) Proteasomal_Degradation Proteasomal Degradation IkB_alpha_p->Proteasomal_Degradation Undergoes Nucleus Nucleus NF_kB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Cytokines Cytokines (TNF-α, IL-6, etc.) Adhesion Molecules Gene_Transcription->Cytokines Leads to production of

Caption: Inhibition of the NF-κB signaling pathway by Calcium dobesilate.

G cluster_1 VEGF Signaling Pathway Modulation by Calcium Dobesilate VEGF VEGF HS Heparan Sulfate (Co-receptor) VEGF->HS Binds to CaD Calcium Dobesilate CaD->HS Interferes with VEGF binding VEGFR2 VEGFR-2 HS->VEGFR2 Facilitates binding to VEGFR2_p P-VEGFR-2 (Phosphorylated) VEGFR2->VEGFR2_p Dimerization & Autophosphorylation MEK_ERK MEK/ERK Pathway VEGFR2_p->MEK_ERK Activates Cellular_Response Endothelial Cell Proliferation, Migration, and Permeability MEK_ERK->Cellular_Response Promotes

Caption: Modulation of the VEGF signaling pathway by Calcium dobesilate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of Calcium dobesilate in a preclinical model.

G cluster_2 Experimental Workflow: In Vivo Model of Inflammation Animal_Model Animal Model Selection (e.g., db/db mice, STZ-induced diabetic rats) Grouping Animal Grouping (Control, Disease, CaD Treatment) Animal_Model->Grouping Treatment Calcium Dobesilate Administration (Oral gavage, specific dosage and duration) Grouping->Treatment Sample_Collection Sample Collection (Blood, Tissues - e.g., Retina, Kidney) Treatment->Sample_Collection Biochemical_Analysis Biochemical Analysis Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (H&E Staining, Immunohistochemistry) Sample_Collection->Histopathology Cytokine_Measurement Cytokine Measurement (ELISA, Western Blot, qPCR) Biochemical_Analysis->Cytokine_Measurement Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, GPx) Biochemical_Analysis->Oxidative_Stress_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Measurement->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Histopathology->Data_Analysis

Caption: A representative experimental workflow for in vivo studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the anti-inflammatory effects of Calcium dobesilate.

In Vivo Animal Models
  • Model: Streptozotocin (STZ)-induced diabetic rats, a model for type 1 diabetes and diabetic retinopathy.[17]

    • Induction: A single intraperitoneal injection of STZ.

    • Treatment: Calcium dobesilate (e.g., 100 mg/kg/day) administered orally for a specified duration (e.g., 2 weeks).[17]

    • Analysis: Retinal tissues are collected for mRNA and protein expression analysis of inflammatory cytokines (TNF-α, IL-1β) via qPCR and Western blotting, respectively. Oxidative stress markers like carbonyl residues and nitrotyrosine are assessed by immunohistochemistry.[17]

  • Model: db/db mice, a genetic model of type 2 diabetes.[5]

    • Treatment: Daily oral administration of Calcium dobesilate (e.g., 200 mg/kg/day) for a defined period (e.g., 15 days).[5]

    • Analysis: Retinal tissues are examined for biomarkers of oxidative stress (dihydroethidium, malondialdehyde) and pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α, MCP-1) using immunohistochemical analysis.[5]

  • Model: Sepsis-associated acute kidney injury (AKI) induced by lipopolysaccharide (LPS) in mice.[6][24]

    • Induction: Intraperitoneal injection of LPS.

    • Treatment: Pre-treatment with Calcium dobesilate prior to LPS administration.

    • Analysis: Kidney tissues are analyzed for markers of renal function (creatinine, urea (B33335) nitrogen), oxidative stress (MDA, SOD), and inflammation. The NF-κB signaling pathway is assessed by Western blotting for phosphorylated and total levels of PI3K, AKT, IKKβ, IκBα, and p65. Nuclear translocation of NF-κB is visualized by immunofluorescence.[6]

In Vitro Cell Culture Models
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[25]

    • Treatment: Cells are cultured in high glucose conditions to mimic a diabetic environment, with or without the addition of Calcium dobesilate at various concentrations.

    • Analysis: The effects on VEGF-induced cell migration, proliferation, and permeability are assessed. Western blotting is used to determine the phosphorylation status of VEGFR-2, MEK, and ERK.[7][9]

  • Cell Line: THP-1 human monocytic cell line.[20][21]

    • Differentiation: Cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Treatment: Cells are treated with Calcium dobesilate in the presence of inflammatory stimuli like LPS or high glucose.

    • Analysis: Expression of cell surface markers (CD14, TLR4) and pro-inflammatory mediators (IL-1β, TNF-α, MCP-1) is measured. The involvement of the PKCδ-NADPH oxidase-ROS-MAPK-NF-κB signaling pathway is investigated by assessing ROS generation and the phosphorylation status of PKCδ, ERK1/2, and p38.[20][21][26]

Conclusion and Future Directions

This compound has demonstrated significant and multi-faceted anti-inflammatory properties in a variety of preclinical and clinical settings. Its ability to concurrently inhibit the NF-κB and VEGF signaling pathways, coupled with its potent antioxidant effects, positions it as a compelling therapeutic agent for inflammatory conditions, particularly those with a vascular component.

Future research should focus on:

  • Elucidating the precise molecular interactions between Calcium dobesilate and its targets.

  • Conducting large-scale, randomized controlled trials to further validate its efficacy in a broader range of inflammatory diseases.

  • Exploring the potential for combination therapies with other anti-inflammatory agents to achieve synergistic effects.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the therapeutic potential of this compound as a valuable anti-inflammatory agent.

References

Calcium Dobesilate Monohydrate: A Multifaceted Approach to Mitigating the Pathogenesis of Diabetic Retinopathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) stands as a principal cause of vision impairment and preventable blindness in the working-age population, representing a significant microvascular complication of diabetes mellitus.[1] The pathogenesis of DR is complex, involving a cascade of interconnected events including chronic hyperglycemia, oxidative stress, inflammation, and breakdown of the blood-retinal barrier (BRB).[1][2] While current treatments like laser photocoagulation and intravitreal injections of anti-VEGF agents are effective in advanced stages, they are invasive and associated with potential adverse effects.[3] This underscores the need for effective pharmacological interventions for the early stages of DR. Calcium dobesilate (CaD), a synthetic vasoprotective and angioprotective agent, has been utilized for decades in many countries for the treatment of DR.[2][4] This technical guide provides a comprehensive overview of the mechanisms of action of calcium dobesilate monohydrate in the context of DR pathogenesis, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key molecular pathways.

Core Pathogenic Mechanisms of Diabetic Retinopathy and Points of Intervention for Calcium Dobesilate

The pathophysiology of diabetic retinopathy is a multifactorial process. Chronic hyperglycemia initiates a cascade of damaging events, including the formation of advanced glycation end-products (AGEs), increased oxidative and nitrosative stress, and activation of pro-inflammatory pathways.[2] These factors contribute to endothelial dysfunction, pericyte loss, basement membrane thickening, and ultimately, the breakdown of the blood-retinal barrier (BRB), leading to vascular leakage, retinal edema, and ischemia.[3][5] Calcium dobesilate exerts its therapeutic effects by targeting multiple points within this pathogenic cascade.

cluster_outcomes Pathophysiological Outcomes Hyperglycemia Chronic Hyperglycemia OxidativeStress Oxidative/Nitrosative Stress (ROS/RNS Production) Hyperglycemia->OxidativeStress Inflammation Inflammation (NF-κB, TNF-α, IL-1β, IL-6) Hyperglycemia->Inflammation AGEs Advanced Glycation End-products (AGEs) Hyperglycemia->AGEs PKC PKC Pathway Activation Hyperglycemia->PKC VascularChanges Microvascular Damage (Pericyte Loss, Acellular Capillaries) Hyperglycemia->VascularChanges EndothelialDysfunction Endothelial Dysfunction (Leukocyte Adhesion, ↓ NO) OxidativeStress->EndothelialDysfunction Neurodegeneration Retinal Neurodegeneration (Glial Activation, Apoptosis) OxidativeStress->Neurodegeneration Inflammation->EndothelialDysfunction Inflammation->Neurodegeneration VEGF ↑ VEGF Expression VEGF->EndothelialDysfunction PKC->VEGF BRB_Breakdown Blood-Retinal Barrier Breakdown Retinopathy Diabetic Retinopathy Progression (Hemorrhages, Edema, Neovascularization) BRB_Breakdown->Retinopathy EndothelialDysfunction->BRB_Breakdown EndothelialDysfunction->VascularChanges VascularChanges->Retinopathy Neurodegeneration->Retinopathy CaD Calcium Dobesilate (CaD) CaD->OxidativeStress Inhibits CaD->Inflammation Inhibits CaD->VEGF Reduces Signaling CaD->BRB_Breakdown Prevents CaD->EndothelialDysfunction Improves CaD->Neurodegeneration Protects

Caption: Pathogenesis of diabetic retinopathy and key intervention points of Calcium Dobesilate (CaD).

Molecular Mechanisms of Action

Calcium dobesilate's efficacy stems from its ability to modulate several key signaling pathways implicated in DR. Its primary mechanisms include antioxidant effects, anti-inflammatory actions, and direct inhibition of vascular endothelial growth factor (VEGF) signaling.

Anti-inflammatory and Antioxidant Effects

A cornerstone of DR pathogenesis is a state of chronic, low-grade inflammation and oxidative stress.[6][7] CaD has been shown to counteract these processes effectively.

  • Inhibition of Pro-inflammatory Cytokines: CaD prevents the diabetes-induced increase in the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][7]

  • NF-κB Pathway Modulation: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory mediators.[5][7] This is achieved by preventing the phosphorylation of IKKβ-α in human retinal endothelial cells (HRECs).[7]

  • Reduction of Oxidative and Nitrosative Stress: CaD significantly reduces biomarkers of oxidative stress, such as the formation of oxidized carbonyl residues and malondialdehyde, in the retina of diabetic animal models.[6][7] It also prevents the increase in nitrotyrosine immunoreactivity, an indicator of nitrosative stress.[6]

Attenuation of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent promoter of vascular permeability and angiogenesis, and its upregulation is a hallmark of DR. CaD interferes with VEGF signaling through a unique mechanism.

  • Interference with Heparan Sulfate (B86663) Binding: CaD inhibits VEGF signaling by interfering with the heparan sulfate (HS) binding site.[8][9] HS acts as a co-receptor, facilitating the binding of VEGF to its primary receptor, VEGFR-2. By disrupting this interaction, CaD reduces the effective signaling of the VEGF₁₆₅ isoform, which is HS-dependent.[10][11] Notably, the activity of the VEGF₁₂₁ isoform, which does not bind heparin, is not inhibited by CaD.[11]

  • Downregulation of VEGFR-2 Phosphorylation: Consequently, CaD significantly inhibits VEGF-induced phosphorylation of VEGFR-2 and suppresses downstream signaling cascades, including the MEK/ERK MAP kinase pathway.[10][11]

cluster_receptor VEGF VEGF₁₆₅ HS Heparan Sulfate (HS) Co-receptor VEGF->HS Binds VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates HS->VEGFR2 Presents VEGF to PLCg PLCγ VEGFR2->PLCg Phosphorylates MEK_ERK MEK/ERK MAPK Pathway VEGFR2->MEK_ERK Phosphorylates PKC_path PKC PLCg->PKC_path Permeability ↑ Vascular Permeability PKC_path->Permeability Proliferation Endothelial Cell Proliferation PKC_path->Proliferation Migration Endothelial Cell Migration PKC_path->Migration MEK_ERK->Permeability MEK_ERK->Proliferation MEK_ERK->Migration CaD Calcium Dobesilate CaD->HS Interferes with VEGF binding site cluster_analysis Analytical Methods start Induce Diabetes in Animal Model (e.g., STZ injection in rats) grouping Randomize into Groups: 1. Control (Non-diabetic) 2. Diabetic + Vehicle 3. Diabetic + CaD start->grouping treatment Administer Daily Oral Treatment (Vehicle or CaD) for a defined period (e.g., 2-8 weeks) grouping->treatment endpoint Endpoint Analysis treatment->endpoint brb BRB Permeability Assay (Evans Blue Method) endpoint->brb immuno Immunohistochemistry (Retinal Sections/Wholmounts) endpoint->immuno wb Western Blotting (Retinal Lysates) endpoint->wb elisa ELISA / RT-PCR (Retinal Lysates / Serum) endpoint->elisa

References

In vivo models for studying Calcium dobesilate monohydrate effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to In Vivo Models for Studying the Effects of Calcium Dobesilate Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CaD), a synthetic vasoprotective and angioprotective agent, is utilized in the treatment of microvascular disorders, most notably diabetic retinopathy and chronic venous insufficiency.[1][2][3] Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes reducing capillary permeability, antioxidant activity, improving blood rheology, and modulating key signaling pathways involved in angiogenesis and inflammation.[1][4] Understanding these effects at a preclinical level is crucial for further drug development and optimization. This guide provides a comprehensive overview of the primary in vivo models used to investigate the pharmacological profile of Calcium dobesilate, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular pathways.

Core In Vivo Models

The study of Calcium dobesilate's effects predominantly relies on animal models that replicate the key pathologies of diabetic microvascular complications and oxidative stress.

Models for Diabetic Microangiopathy (Retinopathy and Nephropathy)

A. Streptozotocin (STZ)-Induced Diabetes Model This is the most common model for inducing Type 1 diabetes in rodents. Streptozotocin is a chemical toxic to the insulin-producing β-cells of the pancreas.[5] Its administration leads to hyperglycemia and the subsequent development of diabetic complications, including retinopathy and nephropathy, providing a robust platform to test the efficacy of CaD.[6][7][8]

  • Species: Wistar rats, Sprague Dawley rats, C57BL/6J mice.[6][9][10]

  • Pathologies Modeled: Blood-retinal barrier (BRB) breakdown, inflammation, oxidative stress, increased vascular endothelial growth factor (VEGF) expression, and early signs of diabetic nephropathy.[6][9][11]

B. Genetically Diabetic db/db Mouse Model The db/db mouse is a genetic model for Type 2 diabetes, resulting from a mutation in the leptin receptor gene.[12] These mice develop obesity, insulin (B600854) resistance, and hyperglycemia, leading to complications that closely mimic human diabetic microangiopathy.

  • Species: db/db mice.[12][13]

  • Pathologies Modeled: Glial activation, neuronal apoptosis, vascular leakage, and oxidative stress in the retina.[12]

Models for Oxidative Stress

A. Ischemia/Reperfusion (I/R) Model in Diabetic Rats This model is used to study the antioxidant properties of CaD in a context of heightened oxidative stress. Retinal ischemia is induced, followed by reperfusion, which generates a surge of reactive oxygen species (ROS), causing significant cellular damage.[14][15]

  • Species: Streptozotocin-induced diabetic Wistar rats.[14]

  • Pathologies Modeled: Acute oxidative stress, retinal edema, and inhibition of key cellular enzymes (e.g., Na+/K+-ATPase).[14][15]

B. D-Galactose-Induced Aging Model Long-term administration of D-galactose in mice induces an accelerated aging phenotype characterized by excessive ROS production and subsequent cognitive and cellular damage.[16][17] This model is valuable for assessing the systemic antioxidant and neuroprotective effects of CaD.

  • Species: Male mice.[16][17]

  • Pathologies Modeled: Systemic oxidative stress, cognitive deficits, and imbalance of antioxidant enzyme activity.[16]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies.

Induction of Diabetes with Streptozotocin (STZ)
  • Animal Preparation: Wistar or Sprague Dawley rats (or C57BL/6J mice) are used. Baseline body weight and blood glucose levels are recorded.[18]

  • STZ Preparation: STZ is dissolved immediately before use in a cold citrate (B86180) buffer (pH 4.5) to ensure stability.[18]

  • Administration: A single intraperitoneal (i.p.) injection of STZ is administered.

    • For Rats: A typical dose is 60-65 mg/kg body weight.[10][18]

    • For Mice: A higher dose of 150-200 mg/kg is often required, sometimes administered over multiple consecutive days.[8][18]

  • Confirmation of Diabetes: Blood glucose levels are monitored approximately 72 hours to one week post-injection. Animals with fasting blood glucose levels consistently above 16.5 mmol/L (or >275 mg/dL) are considered diabetic and included in the study.[10][18]

  • Study Duration: The animals are maintained for a period ranging from 4 weeks to several months to allow for the development of diabetic complications before or during treatment with CaD.[9][11]

Calcium Dobesilate (CaD) Administration
  • Route of Administration: CaD is typically administered orally (p.o.), often via gavage, to mimic the clinical route of administration.[9][14]

  • Dosage: Doses in rodent models generally range from 50 mg/kg/day to 200 mg/kg/day.[9][12][14][16]

  • Treatment Period: Treatment can be prophylactic (starting soon after diabetes induction) or therapeutic (starting after complications are established). Durations vary from 10 days to several weeks, depending on the study endpoints.[9][11][14]

Assessment of Blood-Retinal Barrier (BRB) Integrity

A. Evans Blue Permeability Assay This method quantifies the leakage of albumin-bound Evans blue dye from retinal vessels into the neural tissue.

  • Dye Injection: Evans blue dye (e.g., 45 mg/kg) is injected intravenously into the animal.[19]

  • Circulation: The dye is allowed to circulate for a set period (e.g., 2 hours).

  • Perfusion and Tissue Collection: Animals are euthanized, and the circulatory system is perfused with saline to remove intravascular dye. The retinas are then carefully dissected.[19]

  • Dye Extraction: The dissected retinas are incubated in formamide (B127407) at 70°C for 18 hours to extract the extravasated dye.

  • Quantification: The absorbance of the formamide extract is measured using a spectrophotometer (at ~620 nm). The quantity of dye is calculated against a standard curve and normalized to the dry weight of the retina.[20]

B. Retinal Thickness Measurement An increase in retinal thickness can be an indicator of edema resulting from BRB breakdown.

  • Tissue Preparation: Eyes are enucleated, fixed (e.g., in 4% paraformaldehyde), and embedded in paraffin.

  • Histology: Cross-sections of the retina are cut and stained with Hematoxylin and Eosin (H&E).

  • Microscopy and Measurement: The thickness of the total retina or specific layers (e.g., inner plexiform layer) is measured from calibrated digital micrographs.[15][20]

Evaluation of Inflammation and Oxidative Stress

A. Western Blotting for Pro-inflammatory Cytokines

  • Protein Extraction: Retinal tissues are homogenized in lysis buffer containing protease inhibitors.

  • Quantification: Protein concentration is determined using a standard assay (e.g., BCA).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TNF-α and IL-1β, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.[9]

B. Measurement of Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in retinal homogenates using commercially available kits, often based on the reaction with thiobarbituric acid (TBA).[16]

  • Antioxidant Enzyme Activity: The activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) are measured in tissue lysates using specific colorimetric assay kits.[16]

  • Nitrotyrosine Immunohistochemistry: Paraffin-embedded retinal sections are incubated with an anti-nitrotyrosine antibody to detect nitrosative stress, followed by a labeled secondary antibody for visualization.[9]

Analysis of Signaling Pathways

Western Blotting for Phosphorylated Proteins This protocol is similar to that for cytokines but uses primary antibodies specific to the phosphorylated (activated) forms of target proteins (e.g., p-VEGFR-2, p-AKT, p-ERK). The membranes are often stripped and re-probed with antibodies against the total protein to normalize the results and confirm that changes are due to phosphorylation status, not total protein levels.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies on Calcium dobesilate.

Table 1: Effects of CaD on Retinal Inflammation and Oxidative Stress in STZ-Induced Diabetic Rats

Parameter Diabetic Control Diabetic + CaD (100 mg/kg/day) Outcome Reference
TNF-α Protein Expression Increased vs. non-diabetic Prevented the increase Anti-inflammatory effect [9]
IL-1β Protein Expression Increased vs. non-diabetic Prevented the increase Anti-inflammatory effect [9]
Oxidized Carbonyl Residues Significantly increased Prevented the increase Antioxidant effect [9]
Nitrotyrosine Immunoreactivity Significantly increased Prevented the increase Anti-nitrosative effect [9]
Retinal Na+ Content (I/R) +51.8% vs. non-diabetic +27.5% vs. non-diabetic Protection against ion imbalance [14][15]
Retinal Ca2+ Content (I/R) +107.1% vs. non-diabetic +59.6% vs. non-diabetic Protection against ion imbalance [14][15]

| Hydroxyl Radical Signal (I/R) | Increased | Reduced to 41% of diabetic control | Free radical scavenging |[14][15] |

Table 2: Effects of CaD on BRB Permeability and Retinal Thickness in Diabetic Rats

Parameter Diabetic Control Diabetic + CaD Outcome Reference
Retinal Permeability (Evans Blue) Increased leakage detected Prevented focal leakage BRB stabilization [19][20]

| Retinal Thickness | 153.0 ± 4.0 µm | 145.2 ± 5.6 µm (similar to control) | Reduction of retinal edema |[20] |

Table 3: Effects of CaD on Oxidative Stress in D-Galactose-Induced Aging Mice

Parameter D-gal Control D-gal + CaD (100 mg/kg/day) Outcome Reference
MDA Levels (Brain) Significantly increased Significantly decreased vs. D-gal Inhibition of lipid peroxidation [16]
SOD Activity (Brain) Significantly decreased Significantly increased vs. D-gal Restoration of antioxidant defense [16]
GPx Activity (Brain) Significantly decreased Significantly increased vs. D-gal Restoration of antioxidant defense [16]

| CAT Activity (Brain) | Significantly decreased | Significantly increased vs. D-gal | Restoration of antioxidant defense |[16] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of VEGF Signaling

A primary mechanism of Calcium dobesilate in mitigating diabetic microangiopathy is its interference with the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7][21] In diabetic conditions, elevated VEGF levels increase vascular permeability, contributing to BRB breakdown and edema. CaD inhibits VEGF-induced signaling by interfering with the binding of VEGF₁₆₅ to its co-receptor, heparan sulfate (B86663) (HS), which is necessary for stable complex formation with the primary receptor, VEGFR-2.[6][21] This attenuates the downstream phosphorylation cascade involving PI3K/AKT/mTOR and MEK/ERK, ultimately reducing endothelial cell proliferation, migration, and permeability.[21][22][23]

VEGF_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK HS Heparan Sulfate (Co-receptor) HS->VEGFR2 Stabilizes Binding VEGF VEGF₁₆₅ VEGF->VEGFR2 Binds VEGF->HS Binds CaD Calcium Dobesilate (CaD) CaD->HS Interferes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Effects ↑ Permeability ↑ Proliferation ↑ Migration mTOR->Effects ERK ERK MEK->ERK ERK->Effects

Caption: CaD inhibits VEGF signaling by disrupting heparan sulfate co-receptor interaction.
Mechanism of Action: Anti-inflammatory and Antioxidant Effects

In diabetes, hyperglycemia induces a state of chronic low-grade inflammation and oxidative stress. This leads to the upregulation of pro-inflammatory cytokines like TNF-α and IL-1β and the excessive production of ROS and reactive nitrogen species (RNS).[9][11] Calcium dobesilate counteracts these pathological processes. It has been shown to prevent the increase in cytokine expression and mitigate oxidative/nitrosative stress by scavenging free radicals and preserving the activity of endogenous antioxidant enzymes.[24][9][11]

Anti_Inflammatory_Pathway Diabetes Diabetes (Hyperglycemia) Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Diabetes->Inflammation OxidativeStress ↑ Oxidative/Nitrosative Stress (ROS, RNS) Diabetes->OxidativeStress Damage Retinal Damage (BRB Breakdown, Edema) Inflammation->Damage OxidativeStress->Damage CaD Calcium Dobesilate (CaD) CaD->Inflammation Inhibits CaD->OxidativeStress Inhibits

Caption: CaD mitigates diabetes-induced inflammation and oxidative stress.
General Experimental Workflow

The workflow for an in vivo study investigating Calcium dobesilate follows a structured sequence from model induction to multi-level analysis. This ensures a comprehensive evaluation of the drug's effects on behavioral, cellular, and molecular endpoints.

Experimental_Workflow start Animal Selection (e.g., Wistar Rats) induction Model Induction (e.g., STZ Injection) start->induction confirmation Confirmation of Disease (e.g., Hyperglycemia) induction->confirmation grouping Randomization into Groups (Control, Diabetic, Diabetic+CaD) confirmation->grouping treatment Treatment Period (Oral CaD Administration) grouping->treatment endpoints Endpoint Analysis treatment->endpoints histo Histopathology (Retinal Thickness) endpoints->histo perm Permeability Assays (Evans Blue) endpoints->perm molec Molecular Analysis (Western Blot, PCR, ELISAs) endpoints->molec data Data Analysis & Interpretation histo->data perm->data molec->data

Caption: Standard workflow for preclinical evaluation of Calcium dobesilate in vivo.

Conclusion

In vivo models, particularly those involving chemically-induced or genetic diabetes in rodents, are indispensable tools for elucidating the mechanisms of action of this compound. These models have been instrumental in demonstrating that CaD's therapeutic benefits in diabetic microangiopathy are driven by its ability to stabilize the blood-retinal barrier, inhibit the VEGF signaling pathway, and exert potent antioxidant and anti-inflammatory effects.[7][9][11] The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret preclinical studies aimed at further exploring the therapeutic potential of this compound.

References

A Technical Guide to Calcium Dobesilate Monohydrate in the Regulation of Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium dobesilate (2,5-dihydroxybenzene sulfonate), a synthetic angioprotective agent, has been a subject of extensive research for its role in managing conditions characterized by increased vascular permeability, such as diabetic retinopathy and chronic venous insufficiency.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which calcium dobesilate monohydrate regulates vascular permeability. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The primary mechanism of action involves the modulation of key growth factor signaling pathways, particularly Vascular Endothelial Growth Factor (VEGF), alongside significant antioxidant and anti-inflammatory effects.[1][3]

Core Mechanisms of Action

Calcium dobesilate exerts its effects on vascular permeability through a multi-faceted approach, primarily centered on the protection and stabilization of endothelial cells.[1]

  • Endothelial Protection : It preserves the integrity of capillary walls, thereby reducing the leakage of fluids and proteins that leads to edema and inflammation.[1]

  • Antioxidant Properties : The compound is a potent scavenger of free radicals, mitigating the oxidative stress that contributes to vascular endothelial damage.[1][4]

  • Anti-inflammatory Effects : Calcium dobesilate inhibits the activity of pro-inflammatory mediators, reducing the inflammatory response within the vascular system.[1]

  • Modulation of Growth Factors : A critical aspect of its function is the regulation of growth factors like VEGF, which are key drivers of angiogenesis and vascular permeability.[1][3]

Modulation of Key Signaling Pathways

The vasoprotective effects of calcium dobesilate are intrinsically linked to its ability to interfere with specific signaling cascades within endothelial cells. The most well-documented of these is the VEGF signaling pathway.

VEGF Signaling Pathway

VEGF is a potent inducer of vascular permeability. Calcium dobesilate has been shown to inhibit VEGF-induced signaling, not by blocking the VEGF receptor directly, but by interfering with its interaction with heparan sulfate (B86663), a crucial co-receptor.[3][5][6][7] This interference leads to a reduction in the phosphorylation of VEGF Receptor-2 (VEGFR-2), the primary receptor for VEGF's effects on permeability.[3][5][6][7]

The downstream consequences of reduced VEGFR-2 activation are significant. Calcium dobesilate has been demonstrated to suppress the activity of key signaling cascades that lie downstream of VEGFR-2, including the MEK/ERK and PI3K/AKT/mTOR pathways.[3][6][8]

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HS Heparan Sulfate (Co-receptor) HS->VEGFR2 Co-receptor Binding CaD Calcium Dobesilate CaD->HS pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K MEK MEK pVEGFR2->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Permeability Increased Vascular Permeability mTOR->Permeability ERK ERK MEK->ERK ERK->Permeability

Caption: Calcium Dobesilate's Interference with VEGF Signaling.
NF-κB and Tight Junction Regulation

In diabetic conditions, hyperglycemia can induce oxidative stress, leading to the activation of the p38 MAPK and NF-κB signaling pathways.[9] This activation contributes to the breakdown of the blood-retinal barrier (BRB) by decreasing the levels of tight junction proteins such as occludin and claudin-5.[9] Calcium dobesilate has been shown to inhibit this cascade by reducing oxidative stress, thereby preventing the activation of p38 MAPK and NF-κB.[9][10] This action helps to restore the levels and proper organization of tight junction proteins, thus preserving vascular integrity.[9]

NFkB_Pathway Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress Hyperglycemia->OxidativeStress p38MAPK p38 MAPK Activation OxidativeStress->p38MAPK NFkB NF-κB Activation p38MAPK->NFkB TJ_down Decreased Tight Junction Proteins (Occludin, Claudin-5) NFkB->TJ_down Permeability Increased BRB Permeability TJ_down->Permeability CaD Calcium Dobesilate CaD->OxidativeStress Inhibits

Caption: Inhibition of the NF-κB Pathway by Calcium Dobesilate.

Quantitative Data on Vascular Permeability Modulation

The efficacy of calcium dobesilate in reducing vascular permeability has been quantified in several in vitro and in vivo studies.

Table 1: In Vitro Effects on Endothelial Cell Permeability
Cell TypeStimulusCalcium Dobesilate (CaD) ConcentrationObserved Effect on PermeabilityReference
HUVECsHigh Glucose (HG)100 µmol/lPrevented the HG-induced increase in FITC-BSA permeability (137±3% for HG vs. 105±7% for HG+CaD).[11][11]
HUVECsVEGF50-200 µMSignificantly inhibited VEGF-induced permeability.[3]
Table 2: In Vivo Effects on Vascular Permeability
Animal ModelConditionCalcium Dobesilate (CaD) DosageOutcome MeasureResultReference
Wistar RatsStreptozotocin-induced diabetes100 mg/kg/day (oral)Evans blue extravasation in the retinaSignificantly inhibited the diabetes-induced increase in blood-retinal barrier permeability.[9][12][9][12]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the effects of calcium dobesilate on vascular permeability.

In Vitro Vascular Permeability Assay (Transwell Model)

This assay is a widely used method to assess endothelial barrier function by measuring the passage of a tracer molecule across an endothelial cell monolayer.[13][14][15][16]

Protocol:

  • Coating Transwell Inserts : Coat the upper chamber of Transwell inserts (e.g., 1 µm pores) with an extracellular matrix component like Type I collagen. Incubate for 1-2 hours at 37°C, then aspirate and dry.[14][16]

  • Seeding Endothelial Cells : Seed endothelial cells (e.g., HUVECs) at a high density onto the coated inserts to form a confluent monolayer. Culture for 2-3 days.[14]

  • Monolayer Integrity Check : Confirm the formation of a confluent monolayer by microscopy or by measuring transendothelial electrical resistance (TEER).[14]

  • Treatment : Treat the confluent monolayer with calcium dobesilate, with or without a permeability inducer (e.g., VEGF, high glucose), for a predetermined duration (e.g., 4-24 hours).[11][14]

  • Permeability Measurement : Add a fluorescently labeled high-molecular-weight dextran (B179266) (FITC-Dextran) or FITC-labeled bovine serum albumin (FITC-BSA) to the upper chamber.[11][14][16]

  • Sample Collection : After a defined incubation period (e.g., 30-60 minutes), collect a sample from the lower chamber.[14]

  • Quantification : Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader. The amount of fluorescence is proportional to the permeability of the monolayer.[16]

Transwell_Workflow Start Start: Coat Transwell Inserts with Collagen Seed Seed Endothelial Cells on Inserts Start->Seed Culture Culture for 2-3 Days to Form a Confluent Monolayer Seed->Culture Verify Verify Monolayer Confluency (Microscopy/TEER) Culture->Verify Treat Treat with CaD and/or Permeability Inducer Verify->Treat Confluent AddTracer Add FITC-Dextran/BSA to Upper Chamber Treat->AddTracer Incubate Incubate for 30-60 min at 37°C AddTracer->Incubate Collect Collect Sample from Lower Chamber Incubate->Collect Measure Measure Fluorescence of Sample Collect->Measure End End: Quantify Permeability Measure->End

References

Methodological & Application

Application Notes and Protocols for Calcium Dobesilate Monohydrate Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dobesilate monohydrate (CaD), a synthetic vasoprotective and angioprotective agent, has been utilized in the treatment of diabetic retinopathy and chronic venous insufficiency.[1] Its mechanism of action involves the modulation of several key cellular processes, including inflammation, oxidative stress, and angiogenesis.[2][3] In a cell culture setting, CaD serves as a valuable tool to investigate these pathways and to screen for novel therapeutic applications. These application notes provide detailed protocols for treating various cell lines with this compound and for assessing its effects on cell viability, migration, and key signaling pathways.

Mechanism of Action

This compound exerts its effects through multiple mechanisms:

  • Anti-inflammatory Effects: CaD has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[4]

  • Antioxidant Properties: The compound is a potent scavenger of free radicals, thereby reducing oxidative stress and protecting cells from oxidative damage.[2]

  • Anti-angiogenic Activity: CaD interferes with the Vascular Endothelial Growth Factor (VEGF) signaling pathway by inhibiting the phosphorylation of its receptor, VEGFR-2.[5] This disrupts downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and permeability.[6] It is also suggested that CaD may interfere with the heparan sulfate (B86663) binding site of fibroblast growth factor (FGF), another key player in angiogenesis.[3][7]

Data Presentation

The following tables summarize the effective concentrations and inhibitory effects of this compound in various in vitro assays.

Table 1: Effective Concentrations of this compound in Cell-Based Assays

Cell TypeAssayEffective Concentration RangeReference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of high glucose-induced cell proliferation25 µM, 50 µM, 100 µM
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of VEGF-induced VEGFR-2 phosphorylationNot specified, but effects seen with VEGF stimulation[6]
THP-1 monocytic cell lineSuppression of pro-inflammatory mediators (IL-1β, TNFα, MCP-1)Not specified, but demonstrated potent effects[4]
Human Varicose Veins (organ culture)Prevention of oxidative stress (TAS decrease)IC50 = 11.4 ± 2.3 µmol/L[8]
Human Varicose Veins (organ culture)Prevention of lipid peroxidation (MDA increase)IC50 = 102 ± 3 µmol/L[8]

Table 2: Summary of this compound's In Vitro Antioxidant Activity

Radical ScavengedIC50 (µM)ComparisonReference
Hydroxyl Radicals1.1As potent as rutin (B1680289) (IC50 = 0.7 µM)[9]
Superoxide Radicals68223 times less potent than rutin (IC50 = 30 µM)[9]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Prepare a 100 mM stock solution of this compound by dissolving the powder in fresh, high-quality DMSO. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 41.84 mg of this compound (Molar Mass: 418.40 g/mol ) in 1 ml of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Viability Assay (MTT Method)

This protocol is used to assess the cytotoxicity of this compound and to determine the appropriate concentration range for further experiments.

Materials:

  • HUVECs or other target cell line

  • Complete cell culture medium (e.g., EGM-2 for HUVECs)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Endothelial Cell Migration Assay (Scratch Assay)

This assay is used to evaluate the effect of this compound on the migration of endothelial cells.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium (EGM-2)

  • Low-serum medium (e.g., EBM with 1% FBS)

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the PBS with low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).

  • Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point and calculate the percentage of wound closure.

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.

Materials:

  • HUVECs

  • Serum-free basal medium

  • Recombinant human VEGF-A

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells in serum-free basal medium for 4-6 hours.

  • Pre-treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[6]

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) for normalization.

  • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, PLCγ/PKC/ERK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Downstream->Angiogenesis Promotes CaD Calcium Dobesilate CaD->pVEGFR2 Inhibits

Caption: VEGF signaling pathway and the inhibitory action of Calcium dobesilate.

G cluster_1 NF-κB Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., High Glucose, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex (Cytoplasm) NFkB_IkB->NFkB Release pIkB->IkB Degradation Gene Pro-inflammatory Gene Expression (IL-1β, TNF-α) Nucleus->Gene Induces CaD Calcium Dobesilate CaD->IKK Inhibits

Caption: NF-κB inflammatory pathway and its inhibition by Calcium dobesilate.

Experimental Workflow

G cluster_workflow General Experimental Workflow start Start: Cell Culture treatment Treatment: Varying [CaD] start->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability migration Cell Migration (Scratch Assay) assays->migration western Protein Analysis (Western Blot) assays->western analysis Data Analysis viability->analysis migration->analysis western->analysis end Conclusion analysis->end

Caption: A generalized workflow for in vitro evaluation of Calcium dobesilate.

References

Application Notes and Protocols for Dosage Determination of Calcium Dobesilate Monohydrate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage determination of Calcium dobesilate monohydrate in various rodent models for preclinical research. The protocols outlined below are based on established experimental models and analytical methods to assess the efficacy and mechanisms of action of Calcium dobesilate.

Data Presentation: Dosage Summary

The following tables summarize the quantitative data on this compound dosage used in different rodent models, categorized by species and route of administration.

Table 1: Dosage of this compound in Rat Models

IndicationStrainRoute of AdministrationDosageDurationReference
Diabetic RetinopathyWistarOral Gavage100 mg/kg/day2 weeks[1]
Diabetic NephropathySprague-DawleyOral Gavage50 and 200 mg/kg (single dose); 50 and 100 mg/kg/day7 days[2]
Capillary PermeabilityNot SpecifiedIntravenous1-50 mg/kg (ID50: 2-5 mg/kg)Single dose
Capillary PermeabilityNot SpecifiedIntraperitoneal100 mg/kgSingle dose
Capillary PermeabilityNot SpecifiedOral Gavage5-500 mg/kg (ID50: 50-100 mg/kg)Single dose[3]
Myocardial InfarctionNot SpecifiedIntravenous Infusion50 mg/kg bolus followed by 25 mg/kg/h24 hours[4]
Myocardial InfarctionNot SpecifiedNot Specified200, 400, or 800 mg/kg6 hours[4]
Intestinal Ischemia-Reperfusion InjuryWistarIntragastric Lavage100 mg/kg/day2 days[5]

Table 2: Dosage of this compound in Mouse Models

IndicationStrainRoute of AdministrationDosageDurationReference
Diabetic Retinopathydb/dbOral Gavage200 mg/kg/day14-15 days[6][7]
Hepatorenal InjuryBALB/cOral Gavage50 and 100 mg/kg/day4 weeks[8]
Cisplatin-Induced NephrotoxicityNot SpecifiedOral Gavage50 and 100 mg/kg/day4 days[9]
D-Galactose-Induced Aging (Cognitive Deficits)NMRIOral (in drinking water)50 and 100 mg/kg/day6 weeks[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound in rodent models.

Preparation and Administration of this compound

a. Oral Gavage:

  • Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle such as saline solution or distilled water.[8] The concentration should be calculated based on the required dosage and the maximum volume for oral gavage in the specific rodent species (typically 5-10 mL/kg for mice and rats).[11][12]

  • Procedure:

    • Weigh the animal to determine the precise volume of the suspension to be administered.[13]

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or gastric injury.[14] The length of the needle should be pre-measured from the corner of the animal's mouth to the last rib.[13]

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Slowly administer the suspension.[15]

    • Carefully remove the needle and monitor the animal for any signs of distress.[15]

b. Intraperitoneal (IP) Injection:

  • Preparation: Dissolve this compound in a sterile, isotonic vehicle like saline to the desired concentration. Ensure the solution is at room temperature before injection.[9]

  • Procedure:

    • Restrain the rodent, tilting its head downwards.

    • Insert a 23-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.[16]

    • Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.[1]

Rodent Models

a. Streptozotocin (STZ)-Induced Diabetes in Rats:

  • Induction:

    • Fast adult male Wistar or Sprague-Dawley rats overnight.

    • Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).

    • Administer a single intraperitoneal injection of STZ at a dose of 40-65 mg/kg.[6][17]

    • Provide animals with 10% sucrose (B13894) water for the first 24-48 hours after STZ injection to prevent hypoglycemia.[6][17]

  • Confirmation: Confirm the diabetic state by measuring blood glucose levels from the tail vein 72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 16.7 mmol/L are considered diabetic.[18]

b. Carbon Tetrachloride (CCl₄)-Induced Hepatorenal Injury in Mice:

  • Induction:

    • Prepare a solution of CCl₄ in olive oil (e.g., 1:99 v/v).[5]

    • Administer a single intraperitoneal injection of the CCl₄ solution to male BALB/c mice.[8] Doses can range from 0.1 mL/kg to induce acute injury or be administered twice weekly for several weeks to induce chronic fibrosis.[5][7]

  • Assessment: Evaluate liver and kidney injury by measuring serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), and creatinine, as well as through histopathological examination of the liver and kidney tissues.[8]

c. D-Galactose-Induced Aging in Mice:

  • Induction:

    • Dissolve D-galactose in drinking water or saline.

    • Administer D-galactose daily to male NMRI mice for 6-8 weeks, either orally (e.g., 500 mg/kg/day in drinking water) or via subcutaneous injection (e.g., 150 mg/kg/day).[10]

  • Assessment: Evaluate cognitive deficits using behavioral tests like the Morris water maze.[10] Assess oxidative stress by measuring markers like malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) in brain tissue.[10]

Analytical Methods

a. Western Blotting for Signaling Proteins (e.g., VEGF, PI3K/Akt):

  • Homogenize tissue samples (e.g., retina, kidney) in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., VEGF, p-PI3K, p-Akt) overnight at 4°C.[20]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

b. Immunohistochemistry for NF-κB in Rat Retina:

  • Enucleate the eyes and fix them in 4% paraformaldehyde.

  • Cryoprotect the eyes in sucrose solutions of increasing concentrations.

  • Embed the eyes in optimal cutting temperature (OCT) compound and section them using a cryostat.

  • Mount the sections on slides and perform antigen retrieval if necessary.

  • Block non-specific binding sites with a blocking solution (e.g., containing normal goat serum and Triton X-100).

  • Incubate the sections with a primary antibody against NF-κB overnight at 4°C.[4]

  • Wash the sections and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the staining using a fluorescence or confocal microscope.[4]

c. Morris Water Maze for Cognitive Assessment in Mice:

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.[21]

  • Acquisition Phase: For 4-5 consecutive days, place the mouse in the pool at different starting locations and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).[8]

  • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set duration.

  • Data Analysis: Record and analyze the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial using a video tracking system.[8][22]

Mandatory Visualizations

Signaling_Pathway_of_Calcium_Dobesilate CaD Calcium Dobesilate VEGF VEGF CaD->VEGF NFkB NF-κB CaD->NFkB MAPK MAPK CaD->MAPK Oxidative_Stress Oxidative Stress CaD->Oxidative_Stress PI3K PI3K VEGF->PI3K Angiogenesis Angiogenesis & Vascular Permeability VEGF->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Signaling pathways modulated by Calcium dobesilate.

Experimental_Workflow Animal_Model Rodent Model Induction (e.g., STZ, CCl₄, D-gal) Grouping Random Group Assignment (Control, Vehicle, CaD) Animal_Model->Grouping Treatment Calcium Dobesilate Administration Grouping->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Biochem Biochemical Analysis (e.g., Serum markers) Endpoint->Biochem Histo Histopathology Endpoint->Histo MolBio Molecular Biology (Western Blot, IHC) Endpoint->MolBio Behavior Behavioral Testing (Morris Water Maze) Endpoint->Behavior

References

Preparation of Calcium Dobesilate Monohydrate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium dobesilate monohydrate is a synthetic vasoprotective and angioprotective agent utilized in the treatment of diabetic retinopathy and chronic venous insufficiency.[1] Its mechanism of action involves the modulation of endothelial function, reduction of capillary permeability, and antioxidant and anti-inflammatory effects.[2] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of calcium dobesilate. Accurate and reproducible in vitro assays depend on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro assays.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Appearance White or almost white, hygroscopic powder[3][4]
Molecular Formula C₁₂H₁₀CaO₁₀S₂·H₂O[3]
Molecular Weight 436.4 g/mol [3]
Solubility Very soluble in water, freely soluble in anhydrous ethanol, practically insoluble in methylene (B1212753) chloride. Soluble in DMSO for stock solution preparation.[3][5]
pH 4.5 to 6.0 for a 10% solution in carbon dioxide-free water[4]
Storage (Solid) Store in an airtight container, protected from light.[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This stock solution is suitable for long-term storage and subsequent dilution in aqueous buffers or cell culture media for various in vitro assays.

Materials:

  • This compound (MW: 436.4 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.364 mg of this compound. Calculation: 10 mmol/L * 1 L/1000 mL * 436.4 g/mol * 1000 mg/g = 4.364 mg/mL

  • Dissolution: Carefully transfer the weighed this compound into a sterile polypropylene tube. Add 1 mL of anhydrous DMSO.

  • Vortexing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.[4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is critical to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%.[6]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Example for a 100 µM working solution):

    • Perform a 1:10 dilution by adding 10 µL of the 10 mM stock solution to 90 µL of complete cell culture medium. This results in a 1 mM intermediate solution.

    • Perform another 1:10 dilution by adding 10 µL of the 1 mM intermediate solution to 90 µL of complete cell culture medium to obtain a 100 µM working solution.

  • Final Treatment Concentration: Add the desired volume of the working solution to the cell culture wells to achieve the final target concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM working solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of a DMSO solution (at the same final concentration as the highest treatment group) to the cell culture medium.

  • Sterilization (Optional but Recommended): For sensitive applications, the final working solution can be sterile-filtered through a 0.22 µm syringe filter before adding to the cells.

Data Presentation

Table 2: Recommended Solvents and Storage Conditions for Stock Solutions

SolventConcentrationShort-Term StorageLong-Term StorageReferences
DMSO10 mM-20°C (up to 1 month)-80°C (up to 6 months)[5]
WaterVery solubleNot recommended for long-term storage due to potential for microbial growthNot recommended[3]

Table 3: Exemplary Working Concentrations for In Vitro Assays

Assay TypeCell Line/SystemEffective Concentration RangeIC₅₀References
Hydroxyl Radical ScavengingChemical Assay-1.1 µM[7]
Superoxide Radical ScavengingChemical Assay-682 µM[7]
Anti-inflammatoryTHP-1 monocytesNot specified-[2]
Cell ProliferationPeripheral Blood Mononuclear Cells (PBMCs)0 - 10,000 µMNot specified[5]
Oxidative Stress ProtectionHuman Varicose VeinsMicromolar range11.4 - 102 µM[8]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw dilute Dilute stock in cell culture medium thaw->dilute sterilize Sterile filter (optional) dilute->sterilize treat Treat cells with working solution sterilize->treat incubate Incubate for desired time treat->incubate analyze Analyze cellular response incubate->analyze

Caption: Workflow for preparing and using this compound solutions.

Signaling Pathway Inhibition

G cluster_pathway Calcium Dobesilate Mechanism of Action cluster_vegf VEGF Pathway cluster_nfkb NF-κB Pathway CaD Calcium Dobesilate VEGFR2 VEGFR2 CaD->VEGFR2 Inhibits PKC_delta PKCδ CaD->PKC_delta Inhibits VEGF VEGF VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis & Permeability mTOR->Angiogenesis Stimuli Inflammatory Stimuli Stimuli->PKC_delta NADPH_Oxidase NADPH Oxidase PKC_delta->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS MAPK MAPK ROS->MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Inhibition of VEGF and NF-κB signaling pathways by Calcium dobesilate.

References

Application Notes and Protocols for Enhanced Oral Bioavailability of Calcium Dobesilate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dobesilate, a veno-active and vasoprotective agent, is utilized in the management of diabetic retinopathy and chronic venous insufficiency.[1][2] Its therapeutic efficacy is, however, limited by variable and slow oral absorption.[3][4] These application notes provide an overview of advanced formulation strategies aimed at enhancing the oral bioavailability of calcium dobesilate monohydrate. Detailed protocols for the preparation and evaluation of these formulations are presented to facilitate further research and development in this area. The discussed formulations include gastroretentive floating tablets, solid dispersions, and conceptual frameworks for nanoparticle and self-emulsifying drug delivery systems (SEDDS). Additionally, protocols for comparative in vitro dissolution and in vivo pharmacokinetic studies are provided, alongside a summary of the key signaling pathways modulated by calcium dobesilate.

I. Advanced Formulation Strategies

Gastroretentive Floating Tablets

To prolong the gastric residence time and potentially increase absorption, a gastroretentive floating drug delivery system can be developed. This approach is particularly useful for drugs that have an absorption window in the upper gastrointestinal tract. A study on gastroretentive floating tablets of calcium dobesilate using hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) has demonstrated sustained drug release over 12 hours, a significant improvement compared to the rapid release from conventional formulations.[2]

Table 1: Formulation Composition of Calcium Dobesilate Floating Tablets [2]

Ingredients (mg)Formulation Code F1Formulation Code F2Formulation Code F3Formulation Code F4Formulation Code F5Formulation Code F6Formulation Code F7Formulation Code F8Formulation Code F9
Calcium Dobesilate 500500500500500500500500500
HPMC K4M 5075100---5075100
HPMC K15M ---50751005075100
PVP K30 151515151515151515
Sodium Bicarbonate 303030303030303030
Citric Acid 555555555
Magnesium Stearate (B1226849) 555555555
Talc (B1216) 555555555
Total Weight (mg) 615640665615640665665690715

Table 2: In-Vitro Drug Release of Optimized Floating Tablet (F8) vs. Marketed Formulation [2]

Time (hours)Cumulative % Drug Release (Marketed Formulation)Cumulative % Drug Release (F8 Formulation)
155.4315.23
298.7828.56
3-39.45
4-48.76
5-57.89
6-66.43
7-74.12
8-81.34
9-86.54
10-91.23
11-95.67
12-99.45
Solid Dispersions

Solid dispersion technology is a well-established method for improving the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[5][6] While specific studies on calcium dobesilate solid dispersions are not widely published, the principle can be readily applied. Polyvinylpyrrolidone (PVP) is a commonly used carrier that can enhance drug solubility and dissolution.[7]

II. Experimental Protocols

Preparation of Gastroretentive Floating Tablets

This protocol is adapted from a study on the development of gastroretentive floating tablets of Calcium Dobesilate.[2]

Materials:

  • This compound

  • HPMC K4M

  • HPMC K15M

  • PVP K30

  • Sodium Bicarbonate

  • Citric Acid

  • Magnesium Stearate

  • Talc

Equipment:

  • Sieve No. 40

  • Digital Weighing Balance

  • Mortar and Pestle

  • Tablet Compression Machine

Procedure:

  • All ingredients are to be passed through a sieve no. 40.

  • Accurately weigh the required quantities of Calcium Dobesilate, HPMC K4M, HPMC K15M (as per the specific formulation), PVP K30, sodium bicarbonate, and citric acid.

  • Mix the powders uniformly using a mortar and pestle.

  • Add the specified amount of magnesium stearate and talc to the powder blend and mix for an additional 5 minutes.

  • Compress the final blend into tablets using a tablet compression machine.

Preparation of Solid Dispersions (Conceptual Protocol)

This is a general protocol for the preparation of solid dispersions by the solvent evaporation method, which can be adapted for calcium dobesilate.

Materials:

Equipment:

  • Beakers

  • Magnetic Stirrer

  • Water Bath or Rotary Evaporator

  • Desiccator

  • Sieve

Procedure:

  • Accurately weigh Calcium Dobesilate and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve the Calcium Dobesilate in a minimal amount of methanol in a beaker.

  • In a separate beaker, dissolve the PVP K30 in methanol.

  • Add the drug solution to the polymer solution with constant stirring.

  • Continue stirring until a clear solution is obtained.

  • Evaporate the solvent using a water bath or a rotary evaporator until a solid mass is formed.

  • Dry the solid dispersion in a desiccator for 24-48 hours to remove residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release characteristics of the developed formulations.

Apparatus: USP Type II (Paddle) Dissolution Apparatus

Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid)

Temperature: 37 ± 0.5°C

Paddle Speed: 75 rpm[2]

Procedure:

  • Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5°C.

  • Place one tablet in each vessel.

  • Start the apparatus and withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, and 12 hours for sustained-release formulations).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm membrane filter.

  • Analyze the samples for drug content using a UV-Vis spectrophotometer at the λmax of calcium dobesilate (approximately 316 nm in 0.1 N HCl) or a validated HPLC method.[2]

In-Vivo Pharmacokinetic Study (Conceptual Protocol)

This protocol outlines a comparative bioavailability study in an animal model.

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g)

Groups:

  • Group 1: Control (Conventional Calcium Dobesilate tablet)

  • Group 2: Test (Novel formulation, e.g., Gastroretentive Floating Tablet)

Dosing:

  • Administer a single oral dose of the respective formulation (e.g., equivalent to 50 mg/kg of calcium dobesilate) to each rat.[8]

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration into heparinized tubes.[9]

Plasma Preparation:

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

Bioanalytical Method:

  • Develop and validate a sensitive and selective analytical method, such as HPLC-UV or LC-MS/MS, for the quantification of calcium dobesilate in rat plasma.[8][9]

Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Elimination half-life (t1/2)

  • Compare the parameters between the test and control groups to determine the relative bioavailability.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Calcium Dobesilate

Calcium dobesilate exerts its therapeutic effects through the modulation of several key signaling pathways, primarily related to inflammation, oxidative stress, and vascular permeability.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds CaD Calcium Dobesilate HS Heparan Sulfate (B86663) CaD->HS Interferes with binding site CaD->VEGFR2 Inhibits phosphorylation HS->VEGFR2 Co-receptor PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy (Restored) mTOR->Autophagy Inhibits ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Permeability ERK->Proliferation

Caption: Inhibition of VEGF Signaling by Calcium Dobesilate.[3][10][11]

MAPK_Signaling_Pathway cluster_stimulus Stimulus (e.g., High Glucose) cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response Stimulus High Glucose GRB2 GRB2 Stimulus->GRB2 p38_MAPK p38 MAPK Stimulus->p38_MAPK JNK JNK Stimulus->JNK HRAS HRAS GRB2->HRAS RAF1 RAF1 HRAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Inflammation Inflammation ERK->Inflammation Oxidative_Stress Oxidative Stress ERK->Oxidative_Stress p38_MAPK->Inflammation Apoptosis Apoptosis JNK->Apoptosis CaD Calcium Dobesilate CaD->ERK Inhibits phosphorylation CaD->p38_MAPK Inhibits phosphorylation CaD->JNK Inhibits phosphorylation

Caption: Modulation of MAPK Signaling by Calcium Dobesilate.[12]

Experimental Workflow Diagrams

Formulation_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation API Calcium Dobesilate Monohydrate Formulation Formulation Process (e.g., Direct Compression, Solvent Evaporation) API->Formulation Excipients Excipients (e.g., HPMC, PVP) Excipients->Formulation Novel_Formulation Novel Formulation (e.g., Floating Tablet, Solid Dispersion) Formulation->Novel_Formulation In_Vitro In-Vitro Testing (Dissolution, etc.) Novel_Formulation->In_Vitro In_Vivo In-Vivo Study (Pharmacokinetics) In_Vitro->In_Vivo Data_Analysis Data Analysis & Bioavailability Assessment In_Vivo->Data_Analysis

Caption: Workflow for Formulation and Evaluation.

IV. Conclusion

The formulation of this compound into advanced dosage forms such as gastroretentive floating tablets and solid dispersions presents a promising approach to overcoming its inherent bioavailability challenges. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate novel formulations with the potential for improved therapeutic outcomes. Further investigation into nanoparticle and SEDDS-based delivery systems is warranted to explore the full potential of enhancing the oral bioavailability of this important vasoprotective agent.

References

Application Notes and Protocols for the Quantification of Calcium Dobesilate Monohydrate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of calcium dobesilate monohydrate in various biological matrices. The protocols outlined below are essential for pharmacokinetic studies, bioequivalence assessment, and formulation development.

I. Overview and Introduction

Calcium dobesilate, the calcium salt of 2,5-dihydroxybenzene sulfonic acid, is a vasoprotective agent used in the treatment of diabetic retinopathy and chronic venous insufficiency. It acts on the capillary walls, regulating their permeability and resistance. Accurate and reliable quantification of calcium dobesilate in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and clinical research.

This document details validated analytical methods for determining calcium dobesilate concentrations, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

II. Experimental Protocols

A. Quantification of Calcium Dobesilate in Human Plasma using HPLC-UV

This protocol is adapted from a validated method for bioequivalence studies and is suitable for the analysis of calcium dobesilate in human plasma samples.[1]

1. Sample Preparation: Ion-Pairing Extraction

  • To 1 mL of human plasma, add an internal standard (e.g., 2,4-dihydroxybenzoic acid).

  • Add tetra-n-butylammonium hydroxide (B78521) as a cationic pairing ion.

  • Perform liquid-liquid extraction with dichloromethane.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Column: Discovery RP-Amide C16 analytical column.[1]

  • Mobile Phase: 50 mM potassium dihydrogenphosphate buffer (pH 2.5) and acetonitrile (B52724) (75:25, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm.[1]

  • Injection Volume: 20 µL.

3. Validation Parameters

The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, and the limit of quantitation.

B. Quantification of Calcium Dobesilate in Human Plasma using LC-MS/MS

This protocol offers higher sensitivity and selectivity, making it ideal for studies requiring lower detection limits.[2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add an internal standard (e.g., Deuterium 3 labeled calcium dobesilate).[2]

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant with water before injection into the LC-MS/MS system.[2]

2. LC-MS/MS Conditions

  • Column: Luna® Omega PS C18 (2.1×50 mm, 1.6 μm).[2]

  • Mobile Phase A: Aqueous solution with 0.05% formic acid and 1 mM ammonium (B1175870) acetate.[2]

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

C. Quantification of Calcium Dobesilate in Hydrogel Formulations using HPLC-UV

This method is designed for the quality control and release testing of calcium dobesilate in semi-solid dosage forms.[3][4]

1. Sample Preparation

  • Accurately weigh a portion of the hydrogel formulation.

  • Disperse the sample in a suitable solvent (e.g., the mobile phase).

  • Sonicate to ensure complete dissolution of the drug.

  • Filter the solution through a 0.45 µm membrane filter before injection.[3]

2. Chromatographic Conditions

  • Column: Standard Purospher Star 18e (250 × 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: Acetonitrile and water (1:1, v/v), acidified to pH 2.5 with phosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.[3][4]

III. Data Presentation

The quantitative performance of the described methods is summarized in the tables below.

Table 1: HPLC-UV Method for Calcium Dobesilate in Human Plasma [1]

ParameterResult
Linearity Range100 ng/mL - 50 µg/mL
Limit of Quantitation (LOQ)100 ng/mL
Within-day Precision (RSD)~10%
Between-day Precision (RSD)~10%
Accuracy±10%

Table 2: HPLC-UV Method for Calcium Dobesilate in Hydrogel Formulations [3][4]

ParameterResult
Linearity (r²)> 0.9927
Limit of Quantitation (LOQ)13.25 µg/mL
Precision (RSD)< 1%
Trueness (Accuracy)98-102%

Table 3: Stability Indicating RP-HPLC Method for Bulk Drug [5]

ParameterResult
Linearity Range80 - 120 µg/mL
Limit of Detection (LOD)0.477 µg/mL
Limit of Quantitation (LOQ)1.445 µg/mL
Precision (RSD)0.612%
Accuracy (Recovery)98.0 - 102.0%

Table 4: RP-HPLC Method for Tablet Dosage Form [6]

ParameterResult
Linearity Range2 - 30 µg/mL
Limit of Detection (LOD)0.569 µg/mL
Limit of Quantitation (LOQ)1.723 µg/mL
Accuracy (Recovery)99.48%

IV. Visualizations

experimental_workflow_hplcuv_plasma cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is add_ip Add Ion-Pairing Reagent add_is->add_ip extraction Liquid-Liquid Extraction (Dichloromethane) add_ip->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC System reconstitute->hplc detector UV Detector (305 nm) hplc->detector data Data Acquisition and Quantification detector->data

Caption: HPLC-UV workflow for plasma analysis.

experimental_workflow_lcmsms_plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute lcms LC-MS/MS System dilute->lcms ms_detector Mass Spectrometer (MRM) lcms->ms_detector data Data Acquisition and Quantification ms_detector->data

Caption: LC-MS/MS workflow for plasma analysis.

experimental_workflow_hplcuv_hydrogel cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis hydrogel Hydrogel Sample disperse Disperse in Solvent hydrogel->disperse sonicate Sonicate to Dissolve disperse->sonicate filter Filter (0.45 µm) sonicate->filter hplc HPLC System filter->hplc detector UV Detector (240 nm) hplc->detector data Data Acquisition and Quantification detector->data

Caption: HPLC-UV workflow for hydrogel analysis.

References

Application Notes and Protocols for Calcium Dobesilate Monohydrate in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium dobesilate monohydrate in preclinical animal models of diabetic nephropathy (DN). This document includes its mechanism of action, detailed experimental protocols, and a summary of its effects on key pathological markers of DN.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1][2] Calcium dobesilate, a vasoactive and angioprotective drug, has demonstrated therapeutic potential in the early stages of diabetic kidney disease.[1][2] Its multifaceted mechanism of action, which includes reducing oxidative stress and inhibiting key growth factors, makes it an attractive candidate for investigation in animal models of DN.[1][2]

Mechanism of Action

Calcium dobesilate exerts its protective effects in diabetic nephropathy through several key signaling pathways:

  • Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: Hyperglycemia upregulates VEGF, leading to increased vascular permeability and angiogenesis, which contribute to glomerular damage.[3] Calcium dobesilate has been shown to inhibit VEGF signaling, thereby reducing these pathological changes.[1][4][5] It may interfere with the binding of VEGF to heparan sulfate (B86663), a co-receptor for VEGF.[4][5]

  • Downregulation of Transforming Growth Factor-beta1 (TGF-β1): TGF-β1 is a key fibrotic factor that promotes the accumulation of extracellular matrix proteins in the glomeruli, leading to glomerulosclerosis. Studies in diabetic rats have shown that calcium dobesilate can inhibit the expression of TGF-β1.[6]

  • Reduction of Oxidative Stress: Oxidative stress is a major contributor to the pathogenesis of diabetic complications, including nephropathy. Calcium dobesilate possesses antioxidant properties, helping to mitigate renal damage caused by reactive oxygen species.[1][7]

  • Modulation of Autophagy: Altered autophagy is implicated in the pathology of diabetic nephropathy. Calcium dobesilate has been found to restore autophagy in the kidneys of diabetic mice, potentially by inhibiting the VEGF/PI3K/AKT/mTOR signaling pathway.[3][8][9]

  • Anti-inflammatory Effects: Chronic inflammation plays a significant role in the progression of diabetic nephropathy. Calcium dobesilate has been shown to reduce markers of inflammation.[10]

Key Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by Calcium Dobesilate in the context of diabetic nephropathy.

G cluster_0 Hyperglycemia cluster_1 Pathogenic Factors cluster_2 Calcium Dobesilate Action cluster_3 Cellular & Renal Effects Hyperglycemia Hyperglycemia VEGF VEGF Hyperglycemia->VEGF TGF_beta1 TGF-β1 Hyperglycemia->TGF_beta1 Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress Inflammation Inflammation Hyperglycemia->Inflammation Vascular_Permeability ↑ Vascular Permeability VEGF->Vascular_Permeability ECM_Deposition ↑ ECM Deposition (Fibrosis) TGF_beta1->ECM_Deposition Renal_Damage Renal Cell Damage Oxidative_Stress->Renal_Damage Inflammatory_Response ↑ Inflammatory Response Inflammation->Inflammatory_Response CaD Calcium Dobesilate CaD->VEGF Inhibits CaD->TGF_beta1 Inhibits CaD->Oxidative_Stress Reduces CaD->Inflammation Reduces DN_Progression Diabetic Nephropathy Progression Vascular_Permeability->DN_Progression ECM_Deposition->DN_Progression Renal_Damage->DN_Progression Inflammatory_Response->DN_Progression

Caption: Mechanism of Action of Calcium Dobesilate in Diabetic Nephropathy.

Experimental Protocols

Animal Models of Diabetic Nephropathy

The selection of an appropriate animal model is crucial for studying diabetic nephropathy. Rodent models are most commonly used due to their relatively short disease progression and ease of handling.[11][12][13]

1. Streptozotocin (STZ)-Induced Type 1 Diabetes:

  • Principle: STZ is a chemical toxic to pancreatic β-cells, inducing insulin (B600854) deficiency and hyperglycemia.[11][13]

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) or various mouse strains (e.g., C57BL/6, DBA/2). Note that C57BL/6 mice are less susceptible to STZ-induced renal injury.[11][13]

  • Induction Protocol:

    • Fast animals for 12-16 hours prior to STZ injection.

    • Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).

    • Inject a single intraperitoneal (i.p.) or intravenous (i.v.) dose of STZ. A common dose for rats is 50-65 mg/kg, and for mice, a multiple low-dose regimen (e.g., 40-50 mg/kg daily for 5 consecutive days) is often preferred to reduce non-specific toxicity.[11]

    • Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels. Animals with fasting blood glucose >16.7 mmol/L (300 mg/dL) are considered diabetic.

    • Diabetic nephropathy develops over several weeks to months, characterized by progressive albuminuria and glomerular lesions.[11][13]

2. Genetic Type 2 Diabetes Models:

  • KK-Ay Mice: These mice spontaneously develop type 2 diabetes, obesity, and features of diabetic nephropathy.[3][8]

  • db/db Mice: These mice have a mutation in the leptin receptor gene and exhibit obesity, insulin resistance, and progressive nephropathy.[12]

  • Zucker Diabetic Fatty (ZDF) Rats: These rats are a model of obesity, insulin resistance, and type 2 diabetes with nephropathy.[14]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating Calcium Dobesilate in an animal model of diabetic nephropathy.

G A Animal Model Selection (e.g., STZ-induced rats, KK-Ay mice) B Induction of Diabetes (e.g., STZ injection) A->B C Confirmation of Diabetes (Blood Glucose > 300 mg/dL) B->C D Grouping of Animals (Control, Diabetic, Diabetic + CaD) C->D E Treatment with Calcium Dobesilate (e.g., 12 weeks oral gavage) D->E F Monitoring (Body weight, blood glucose, urine collection) E->F G Endpoint Analysis F->G H Biochemical Analysis (Urine albumin, Serum creatinine) G->H I Histopathological Analysis (Kidney sections - PAS, Masson's trichrome) G->I J Molecular Analysis (Western blot, qRT-PCR for VEGF, TGF-β1, etc.) G->J

Caption: Experimental Workflow for Calcium Dobesilate Studies in Diabetic Nephropathy Models.

Treatment Protocol
  • Route of Administration: Oral gavage is the most common route for administering calcium dobesilate in rodent models.

  • Dosage: A study in KK-Ay and HFD/STZ-induced diabetic mice used intragastric treatment for 12 weeks.[3] While specific animal dosages are not always detailed, clinical studies often use doses around 1500 mg/day in humans.[15][16] Dosages in animal studies may range, and pilot studies are recommended to determine the optimal dose.

  • Duration: Treatment duration typically ranges from 8 to 24 weeks to allow for the development and potential amelioration of diabetic nephropathy.[3][6]

Assessment of Renal Function and Injury

1. Biochemical Markers:

  • Urinary Albumin Excretion (UAE): A key indicator of glomerular injury. Urine is collected over 24 hours using metabolic cages. Albumin levels can be measured by ELISA or other immunoassay methods.

  • Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Indicators of glomerular filtration rate and overall kidney function.[14] Blood samples are collected, and serum levels are measured using standard biochemical assays.

  • Creatinine Clearance (Ccr): Calculated from serum creatinine, urine creatinine, and urine volume to estimate the glomerular filtration rate.

2. Histopathological Analysis:

  • Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections (3-5 µm) are cut for staining.

  • Staining:

    • Periodic acid-Schiff (PAS) stain: To visualize the glomerular basement membrane and mesangial matrix expansion.

    • Masson's trichrome stain: To assess the degree of tubulointerstitial fibrosis.

  • Microscopy: Stained sections are examined under a light microscope to evaluate glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

3. Molecular Analysis:

  • Western Blotting: To quantify the protein expression of key markers such as VEGF, VEGFR-2, TGF-β1, and proteins involved in autophagy (e.g., LC3, Beclin-1, p62) in kidney tissue lysates.[3][9]

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the genes encoding these proteins.

  • Immunohistochemistry (IHC): To localize the expression of specific proteins within the kidney tissue.

Summary of Quantitative Data

The following tables summarize the reported effects of calcium dobesilate on key parameters in animal models of diabetic nephropathy.

Table 1: Effects of Calcium Dobesilate on Biochemical Markers of Diabetic Nephropathy

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Urinary Albumin Excretion (UAE)KK-Ay miceSignificantly reducedElevatedData not quantified[3]
Urinary Albumin Excretion (UAE)HFD/STZ miceSignificantly reducedElevatedData not quantified[3]
Serum Creatinine (SCr)Type 2 diabetic ratsSignificantly lowerHigherData not quantified[6]
Protein Kinase C (PKC)Type 2 diabetic ratsSignificantly lowerHigherData not quantified[6]
TGF-β1Type 2 diabetic ratsSignificantly lowerHigherData not quantified[6]

Table 2: Effects of Calcium Dobesilate on Molecular Markers in the Kidney

MarkerAnimal ModelTreatment EffectMethodReference
VEGFKK-Ay and HFD/STZ miceDecreased expressionWestern Blot[3][9]
VEGFR-2KK-Ay and HFD/STZ miceDecreased expressionWestern Blot[3][9]
LC3 II, Atg5, Beclin 1 (Autophagy markers)KK-Ay and HFD/STZ miceDecreased expression (restoring autophagy)Western Blot[8]
p62 (Autophagy marker)KK-Ay and HFD/STZ miceIncreased expression (restoring autophagy)Western Blot[8]
PI3K/AKT/mTOR pathwayKK-Ay and HFD/STZ miceReduced activationWestern Blot[8][9]

Conclusion

This compound shows significant promise as a therapeutic agent for diabetic nephropathy, acting through multiple protective pathways. The protocols and data presented here provide a framework for researchers to design and conduct preclinical studies to further elucidate its efficacy and mechanisms of action in relevant animal models. Consistent and standardized methodologies are crucial for generating comparable and translatable data in the development of new treatments for this debilitating disease.

References

Application of Calcium Dobesilate Monohydrate in Endothelial Cell Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dobesilate monohydrate (CaD), a synthetic angioprotective agent, has been utilized in the treatment of diabetic retinopathy and chronic venous insufficiency for decades.[1][2][3] Its therapeutic efficacy is largely attributed to its beneficial effects on endothelial cell function. In a research context, CaD serves as a valuable tool for investigating the molecular mechanisms underlying endothelial dysfunction, a hallmark of various vascular pathologies. These application notes provide detailed protocols for key endothelial cell function assays and summarize the expected effects of calcium dobesilate, facilitating its use in preclinical research and drug development.

Calcium dobesilate is known to improve endothelial function through several mechanisms, including reducing capillary permeability, exerting antioxidant and anti-inflammatory effects, and modulating crucial signaling pathways.[2][3][4] Notably, it has been shown to interfere with the vascular endothelial growth factor (VEGF) signaling pathway, a key regulator of angiogenesis and vascular permeability.[5][6][7]

Mechanism of Action

Calcium dobesilate exerts its effects on endothelial cells through a multi-faceted mechanism:

  • Inhibition of VEGF Signaling: CaD has been demonstrated to inhibit VEGF-induced endothelial cell proliferation, migration, and permeability.[5][7][8] It is believed to interfere with the binding of VEGF to its co-receptor, heparan sulfate (B86663), which in turn suppresses the phosphorylation of VEGF Receptor-2 (VEGFR-2) and its downstream signaling cascades, including the PI3K/AKT/mTOR and ERK1/2 pathways.[5][9]

  • Anti-inflammatory Properties: The compound reduces the expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1) and monocyte chemotactic protein-1 (MCP-1) in endothelial cells, particularly under hyperglycemic conditions.[1][10][11] This is potentially mediated through the inhibition of the NF-κB pathway.[10][11]

  • Antioxidant Effects: Calcium dobesilate exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress, a key contributor to endothelial damage in various vascular diseases.[2][12][13]

  • Enhancement of Nitric Oxide Production: Some studies suggest that CaD can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a critical molecule for vasodilation and endothelial health.[4][14]

  • Stabilization of Tight Junctions: CaD helps maintain endothelial barrier function by preventing the VEGF-induced suppression of tight junction proteins like ZO-1, Occludin, and Claudin-5.[5][15]

Data Summary

The following tables summarize the quantitative effects of this compound on various endothelial cell functions as reported in the literature.

Table 1: Effect of Calcium Dobesilate on Endothelial Cell Proliferation

Cell TypeConditionCalcium Dobesilate ConcentrationIncubation TimeEffect on ProliferationReference
HUVECsHigh Glucose (35 mmol/l)100 µmol/l24 and 48 hSignificantly attenuated abnormal proliferation[1]
HUVECsVEGF (25 ng/ml)50, 100, 200 μM24 and 48 hSignificantly inhibited VEGF-induced proliferation[5]

Table 2: Effect of Calcium Dobesilate on Endothelial Cell Migration

Cell TypeConditionCalcium Dobesilate ConcentrationAssayEffect on MigrationReference
HUVECsHigh Glucose100 µmol/lTranswell AssayPartially inhibited migration[1]
HUVECsVEGF (25 ng/mL)50, 100, 200 μMTranswell AssaySignificantly inhibited VEGF-induced migration[5]

Table 3: Effect of Calcium Dobesilate on Endothelial Permeability and Tight Junctions

ModelConditionCalcium Dobesilate ConcentrationEffectReference
HUVECsHigh Glucose100 µmol/lPrevented HG-induced increase in FITC-BSA permeability[1]
HUVECsVEGF (25 ng/mL)50 and 100 μMRestored VEGF-induced suppression of ZO-1, Occludin, and Claudin-5 expression[5][15]
Diabetic RatsIn vivo100 mg/kg/day (oral)Inhibited the decrease in occludin and claudin-5 levels and altered distribution of ZO-1 and occludin[11]

Table 4: Effect of Calcium Dobesilate on Inflammatory Markers

ModelConditionCalcium Dobesilate ConcentrationEffectReference
Retinal Endothelial CellsHigh Glucose (30 mmol/l)25 and 50 μg/mlPrevented the increase in leukocyte adhesion[10][11]
Retinal Endothelial CellsHigh Glucose (30 mmol/l)Not specifiedPrevented the upregulation of ICAM-1[10][11]
Diabetic Retinopathy PatientsIn vivo500 mg dailySignificantly decreased serum levels of hsCRP[16]

Experimental Protocols

Protocol 1: Endothelial Cell Culture
  • Vessel Coating: Coat culture flasks or plates with a suitable extracellular matrix protein such as 0.1% gelatin or collagen-I to promote cell attachment.

  • Cell Seeding: Seed primary Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., HMEC-1, TR-iBRB2) in a complete endothelial cell growth medium.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage the cells when they reach 80-90% confluency. It is recommended to use cells between passages 2 and 6 for experiments to ensure consistency.[17]

Protocol 2: Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed HUVECs at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[5]

  • Starvation: Replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of calcium dobesilate (e.g., 50, 100, 200 µM) with or without a stimulant (e.g., 25 ng/ml VEGF or high glucose) for 24 to 72 hours.[1][5]

  • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Transwell Migration Assay
  • Cell Preparation: Serum-starve HUVECs for 24 hours.

  • Assay Setup: Resuspend the cells in serum-free medium. Seed the cells into the upper chamber of a Transwell insert (typically with an 8 µm pore size). The lower chamber should contain a medium with a chemoattractant, such as VEGF.

  • Treatment: Add the desired concentrations of calcium dobesilate to the upper chamber along with the cells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.[17]

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI).

  • Quantification: Count the number of migrated cells in several randomly chosen fields of view under a microscope.

Protocol 4: Endothelial Cell Tube Formation Assay
  • Plate Coating: Thaw a basement membrane extract (e.g., Matrigel) on ice. Pipette the cold Matrigel into the wells of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.[18][19][20][21]

  • Cell Seeding: Harvest endothelial cells and resuspend them in a basal medium containing the desired concentrations of calcium dobesilate and a pro-angiogenic stimulus (e.g., VEGF).

  • Incubation: Seed the cell suspension onto the solidified Matrigel. Incubate at 37°C for 4-24 hours.

  • Visualization: Monitor the formation of tube-like structures at desired time points using an inverted microscope.

  • Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 5: Western Blot for Signaling Proteins
  • Cell Lysis: After treating the cells with calcium dobesilate and/or a stimulant for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK1/2, total ERK1/2, ZO-1, Occludin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HS Heparan Sulfate HS->VEGFR2 Co-receptor CaD Calcium Dobesilate CaD->VEGF Interferes with Heparan Sulfate binding site pVEGFR2 p-VEGFR-2 CaD->pVEGFR2 Inhibits VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K ERK ERK1/2 pVEGFR2->ERK Permeability Permeability pVEGFR2->Permeability AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Calcium Dobesilate's Inhibition of the VEGF Signaling Pathway.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Functional Assays cluster_3 Mechanistic Analysis Culture 1. Culture Endothelial Cells (e.g., HUVECs) Starve 2. Serum Starve Cells (24h) Culture->Starve Treat 3. Treat with Calcium Dobesilate +/- Stimulant (e.g., VEGF) Starve->Treat Proliferation Proliferation Assay (CCK-8) Treat->Proliferation Migration Migration Assay (Transwell) Treat->Migration Tube_Formation Tube Formation Assay (Matrigel) Treat->Tube_Formation Western_Blot Western Blot (p-VEGFR-2, p-ERK, etc.) Treat->Western_Blot

Caption: General Experimental Workflow for Assessing Calcium Dobesilate Effects.

References

Application Notes and Protocols for the Development of Sustained-Release Formulations for Calcium Dobesilate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium dobesilate monohydrate is a vasoprotective agent used in the treatment of diabetic retinopathy and chronic venous insufficiency.[1] Its mechanism of action involves reducing capillary permeability and improving microcirculatory function.[1][2][3] Developing a sustained-release formulation for this compound offers the potential to improve patient compliance by reducing dosing frequency and maintain therapeutic drug levels over an extended period.[1][4][5] These application notes provide a comprehensive overview of the formulation development, characterization, and testing of sustained-release tablets of this compound.

Pre-formulation Studies

Prior to the formulation of sustained-release tablets, it is essential to conduct pre-formulation studies to characterize the drug substance and its compatibility with various excipients.

2.1. Drug-Excipient Compatibility Studies

Objective: To assess the physical and chemical compatibility of this compound with selected excipients.

Protocol:

  • Mix this compound with each selected excipient (e.g., HPMC K4M, HPMC K15M, PVP K30, microcrystalline cellulose, magnesium stearate, talc) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a specified period (e.g., 4 weeks).

  • Analyze the samples at initial and subsequent time points using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to detect any interactions.

  • Visual observation for any change in color or physical state should also be recorded.

Formulation Development of Sustained-Release Tablets

The development of sustained-release tablets of this compound can be achieved using various hydrophilic polymers to control the drug release. The following table presents different trial formulations using Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades (K4M and K15M) and Polyvinylpyrrolidone (PVP K30).

Table 1: Composition of Sustained-Release this compound Tablets [1][4]

Ingredients (mg)F1F2F3F4F5F6F7F8F9
Calcium dobesilate500500500500500500500500500
HPMC K4M5075100---5075100
HPMC K15M---50751005075100
PVP K30252525252525252525
Sodium Bicarbonate202020202020202020
Citric Acid151515151515151515
Magnesium Stearate101010101010101010
Talc101010101010101010
Total Weight 630 655 680 630 655 680 680 705 730

Manufacturing Process

The direct compression method is a common and cost-effective technique for the manufacturing of these sustained-release tablets.

Experimental Workflow for Tablet Manufacturing:

G cluster_0 Dispensing & Sieving cluster_1 Blending cluster_2 Compression cluster_3 Evaluation Dispensing Dispense Calcium Dobesilate and Excipients Sieving Sieve all ingredients through a 40-mesh sieve Dispensing->Sieving PreLubrication Blend Drug and Polymers (HPMC, PVP K30) for 15 min Sieving->PreLubrication Lubrication Add Magnesium Stearate and Talc and blend for 5 min PreLubrication->Lubrication Compression Compress the blend into tablets using a rotary tablet press Lubrication->Compression Evaluation Perform Quality Control Tests (Hardness, Friability, etc.) Compression->Evaluation G cluster_0 VEGF Signaling Pathway cluster_1 NF-κB Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HS Heparan Sulfate Co-receptor HS->VEGFR2 Co-receptor binding MEK_ERK MEK/ERK Pathway VEGFR2->MEK_ERK Activates PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT Activates Proliferation Endothelial Cell Proliferation, Migration, & Permeability MEK_ERK->Proliferation PI3K_AKT->Proliferation NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation CaD Calcium Dobesilate CaD->VEGF Inhibits binding to HS CaD->NFkB Inhibits

References

Application Notes: In Vitro Assays to Measure the Antioxidant Capacity of Calcium Dobesilate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Calcium dobesilate monohydrate is a synthetic vasoprotective and angioprotective agent used in the treatment of diabetic retinopathy and chronic venous insufficiency.[1][2] Its therapeutic effects are attributed, in part, to its ability to mitigate oxidative stress.[3][4] Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in various vascular diseases.[3] Calcium dobesilate exhibits potent antioxidant properties by directly scavenging free radicals and modulating endogenous antioxidant systems.[3][5]

These application notes provide a comprehensive overview and detailed protocols for key in vitro assays used to quantify the antioxidant capacity of this compound. The methodologies are designed for researchers, scientists, and professionals in drug development to reliably assess its antioxidant profile.

2. Antioxidant Mechanism of Calcium Dobesilate

Calcium dobesilate employs a multi-faceted mechanism to combat oxidative stress.[3] It acts as a direct free radical scavenger, effectively neutralizing highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻).[6] Studies have shown it to be particularly potent against hydroxyl radicals.[6] Additionally, Calcium dobesilate helps preserve the function of the vascular endothelium by protecting lipids from peroxidation and reducing the deleterious effects of intracellular ROS.[1][6] This comprehensive action, involving both direct scavenging and cellular protection, underscores its role as a significant antioxidant agent.[3][4]

cluster_cause Oxidative Stress cluster_drug cluster_effects Protective Effects ROS ROS (•OH, O₂⁻) CaD Calcium Dobesilate ROS->CaD Targeted by Reduced_Stress Reduced Oxidative Stress CaD->Reduced_Stress Direct Scavenging Endo_Protection Endothelial Protection CaD->Endo_Protection Reduces Lipid Peroxidation

Antioxidant action of Calcium dobesilate.

3. Quantitative Data Summary

The antioxidant capacity of Calcium dobesilate has been quantified using various assays, with results typically expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies higher antioxidant potency.[7]

Assay TypeRadical SpeciesIC₅₀ Value (µM)Reference CompoundReference IC₅₀ (µM)Source
Hydroxyl Radical Scavenging•OH1.1Rutin0.7[6][8]
Superoxide Radical ScavengingO₂⁻682Rutin30[6][8]
Total Antioxidant Status (TAS) AssayPMS/NADH11.4RutinSimilar to CaD[9][10]
Malondialdehyde (MDA) InhibitionLipid Peroxidation102RutinSimilar to CaD[9][10]
DPPH Radical ScavengingDPPH•Data Not Available--[8]
ABTS Radical ScavengingABTS•⁺Data Not Available--[8]

Note: While specific IC₅₀ values for Calcium dobesilate in DPPH and ABTS assays were not found in the reviewed literature, these are standard assays for which general protocols are provided below.[8]

Experimental Protocols

The following sections provide detailed protocols for common in vitro antioxidant capacity assays. It is recommended to include a known antioxidant standard, such as Trolox, Ascorbic Acid, or Rutin, for comparison and validation.

A 1. Prepare Reagents (Radical solution, Buffers) B 2. Prepare Samples (Calcium dobesilate dilutions, Positive Control) C 3. Initiate Reaction (Mix Sample with Radical Solution) A->C B->C D 4. Incubate (In dark at room temp) C->D E 5. Measure Absorbance (Spectrophotometer) D->E F 6. Calculate Results (% Inhibition, IC₅₀ Value) E->F

General workflow for antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][11]

DPPH_Radical DPPH• DPPH_Radical->p1 Antioxidant Ca-Dobesilate (Antioxidant) Antioxidant->p1 DPPH_H DPPH-H Antioxidant_Radical Oxidized Antioxidant p1->p2 + p2->DPPH_H Donates H• p2->Antioxidant_Radical

Principle of the DPPH radical scavenging assay.

A. Principle The stable free radical DPPH absorbs strongly at ~517 nm.[12] When it accepts an electron or hydrogen radical from an antioxidant molecule, the resulting non-radical DPPH-H is formed, leading to a decrease in absorbance.[7]

B. Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

C. Step-by-Step Protocol

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving ~4 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle or covered in foil to protect it from light.[12]

  • Preparation of Test Samples: Prepare a stock solution of Calcium dobesilate (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the same concentrations for the positive control.[12]

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the sample, standard, or solvent (as a blank) to the corresponding wells.[12]

    • Mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][12]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[13]

D. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:[14]

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test sample.[7]

  • Plot the % scavenging activity against the sample concentration.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, typically by using linear regression analysis.[14]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants.

A. Principle ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at ~734 nm.[15] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's concentration.[15][16]

B. Reagents and Materials

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

C. Step-by-Step Protocol

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[17]

    • Mix the two solutions in a 1:1 volume ratio.[18]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

  • Preparation of ABTS•⁺ Working Solution:

    • Before use, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Preparation of Test Samples: Prepare serial dilutions of Calcium dobesilate and a positive control as described in the DPPH protocol.

  • Assay Procedure:

    • Add a large volume (e.g., 190 µL) of the ABTS•⁺ working solution to each well.

    • Add a small volume (e.g., 10 µL) of the sample, standard, or blank to the wells.

    • Mix and incubate at room temperature for 6-10 minutes.[17]

  • Measurement: Measure the absorbance at 734 nm.[16]

D. Data Analysis

  • Calculate the percentage of ABTS•⁺ scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the ABTS•⁺ working solution and A_sample is the absorbance with the test sample.

  • Determine the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Hydroxyl Radical (•OH) Scavenging Assay

A. Principle This assay is often based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The generated hydroxyl radicals can be detected by a probe molecule (e.g., phenanthroline) that changes absorbance upon reacting with the radical. An antioxidant will compete with the probe for the hydroxyl radicals, thus reducing the change in absorbance.[17]

B. Reagents and Materials

  • This compound

  • Phosphate (B84403) Buffer (e.g., 20 mM, pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄) solution (e.g., 0.5 mM)

  • 1,10-Phenanthroline solution (e.g., 1.5 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1% v/v)

  • Spectrophotometer

C. Step-by-Step Protocol

  • Reaction Mixture: In a test tube or microplate well, mix in the following order: 1 mL of phenanthroline, 2 mL of phosphate buffer, 1 mL of Calcium dobesilate sample at various concentrations, and 1 mL of FeSO₄.[17]

  • Initiate Reaction: Add 1 mL of H₂O₂ to start the reaction.[17]

  • Incubation: Incubate the mixture at 37°C for 50-60 minutes.[17]

  • Measurement: Measure the absorbance of the mixture at 536 nm.[17]

D. Data Analysis

  • Calculate the hydroxyl radical scavenging activity using the formula:[17]

    • % Scavenging = [(A_sample - A_blank) / (A_control - A_blank)] x 100

    • Where A_sample is the absorbance of the sample, A_control is the absorbance without the antioxidant, and A_blank is the absorbance without H₂O₂.

  • Determine the IC₅₀ value from the dose-response curve.

Superoxide Radical (O₂⁻) Scavenging Assay

A. Principle Superoxide radicals can be generated non-enzymatically (e.g., phenazine (B1670421) methosulfate-NADH system) or enzymatically (e.g., xanthine/xanthine oxidase). These radicals reduce a detector molecule like nitroblue tetrazolium (NBT) to form a colored formazan (B1609692) product. Antioxidants compete for the superoxide radical, thereby inhibiting formazan formation.[6]

B. Reagents and Materials

  • This compound

  • Tris-HCl buffer (e.g., 16 mM, pH 8.0)

  • NADH solution

  • Nitroblue tetrazolium (NBT) solution

  • Phenazine methosulfate (PMS) solution

  • Spectrophotometer

C. Step-by-Step Protocol

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, NADH, NBT, and the Calcium dobesilate sample at various concentrations.

  • Initiate Reaction: Add PMS to the mixture to start the generation of superoxide radicals.

  • Incubation: Incubate at room temperature for a set time (e.g., 5-10 minutes).

  • Measurement: Measure the absorbance of the colored formazan product at ~560 nm.

D. Data Analysis

  • Calculate the percentage of superoxide radical scavenging:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance without the antioxidant and A_sample is the absorbance with the antioxidant.

  • Determine the IC₅₀ value from the dose-response curve.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Dobesilate Monohydrate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium dobesilate monohydrate. The information is designed to address common solubility and stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is described as being very soluble in water and freely soluble in anhydrous ethanol. It is practically insoluble in dichloromethane. A 10% aqueous solution of calcium dobesilate typically has a pH between 4.5 and 6.0.[1][2][3][4][5]

Q2: How does pH affect the solubility of this compound?

Q3: Is this compound stable in aqueous buffer solutions?

A3: this compound is known to be sensitive to basic (alkaline) conditions, which can lead to its degradation.[7] It is reported to be stable under thermal, photolytic, acidic, and peroxide conditions.[7] As a hygroscopic powder, it should be stored in an airtight container to prevent moisture absorption.[1][2][3][4]

Q4: Are there any known incompatibilities with common buffers?

A4: Yes, caution should be exercised when using phosphate (B84403) buffers. Phosphate ions can form insoluble precipitates with calcium ions, which could lead to the precipitation of calcium phosphate, especially at neutral or alkaline pH. This would reduce the concentration of free calcium dobesilate in your solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue 1: Cloudiness or Precipitation Upon Dissolving in Phosphate Buffer
  • Question: I am trying to dissolve this compound in a phosphate buffer (e.g., PBS at pH 7.4) and the solution is cloudy or a precipitate has formed. What is happening and how can I fix it?

  • Answer:

    • Likely Cause: The precipitation is likely due to the formation of insoluble calcium phosphate. The calcium ions from calcium dobesilate are reacting with the phosphate ions in your buffer.

    • Troubleshooting Steps:

      • Lower the pH: Calcium phosphate solubility increases significantly in acidic conditions. If your experimental conditions permit, try preparing your phosphate buffer at a lower pH (e.g., pH 6.0 or below).

      • Use an Alternative Buffer: If a neutral or near-neutral pH is required, consider using a different buffer system that does not contain phosphate, such as TRIS (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Always check for potential interactions between your new buffer and other components in your experiment.

      • Reduce Concentrations: If you must use a phosphate buffer, try working with lower concentrations of both the this compound and the phosphate buffer to stay below the solubility product of calcium phosphate.

Issue 2: Incomplete Dissolution in an Aqueous Buffer
  • Question: I am having difficulty completely dissolving this compound in my aqueous buffer, even with sonication. What can I do?

  • Answer:

    • Troubleshooting Steps:

      • Verify Solubility Limit: It's possible you are exceeding the solubility limit of the compound in your specific buffer system. Refer to the experimental protocol below to determine the approximate solubility.

      • Gentle Heating: For many compounds, a slight increase in temperature can improve solubility. Try gently warming your solution (e.g., to 37°C) while stirring. Be mindful of the potential for degradation if heating for extended periods or at high temperatures.

      • pH Adjustment: The solubility of calcium dobesilate is pH-dependent.[6] Try adjusting the pH of your buffer slightly to see if it improves dissolution. Given its stability in acidic conditions, a slight decrease in pH may be beneficial.

      • Initial Dissolution in Water: Since calcium dobesilate is very soluble in water, you can first dissolve it in a small amount of deionized water and then add this stock solution to your buffer. Be aware that this will dilute your final buffer concentration.

Issue 3: Solution Color Change or Suspected Degradation
  • Question: My this compound solution has changed color over time, or I am getting unexpected experimental results. I suspect it is degrading. How can I prevent this?

  • Answer:

    • Likely Cause: Calcium dobesilate is susceptible to degradation in alkaline conditions.[7] Exposure to high pH buffers (pH > 7.5) or light over extended periods could be causing degradation.

    • Troubleshooting Steps:

      • Use Freshly Prepared Solutions: Prepare your solutions fresh for each experiment to minimize the risk of degradation.

      • Control pH: Ensure the pH of your buffer is within a range where calcium dobesilate is stable (ideally neutral to slightly acidic). Avoid alkaline buffers if possible.

      • Protect from Light: Store your stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping your containers in aluminum foil.

      • Storage at Low Temperature: Storing stock solutions at 2-8°C can help to slow down potential degradation.

Quantitative Data Summary

Table 1: Experimentally Determined Solubility of this compound in Various Buffers

Buffer System pH Temperature (°C) Experimentally Determined Solubility (mg/mL)
Phosphate Buffer 6.0 25 Data to be determined by user
Phosphate Buffer 7.4 25 Data to be determined by user
Citrate Buffer 6.0 25 Data to be determined by user
TRIS Buffer 7.4 25 Data to be determined by user

| Deionized Water | - | 25 | Data to be determined by user |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound using UV-Vis Spectrophotometry

This protocol provides a method to determine the equilibrium solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound

  • Chosen aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in deionized water. b. From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting with the chosen aqueous buffer. c. Determine the wavelength of maximum absorbance (λmax) for calcium dobesilate (literature suggests maxima around 221 nm and 301 nm) by scanning one of the standard solutions.[8] d. Measure the absorbance of each standard solution at the determined λmax. e. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a known volume of the chosen aqueous buffer in a sealed container (e.g., 10 mg/mL). b. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours). c. After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. d. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. e. Dilute the clear filtrate with the aqueous buffer to a concentration that falls within the range of your calibration curve. f. Measure the absorbance of the diluted filtrate at the λmax. g. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted filtrate. h. Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of this compound in the buffer.

Diagrams

Signaling Pathways of Calcium Dobesilate

Calcium dobesilate exerts its vasoprotective and anti-inflammatory effects through multiple signaling pathways. It is known to have antioxidant properties and can inhibit the NF-κB and p38 MAPK pathways.

G cluster_stimuli Pathophysiological Stimuli cluster_cad Point of Intervention cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress (e.g., from hyperglycemia) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PI3K_AKT PI3K/AKT Inflammatory_Stimuli->PI3K_AKT CaD Calcium Dobesilate CaD->ROS Scavenges p38_MAPK p38 MAPK CaD->p38_MAPK Inhibits phosphorylation ERK12 ERK1/2 CaD->ERK12 Inhibits phosphorylation CaD->PI3K_AKT Inhibits phosphorylation ROS->p38_MAPK ROS->ERK12 Inflammation Inflammation (↑ Pro-inflammatory Cytokines) p38_MAPK->Inflammation ERK12->Inflammation IKK IKK PI3K_AKT->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation nuclear translocation & gene transcription Vascular_Permeability ↑ Vascular Permeability Inflammation->Vascular_Permeability Endothelial_Dysfunction Endothelial Dysfunction Inflammation->Endothelial_Dysfunction

Caption: Mechanism of action of Calcium Dobesilate.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps for determining the aqueous solubility of this compound.

G A Prepare Buffer & Calibration Standards B Add Excess Calcium Dobesilate to Buffer A->B H Calculate Concentration using Calibration Curve A->H C Equilibrate for 24h (Constant Agitation & Temperature) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate to fall within Calibration Curve Range E->F G Measure Absorbance (UV-Vis at λmax) F->G G->H

Caption: Workflow for solubility determination.

Troubleshooting Logic for Precipitation Issues

This diagram provides a logical workflow for troubleshooting precipitation issues when working with this compound in aqueous buffers.

G Start Precipitation or Cloudiness Observed in Solution CheckBuffer Is a Phosphate Buffer being used? Start->CheckBuffer CheckpH Is the pH > 7.5? CheckBuffer->CheckpH No Action_Phosphate Likely Calcium Phosphate Precipitation. 1. Switch to a non-phosphate buffer (TRIS, HEPES). 2. Lower the pH of the phosphate buffer. CheckBuffer->Action_Phosphate Yes Action_HighpH Potential for Alkaline Degradation. 1. Use a buffer with pH < 7.5. 2. Prepare solutions fresh. CheckpH->Action_HighpH Yes Action_Concentration Solubility Limit Exceeded. 1. Reduce the concentration. 2. Determine solubility experimentally. CheckpH->Action_Concentration No End Clear Solution Action_Phosphate->End Action_HighpH->End Action_Concentration->End

References

Technical Support Center: Overcoming Calcium Dobesilate Monohydrate Interference in Creatinine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from calcium dobesilate monohydrate in creatinine (B1669602) assays.

Frequently Asked Questions (FAQs)

Q1: What is calcium dobesilate and why does it interfere with creatinine assays?

Calcium dobesilate is a vasoprotective drug used in the treatment of diabetic retinopathy and chronic venous insufficiency.[1] It possesses strong reducing properties which can interfere with certain laboratory tests.[2] Specifically, in the widely used sarcosine (B1681465) oxidase enzymatic (SOE) creatinine assays, calcium dobesilate interferes with the Trinder reaction, which is a common final step in many clinical chemistry assays. This interference leads to a falsely decreased measurement of creatinine concentration, a phenomenon known as negative interference.[3][4]

Q2: Which creatinine assay methods are most affected by calcium dobesilate interference?

The sarcosine oxidase enzymatic (SOE) methods are significantly affected by calcium dobesilate, showing a negative bias.[3][5] The degree of this interference can vary depending on the specific manufacturer of the assay.[3] The traditional Jaffe (alkaline picrate) method is generally not affected by calcium dobesilate.[6] However, the Jaffe method is known for its own set of interferences from other substances like proteins, glucose, and certain drugs, and it can be less precise, especially at low creatinine concentrations.[6][7] High-Performance Liquid Chromatography (HPLC) methods are considered a reference standard and are not susceptible to this interference.[8]

Q3: How can I determine if my creatinine results are affected by calcium dobesilate interference?

If a patient is known to be taking calcium dobesilate and their serum creatinine levels measured by an enzymatic method are unexpectedly low, interference should be suspected. The most reliable way to confirm this is to re-measure the creatinine level using an alternative method that is not affected by this interference, such as an HPLC-based assay or a specific enzymatic assay designed to resist such interference.[1][8]

Q4: Are there any enzymatic creatinine assays that are resistant to calcium dobesilate interference?

Yes, newer enzymatic methods have been developed to mitigate the interference from reducing substances like calcium dobesilate.[2] For instance, the "Cr-R assay" is a commercially available enzymatic creatinine assay that claims to have no interference from calcium dobesilate at concentrations below 100 μg/mL.[1] Another approach involves the addition of enzymes like laccase to the reagent to oxidize the interfering substance before it can affect the creatinine measurement reaction.[9]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving suspected calcium dobesilate interference in your creatinine assays.

Problem: Unexpectedly low creatinine readings in samples from subjects administered calcium dobesilate.

Step 1: Verify Patient Medication Confirm if the subject has been administered calcium dobesilate. The peak plasma concentration is typically reached 3-6 hours after a 500 mg oral dose.[2]

Step 2: Review the Assay Methodology Identify the type of creatinine assay being used. If it is a sarcosine oxidase-based enzymatic method, interference is highly probable.[3] Consult the assay's package insert for any information on interfering substances.

Step 3: Quantify the Potential Interference Refer to the data tables below to estimate the potential magnitude of the negative interference based on the specific assay system and the expected concentration of calcium dobesilate.

Step 4: Re-assay with an Alternative Method If interference is suspected, re-measure the creatinine concentration using one of the following alternative methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate creatinine measurement and is not affected by calcium dobesilate.[8]

  • Interference-Resistant Enzymatic Assay: Utilize a commercially available enzymatic assay specifically designed to be resistant to interference from reducing substances.[1]

  • Jaffe (Alkaline Picrate) Method: While less specific overall, it is a viable alternative in this specific case as it is not affected by calcium dobesilate.[6] However, be mindful of its own limitations and potential interferences.[7]

Step 5: Document and Report Document the discrepancy between the initial and alternative assay results. If the interference is confirmed, report the issue to the assay manufacturer and consider implementing a standard operating procedure to use an alternative creatinine assay for all samples from subjects receiving calcium dobesilate.

Data Presentation

Table 1: Negative Interference of Calcium Dobesilate in Various Sarcosine Oxidase Enzymatic (SOE) Creatinine Assay Systems

Assay SystemCalcium Dobesilate Concentration (µg/mL)Mean Percent Bias (%)
Roche8-4.4 to -36.3
Beckman8-4.4 to -36.3
Merit Choice8-4.4 to -36.3
Leadman8-4.4 to -36.3
Biosino8-4.4 to -36.3
Roche10 patients on CaD-20.0
Beckman10 patients on CaD-22.4
Maker10 patients on CaD-14.2
Merit Choice10 patients on CaD-29.6

Data compiled from a study investigating interference in eight different commercially available SOE assays.[3][5]

Table 2: Reduction of Negative Bias with a New Anti-Interference Enzymatic Method (BG Method)

Assay SystemOriginal SOE Method Negative Bias (%)New BG Method Negative Bias (%)
Roche-71.11-16.7
Abbott-45.15-2.74
Beckman-65.36-7.58
Siemens-58.62-7.58
Mindray-36.29-6.84

This table demonstrates the effectiveness of a new enzymatic method (BG method) in reducing the negative interference caused by calcium dobesilate.[2][4]

Experimental Protocols

Protocol 1: Standard Sarcosine Oxidase Enzymatic (SOE) Creatinine Assay

This is a generalized protocol for a typical SOE assay. Specific reagent volumes and incubation times may vary by manufacturer.

  • Reagent Preparation: Prepare the working reagent containing creatininase, creatinase, sarcosine oxidase, peroxidase, 4-aminophenazone (4-AAP), and a chromogenic substrate according to the manufacturer's instructions.

  • Sample Preparation: Use serum or plasma samples. Ensure samples are free of hemolysis and turbidity.

  • Assay Procedure: a. Pipette a defined volume of the sample into a cuvette. b. Add the working reagent to the cuvette. c. Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period. d. Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 546 nm).

  • Calculation: The creatinine concentration is proportional to the change in absorbance and is calculated against a known calibrator.

Protocol 2: HPLC Method for Creatinine Measurement

This protocol provides a general outline for an HPLC-based creatinine assay. Specific parameters such as column type, mobile phase composition, and flow rate may need optimization.

  • Sample Preparation: a. To 100 µL of serum or plasma, add 400 µL of acetonitrile (B52724) to precipitate proteins. b. Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the dried extract in a defined volume of the mobile phase.

  • HPLC System and Conditions: a. Column: C18 reverse-phase column. b. Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), with an ion-pairing agent if necessary.[10] c. Flow Rate: Typically 0.5-1.5 mL/min. d. Detection: UV detector at a wavelength of approximately 234 nm.

  • Injection and Analysis: a. Inject a defined volume of the reconstituted sample onto the HPLC system. b. Record the chromatogram and identify the creatinine peak based on its retention time compared to a creatinine standard.

  • Quantification: The concentration of creatinine in the sample is determined by comparing the peak area of the sample to the peak area of a known concentration of creatinine standard.

Visualizations

G cluster_assay Sarcosine Oxidase Enzymatic (SOE) Assay cluster_interference Interference Mechanism Creatinine Creatinine Creatine Creatine Creatinine->Creatine Creatininase Sarcosine Sarcosine Creatine->Sarcosine Creatinase H2O2 Hydrogen Peroxide (H2O2) Sarcosine->H2O2 Sarcosine Oxidase Chromogen_Oxidized Colored Product (Measured) H2O2->Chromogen_Oxidized Peroxidase Chromogen_Reduced Colorless Chromogen CaD Calcium Dobesilate (Reducing Agent) CaD->H2O2 Reduces H2O2

Caption: Mechanism of calcium dobesilate interference in SOE creatinine assays.

G Start Suspected Interference CheckMedication Check for Calcium Dobesilate Use Start->CheckMedication IdentifyAssay Identify Assay Type (Enzymatic vs. Jaffe) CheckMedication->IdentifyAssay IsEnzymatic Enzymatic Assay? IdentifyAssay->IsEnzymatic Reassay Re-assay with Alternative Method (HPLC, Resistant Assay) IsEnzymatic->Reassay Yes NoInterference Interference Unlikely IsEnzymatic->NoInterference No CompareResults Compare Results Reassay->CompareResults IsInterference Interference Confirmed? CompareResults->IsInterference Document Document and Report Findings IsInterference->Document Yes End End IsInterference->End No Document->End NoInterference->End

Caption: Troubleshooting workflow for suspected calcium dobesilate interference.

References

Technical Support Center: Optimizing Calcium Dobesilate Monohydrate Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Calcium dobesilate monohydrate for maximal efficacy. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model of diabetic retinopathy?

A1: Based on preclinical studies, a common starting dose for oral administration in mouse models of diabetic retinopathy is in the range of 100-200 mg/kg per day.[1][2] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions and mouse strain.

Q2: How should this compound be prepared for oral gavage?

A2: this compound is soluble in water.[3] For oral gavage, it can be dissolved in sterile water or a suitable vehicle like 0.5% carboxymethylcellulose (CMC-Na). Ensure the solution is homogenous before each administration.

Q3: What are the known mechanisms of action for this compound?

A3: this compound exerts its effects through multiple pathways. It is known to reduce capillary permeability, possess antioxidant and anti-inflammatory properties, and modulate various signaling pathways, including VEGF, MAPK, and NF-κB.[4][5][6][7]

Q4: Are there any known side effects of this compound in animal models?

A4: In the referenced studies, this compound was generally well-tolerated at therapeutic doses. However, it is essential to monitor animals for any signs of distress or adverse reactions throughout the study.

Q5: How long does it take to observe the therapeutic effects of this compound in vivo?

A5: The time to efficacy can vary depending on the animal model and the specific endpoints being measured. In some studies on diabetic retinopathy, effects were observed after several weeks of treatment.[8]

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.
  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent oral gavage technique. Verify the homogeneity of the drug suspension before each dose.

  • Possible Cause: Variability in the animal model.

    • Solution: Use age- and sex-matched animals. Ensure consistent induction of the disease model (e.g., diabetes). Monitor baseline physiological parameters to ensure uniformity across experimental groups.

Issue 2: Animal distress during or after oral gavage.
  • Possible Cause: Improper gavage technique.

    • Solution: Ensure personnel are properly trained in oral gavage. Use appropriately sized and flexible gavage needles to minimize the risk of esophageal injury. Do not force the needle if resistance is met.

  • Possible Cause: High concentration or osmolality of the drug solution.

    • Solution: If possible, dilute the solution to a larger volume (within acceptable limits for the animal's size) to reduce osmolality.

Issue 3: Lack of expected therapeutic effect.
  • Possible Cause: Suboptimal dosage.

    • Solution: Conduct a dose-finding study with a wider range of concentrations to identify the optimal therapeutic window.

  • Possible Cause: Insufficient treatment duration.

    • Solution: Extend the treatment period based on the pathophysiology of the disease model and the known pharmacokinetic profile of the drug.

  • Possible Cause: Poor bioavailability.

    • Solution: While Calcium dobesilate is generally well-absorbed, consider evaluating its plasma concentration to confirm adequate systemic exposure.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound in Animal Models

Animal ModelConditionRoute of AdministrationDosage RangeStudy DurationReference
Mouse (db/db)Diabetic RetinopathyOral200 mg/kg/day14 days[2]
Mouse (STZ-induced)Diabetic NephropathyOralNot SpecifiedNot Specified[6]
Rat (STZ-induced)Diabetic RetinopathyOralNot SpecifiedLong-term[8]
RabbitEndothelial InjuryOral50-500 mg/kg/day10-30 days[9]
HorseLamenessOral3 mg/kg, q12h7 days[10]

Table 2: Summary of Efficacy Data from Human Clinical Trials

ConditionDosageDurationKey FindingsReference
Nonproliferative Diabetic Retinopathy750-1000 mg/day6-12 monthsNo significant beneficial effect demonstrated.[11][12]
Early Diabetic Retinopathy2000 mg/day12 monthsStabilization of blood-retinal barrier permeability.[13]
Diabetic Retinopathy500 mg, three times daily12 weeksSignificant reduction in pro-inflammatory markers (IL-6, TNF-α).
Chronic Venous Insufficiency1000-1500 mg/day8 weeksSignificant improvement in symptoms (pain, cramps, swelling).[14][15][16]

Experimental Protocols

Protocol 1: Induction of Diabetic Retinopathy in a Mouse Model and Treatment with this compound
  • Animal Model: Male db/db mice (a genetic model of type 2 diabetes) or C57BL/6J mice with streptozotocin (B1681764) (STZ)-induced diabetes.

  • Induction of Diabetes (STZ model):

    • Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5).

    • Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.

  • Drug Preparation:

    • Dissolve this compound in sterile water to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse).

    • Prepare a fresh solution daily.

  • Drug Administration:

    • Administer the prepared solution daily via oral gavage at a volume of 10 mL/kg.

    • The control group should receive the vehicle (sterile water) only.

  • Monitoring and Efficacy Assessment:

    • Monitor animal weight and blood glucose levels weekly.

    • After the designated treatment period (e.g., 12 weeks), euthanize the animals and collect retinal tissue.

    • Assess retinal vascular leakage using fluorescein (B123965) angiography or albumin immunohistochemistry.

    • Evaluate retinal inflammation by measuring the expression of inflammatory markers (e.g., NF-κB, TNF-α, IL-6) via Western blot or qPCR.

    • Assess neurodegeneration by counting retinal ganglion cells and measuring inner retinal thickness.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., db/db mice) diabetes_induction Induce Diabetes (if necessary) animal_model->diabetes_induction group_allocation Randomly Allocate to Treatment & Control Groups diabetes_induction->group_allocation drug_prep Prepare Calcium Dobesilate Monohydrate Solution group_allocation->drug_prep drug_admin Daily Oral Gavage drug_prep->drug_admin monitoring Monitor Health (Weight, Glucose) drug_admin->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia efficacy_assessment Assess Efficacy Endpoints (Vascular Leakage, Inflammation) euthanasia->efficacy_assessment data_analysis Statistical Analysis efficacy_assessment->data_analysis

Caption: Experimental workflow for in vivo efficacy testing.

vegf_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Increased Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival CaD Calcium Dobesilate CaD->VEGFR2 Inhibits (indirectly)

Caption: Simplified VEGF signaling pathway and the inhibitory role of Calcium Dobesilate.

mapk_nfkb_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38MAPK p38 MAPK MAPKK->p38MAPK JNK JNK MAPKK->JNK Inflammation_Apoptosis Inflammation Apoptosis p38MAPK->Inflammation_Apoptosis JNK->Inflammation_Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Cytokines->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Translocates to nucleus CaD Calcium Dobesilate CaD->p38MAPK Inhibits CaD->IKK Inhibits

Caption: Overview of MAPK and NF-κB signaling pathways modulated by Calcium Dobesilate.

References

Troubleshooting peak tailing in Calcium dobesilate monohydrate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Calcium Dobesilate Monohydrate, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for the HPLC analysis of this compound?

A1: A successful HPLC analysis of this compound typically utilizes a reversed-phase C18 column. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to the acidic range (e.g., pH 2.5).[1] A common flow rate is 1.0 mL/min, and UV detection is frequently set at 300 nm.[2]

Q2: I am observing significant peak tailing for this compound. What are the likely causes?

A2: Peak tailing in the analysis of this compound can stem from several factors. The primary causes are often related to secondary interactions between the analyte and the stationary phase.[3][4] Given that Calcium Dobesilate is an acidic compound, interactions with residual silanol (B1196071) groups on the silica-based column packing are a common culprit.[5][6] Other potential causes include issues with the mobile phase pH, column contamination or degradation, and sample overload.[3][7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for achieving a symmetrical peak shape for ionizable compounds like Calcium Dobesilate.[8] To ensure the compound is in a single ionization state and minimize secondary interactions, the mobile phase pH should be adjusted to approximately 2 units below the pKa of the analyte.[8] For acidic compounds, a lower pH (e.g., around 2.5) helps to keep them in their neutral, un-ionized form, which generally results in better retention and peak shape in reversed-phase HPLC.[8]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, a mismatch between the sample solvent and the mobile phase can lead to peak distortion, including tailing.[7] If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to band broadening and an asymmetrical peak.[7][9] It is always recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Q5: My column is new, but I'm still seeing peak tailing. What else could be the issue?

A5: Even with a new column, peak tailing can occur due to several factors. "Extra-column effects" such as excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[10] Additionally, ensure that your sample is fully dissolved and filtered to prevent any particulate matter from partially blocking the column inlet frit.[11] Another possibility is the interaction of the analyte with trace metals in the HPLC system or the column itself; using a column with low metal content or passivating the system can help.[9]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Step 1: Verify and Optimize Mobile Phase Conditions
  • pH Adjustment: Ensure the mobile phase pH is in the acidic range, typically around 2.5.[1] This suppresses the ionization of the silanol groups on the stationary phase and ensures the acidic analyte is in a single form.

  • Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface. Consider increasing the buffer concentration to between 25-50 mM to improve peak shape.[12]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect the baseline and peak shape.

Step 2: Evaluate the Column's Condition
  • Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

  • Column Degradation: A void at the head of the column can cause peak tailing.[3] This can be checked by reversing the column and flushing it at a low flow rate. If peak shape improves, the column may be degraded. Using a guard column can help extend the life of the analytical column.[10]

  • Use of an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.[3]

Step 3: Check Sample Preparation and Injection
  • Sample Solvent: As mentioned in the FAQs, dissolve the sample in the mobile phase whenever possible.

  • Sample Concentration: Overloading the column can lead to peak tailing.[3][7] Try injecting a diluted sample to see if the peak shape improves.

  • Sample Filtration: Always filter your sample through a 0.45 µm or 0.22 µm filter to remove any particulates that could clog the column frit.[11]

Quantitative Data Summary

The following table summarizes typical experimental parameters from various published HPLC methods for Calcium Dobesilate analysis.

ParameterMethod 1Method 2Method 3
Column Thermoscientificsyncronis C18 (250mm x 4.6mm, 5µm)[13]Kromasil C18 (250mm x 4.6mm, 5µm)[2]Waters Symmetry C18 (150mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile: 0.01M Tetrabutylammonium dihydrogen phosphate pH 4.8 (66:34, v/v)[13]Acetonitrile: 0.1% OPA in Water (80:20, v/v)Phosphate buffer pH 2.5: Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min[13]1.0 mL/min[2]1.0 mL/min
Detection Wavelength 214 nm[13]300 nm[2]300 nm
Retention Time 2.943 min~6 min[2]4.22 min

Experimental Protocol

Below is a detailed methodology for a typical HPLC analysis of this compound, which can be used as a starting point for method development and troubleshooting.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrument and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 2.5 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 300 nm.

  • Injection Volume: 20 µL.

3. Preparation of Standard Solution:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10-100 µg/mL).

4. Sample Preparation:

  • For a tablet formulation, weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Calcium Dobesilate and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the tailing factor for the Calcium Dobesilate peak is not more than 1.5.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Step 1: Verify Mobile Phase - pH correct (e.g., ~2.5)? - Buffer concentration adequate? - Freshly prepared and degassed? start->check_mobile_phase mobile_phase_ok Mobile Phase OK check_mobile_phase->mobile_phase_ok Yes adjust_mobile_phase Action: Adjust pH, remake fresh, or increase buffer concentration check_mobile_phase->adjust_mobile_phase No check_column Step 2: Evaluate Column - Contaminated? - Degraded (void)? - Appropriate column type (end-capped)? mobile_phase_ok->check_column adjust_mobile_phase->check_mobile_phase end_resolved Peak Shape Improved adjust_mobile_phase->end_resolved column_ok Column OK check_column->column_ok OK clean_column Action: Flush with strong solvent check_column->clean_column Contaminated replace_column Action: Replace column (Consider guard column for future) check_column->replace_column Degraded check_sample Step 3: Check Sample Prep & Injection - Solvent mismatch? - Sample overload? - Unfiltered sample? column_ok->check_sample clean_column->check_column clean_column->end_resolved replace_column->end_resolved sample_ok Sample Prep OK check_sample->sample_ok Yes adjust_sample_prep Action: Dissolve in mobile phase, dilute sample, or filter check_sample->adjust_sample_prep No check_system Step 4: Inspect HPLC System - Leaks? - Extra-column volume? - Detector settings? sample_ok->check_system adjust_sample_prep->check_sample adjust_sample_prep->end_resolved system_ok System OK check_system->system_ok Yes fix_system Action: Check fittings, use shorter/narrower tubing, optimize detector settings check_system->fix_system No end_unresolved Issue Persists: Consult further (e.g., method development expert) system_ok->end_unresolved fix_system->check_system fix_system->end_resolved

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

Technical Support Center: Calcium Dobesilate Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Calcium Dobesilate Monohydrate in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its stability, use, and troubleshooting potential issues during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is the calcium salt of dobesilic acid, appearing as a white or almost white, hygroscopic powder.[1][2] It is known for its vasoprotective and antioxidant properties.[3] Key physical and chemical properties are summarized in the table below.

Q2: How should I prepare a stock solution of this compound?

This compound is very soluble in water and freely soluble in ethanol.[2][4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile water or a buffer solution with a pH between 4.5 and 6.0.[2][4] Avoid using alkaline solutions for reconstitution, as the compound is known to be sensitive to basic conditions.[5]

Q3: What are the recommended storage conditions for the solid compound and its stock solution?

The solid, hygroscopic powder should be stored in a tightly sealed container in a cool, dry place, protected from light.[2][6] Stock solutions should be sterile-filtered and can be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[7]

Q4: What is the known stability of this compound in cell culture media?

Currently, there are no published studies that directly assess the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over typical experimental durations (e.g., 24-72 hours). However, forced degradation studies have shown that the compound is stable under thermal, photolytic, acid, and peroxide conditions but is susceptible to degradation under basic conditions.[5] Given that most cell culture media are buffered to a physiological pH of ~7.4, it is crucial for researchers to determine the compound's stability under their specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q5: What are the primary signaling pathways modulated by Calcium Dobesilate?

Calcium dobesilate has been shown to modulate several key signaling pathways involved in angiogenesis, inflammation, and oxidative stress. These include:

  • VEGF Signaling Pathway: It inhibits Vascular Endothelial Growth Factor (VEGF) signaling by interfering with the binding of VEGF to its co-receptor, heparan sulfate (B86663). This leads to reduced phosphorylation of VEGFR-2 and downstream signaling cascades like MEK/ERK.[8][9][10]

  • NF-κB Signaling Pathway: It has been shown to inhibit the activation of the NF-κB pathway, which plays a central role in inflammation.[11][12]

  • MAPK Signaling Pathway: It can suppress the phosphorylation of p38 MAPK and ERK1/2, which are involved in cellular stress and inflammatory responses.[13][14][15][16]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₁₀CaO₁₀S₂·H₂O[2]
Molecular Weight 436.4 g/mol [2]
Appearance White or almost white, hygroscopic powder[2][6]
Solubility Very soluble in water; Freely soluble in ethanol[2][6]
pH of 10% Aqueous Solution 4.5 - 6.0[4]

Table 2: Summary of Forced Degradation Studies

Stress ConditionDurationDegradation ObservedReference
Acidic (5N HCl) 24 hours~1% degradation[5]
Basic (0.1N NaOH) 30 minutes~15% degradation[5]
Oxidative (30% H₂O₂) 24 hoursStable[5]
Thermal (60°C) 72 hoursStable[5]
Photolytic (UV light) -~1.1% degradation[17][18]

Troubleshooting Guides

Issue 1: Inconsistent or no biological effect observed in my cell-based assay.

  • Potential Cause 1: Compound Degradation in Media. The effective concentration of the compound may be decreasing over the course of your experiment due to instability at physiological pH.

    • Troubleshooting Step: Perform a stability study of calcium dobesilate in your specific cell culture medium using the protocol provided below. If degradation is confirmed, consider more frequent media changes with freshly prepared compound or shortening the experimental duration.[19]

  • Potential Cause 2: Incorrect Stock Solution Preparation or Storage. Repeated freeze-thaw cycles or improper storage may have led to degradation of the compound before its use.

    • Troubleshooting Step: Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C.[7]

  • Potential Cause 3: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailable concentration.

    • Troubleshooting Step: Consider reducing the serum concentration if your cell line allows, or perform experiments in serum-free media for a short duration. Include appropriate controls to assess the effect of serum.

Issue 2: Unexpected cytotoxicity observed at previously reported non-toxic concentrations.

  • Potential Cause 1: Formation of a Toxic Degradant. Although not reported, it is possible that a degradation product in the cell culture medium is more toxic than the parent compound.

    • Troubleshooting Step: Assess the stability of the compound in your media. If degradation is significant, this could be a contributing factor.

  • Potential Cause 2: Cell Line Sensitivity. Your specific cell line may be more sensitive to calcium dobesilate than those reported in the literature.

    • Troubleshooting Step: Perform a dose-response curve to determine the EC₅₀ and CC₅₀ (50% cytotoxic concentration) for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium using HPLC-UV.

Materials:

  • This compound

  • Sterile, cell-free complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector and a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable acid for pH adjustment of the mobile phase

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water.

  • Spike the Media: Warm your complete cell culture medium to 37°C. Spike the medium with the stock solution to achieve the final working concentration used in your experiments (e.g., 100 µM). Ensure the final concentration of the vehicle (water) is minimal.

  • Incubation: Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.[19]

  • Sample Collection: At each designated time point, remove one tube and immediately place it on ice or freeze at -80°C to halt any further degradation. The T=0 sample should be processed immediately after spiking.

  • Sample Preparation for HPLC:

    • Thaw the samples if frozen.

    • To precipitate proteins, add a 3-fold excess of cold acetonitrile to each sample.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Set up an isocratic or gradient HPLC method. A mobile phase of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid) is a good starting point.[17][20]

    • Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Set the UV detector to the λmax of calcium dobesilate, which is approximately 300-310 nm.[5]

    • Inject the prepared samples and a standard curve of known concentrations of calcium dobesilate in the same medium/acetonitrile mixture.

  • Data Analysis:

    • Quantify the peak area corresponding to calcium dobesilate at each time point.

    • Calculate the concentration of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

Visualizations

G cluster_workflow Experimental Workflow: Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in H2O) spike_media Spike Pre-warmed Cell Culture Medium prep_stock->spike_media aliquot Aliquot for Time Points (0, 4, 8, 24, 48h) spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Each Time Point incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC-UV process->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing compound stability in media.

G cluster_pathway VEGF Signaling Pathway Inhibition by Calcium Dobesilate cluster_downstream Downstream Signaling VEGF VEGF HS Heparan Sulfate (Co-receptor) VEGF->HS VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HS->VEGFR2 Stabilizes Binding MEK MEK VEGFR2->MEK Activates CaD Calcium Dobesilate CaD->HS Interferes with VEGF binding site ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Permeability ERK->Proliferation

Caption: Inhibition of VEGF signaling by Calcium Dobesilate.

G cluster_troubleshooting Troubleshooting: Inconsistent Results start Inconsistent or No Effect Observed check_stability Is the compound stable in your media? start->check_stability check_stock Is the stock solution prepared and stored correctly? check_stability->check_stock Yes perform_stability Action: Perform stability study (see Protocol 1) check_stability->perform_stability No remake_stock Action: Prepare fresh stock solution in single-use aliquots check_stock->remake_stock No end1 Consider other factors: - Serum protein binding - Cell line specific sensitivity check_stock->end1 Yes change_media Solution: Increase frequency of media changes perform_stability->change_media

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Calcium Dobesilate Monohydrate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Calcium Dobesilate Monohydrate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound are performed under various stress conditions as per ICH guidelines to understand its stability profile.[1][2] The common conditions include:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.01N, 0.1N, 0.5N, or 5N HCl) for a specified duration, typically 24 hours.[1][3]

  • Base Hydrolysis: Exposure to a basic solution like sodium hydroxide (B78521) (e.g., 0.01N, 0.1N, or 0.5N NaOH) for 24 hours.[1] Calcium dobesilate has been found to be particularly sensitive to basic conditions.[1]

  • Oxidative Degradation: Use of an oxidizing agent such as hydrogen peroxide (e.g., 30% H₂O₂) for 24 to 48 hours, sometimes with heating.[1]

  • Thermal Degradation: Exposing the solid drug substance to dry heat, for instance, at 60°C for 72 hours.[1]

  • Photolytic Degradation: Exposing the drug substance to UV light.[3]

Q2: What are the known degradation products or impurities of this compound?

A2: A key known impurity and potential degradation product of this compound is hydroquinone (Impurity A).[4][5][6] Hydroquinone is a synthetic raw material used in the manufacturing of calcium dobesilate and its presence is carefully controlled.[6] Some studies have reported the presence of other degradation products, but their structures were not fully elucidated due to challenges with ionization in mass spectrometry.[1] Therefore, these are often reported as unknown impurities.[1]

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique for the analysis of this compound and its degradation products.[1][7][8] HPTLC-densitometric methods have also been developed.[4] For structure elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is used, although challenges in ionizing these compounds have been reported.[1]

Troubleshooting Guide

Problem 1: I am observing poor peak shape (e.g., tailing) for the Calcium Dobesilate peak in my HPLC chromatogram.

  • Possible Cause: The mobile phase composition may not be optimal for the analyte.

  • Solution: Adjust the pH and composition of your mobile phase. For instance, using a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 2.5) can improve peak shape. One study noted that changing the mobile phase composition from a 50:50 water/acetonitrile mixture to a 95:5 phosphate buffer (pH 2.5)/acetonitrile mixture resulted in a good peak shape.

Problem 2: I am not able to detect the degradation products using mass spectrometry.

  • Possible Cause: Calcium dobesilate and its degradation products can be highly unionizable species, making them difficult to detect with mass spectrometry.[1]

  • Solution:

    • Increase the concentration of your sample. One study reported that they could not get a signal at 1000 ppm but were successful at 5000 ppm.[1]

    • Experiment with different ionization sources (e.g., APCI, APPI) if available, as they may be more suitable for less polar or difficult-to-ionize compounds.

    • Consider derivatization of the degradation products to make them more amenable to mass spectrometric detection.

Problem 3: The retention time of my Calcium Dobesilate peak is shifting between injections.

  • Possible Cause 1: Inadequate column equilibration.

  • Solution 1: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run.

  • Possible Cause 2: Fluctuation in column temperature.

  • Solution 2: Use a column oven to maintain a constant temperature (e.g., 30°C) throughout the analysis.[7]

  • Possible Cause 3: Changes in the mobile phase composition over time.

  • Solution 3: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a concentration of approximately 0.1 mg/mL (100 ppm).[1]

  • Acid Hydrolysis:

    • Dissolve 20 mg of Calcium Dobesilate in a suitable volume of different concentrations of hydrochloric acid (e.g., 0.01N, 0.1N, 0.5N).[1]

    • Keep the solutions at room temperature for 24 hours.[1]

    • Neutralize the solutions with an equivalent amount of NaOH.[1]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 20 mg of Calcium Dobesilate in a suitable volume of different concentrations of sodium hydroxide (e.g., 0.01N, 0.1N, 0.5N).[1]

    • Keep the solutions at room temperature for 24 hours.[1]

    • Neutralize the solutions with an equivalent amount of HCl.[1]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 20 mg of Calcium Dobesilate in a 20 mL volumetric flask with water.[1]

    • Add 2 mL of 30% hydrogen peroxide and keep the solution at room temperature for 24 hours.[1] For more stressed conditions, the solution can be heated (e.g., at 80°C).[1]

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a sufficient amount of the solid drug substance in a petri dish.[1]

    • Keep it in a hot air oven at 60°C for 72 hours.[1]

    • After the specified time, allow the sample to cool to room temperature.[1]

    • Prepare a solution of the heat-treated sample for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

The following are examples of HPLC methods that have been used for the analysis of Calcium Dobesilate and its degradation products.

Method Example 1

  • Column: Waters Symmetry C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: pH 2.5 Phosphate buffer: Acetonitrile (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 300 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Retention Time: Approximately 4.22 min

Method Example 2 [1]

  • Column: Enable C18 Kromasil (250 x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile: 0.1% OPA in water (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm

  • Injection Volume: 20 µL

Data Presentation

Summary of Forced Degradation Results
Stress ConditionReagent/ConditionDuration% DegradationPeak PurityReference
Acid Hydrolysis5N HCl24 h0.37% - 1.04%1[1][3]
Base Hydrolysis0.5N NaOH24 h6.6%1[3]
Oxidative30% H₂O₂24 h0.76%-[1]
Oxidative (Heated)30% H₂O₂ at 80°C48 h0.95%-[1]
Thermal60°C72 h--[1]
UV Light--1.1%1[3]
Heat--2.1%1[3]
Water--7.1%1[3]
Humidity--3.0%0.99[3]

Note: The extent of degradation can vary depending on the exact experimental conditions.

Method Validation Parameters
ParameterCalcium DobesilateReference
Linearity Range 80 - 120 µg/mL[1]
2 - 30 µg/mL[8]
5 - 70 µg/mL[4]
Correlation Coefficient (r²) > 0.98[1]
> 0.9927[9]
Accuracy (% Recovery) 98.0 - 102.0%[1]
99.1 - 100.7%
99.48%[8]
Limit of Detection (LOD) 0.477 µg/mL[1]
0.569 µg/mL[8]
Limit of Quantitation (LOQ) 1.445 µg/mL[1]
1.723 µg/mL[8]
13.25 µg/mL[9]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare Calcium Dobesilate Stock Solution acid Acid Hydrolysis (HCl) stock_solution->acid base Base Hydrolysis (NaOH) stock_solution->base oxidation Oxidation (H2O2) stock_solution->oxidation thermal Thermal (Heat) stock_solution->thermal photo Photolytic (UV Light) stock_solution->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Structure Elucidation hplc->lcms If unknown peaks are observed data_analysis Data Analysis and Characterization hplc->data_analysis lcms->data_analysis

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_degradation Degradation Process cluster_identification Identification & Characterization drug Calcium Dobesilate Monohydrate stress Stress Conditions (Acid, Base, Oxidative, etc.) drug->stress exposed to products Degradation Products (Known and Unknown) stress->products leads to separation Chromatographic Separation (HPLC) products->separation analyzed by detection Detection (UV, MS) separation->detection characterization Structure Elucidation & Quantification detection->characterization

Caption: Logical relationship for identifying degradation products.

References

Mitigating variability in Calcium dobesilate monohydrate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Calcium Dobesilate Monohydrate. Our goal is to help you mitigate variability and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: Why am I seeing variable or shifting retention times for my this compound peaks?

Answer:

Variability in retention times is a common issue in HPLC analysis and can be attributed to several factors. A systematic check of your HPLC system and methodology is recommended.

  • Potential Causes & Solutions:

    • Mobile Phase Inconsistency: Ensure your mobile phase is freshly prepared, well-mixed, and properly degassed. Inconsistent composition can lead to retention time drift. For reproducible results, use a consistent source and grade of solvents and reagents.[1]

    • Column Equilibration: Inadequate column equilibration before analysis can cause retention time shifts, especially when changing mobile phases. It is recommended to flush the column with 10-20 column volumes of the new mobile phase before starting your analytical run.[2]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for consistent results.[1]

    • Pump Malfunction: Leaks, worn seals, or trapped air bubbles in the pump can lead to inconsistent flow rates and, consequently, variable retention times. Regularly inspect the pump for leaks and purge the system to remove any air.[3][4]

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual shift in retention time, consider replacing the column.

Question: My this compound peaks are showing tailing or broadening. What should I do?

Answer:

Peak tailing or broadening can compromise the accuracy of your quantification. Several factors related to the column, mobile phase, or sample preparation can cause these issues.

  • Potential Causes & Solutions:

    • Column Contamination or Degradation: The column may be contaminated with strongly retained substances from previous injections or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing the guard column can help. In some cases, the analytical column itself may need replacement.[1][4]

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Calcium Dobesilate. Ensure the pH is optimized and consistent for your method. A mobile phase pH between 2 and 8 is generally recommended for silica-based columns.[1]

    • Sample Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample and reinjecting.

    • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[1]

Dissolution Testing

Question: I'm observing high variability in the dissolution profiles of my this compound tablets. What are the likely causes?

Answer:

High variability in dissolution testing can stem from the formulation itself, the testing apparatus, or the analytical method.

  • Potential Causes & Solutions:

    • Dosage Form Position: For dosage forms that tend to float or move, their position within the dissolution vessel can significantly impact the results. The use of validated sinkers can help maintain a consistent position.

    • Vibrations: External vibrations from other laboratory equipment can introduce variability. Ensure your dissolution bath is placed on a stable surface, away from sources of vibration.

    • Deaeration of Media: Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, which can affect the dissolution rate. Proper deaeration of the medium is critical.

    • Equipment and Setup: Inconsistencies in the setup of the dissolution apparatus, such as paddle/basket height and centering, can lead to variable results. Regular calibration and verification of the equipment are essential.

    • Automated System Differences: If using an automated dissolution system, be aware that differences in equipment design compared to manual methods can lead to hydrodynamic variations, affecting the release profile.[5]

Question: The measured concentration of this compound in my dissolution samples is lower than expected. What could be the reason?

Answer:

Lower than expected concentrations could be due to degradation of the analyte in the dissolution medium or issues with the analytical finish.

  • Potential Causes & Solutions:

    • Degradation in Dissolution Medium: this compound may degrade in certain pH conditions. This can be accelerated by impurities in the dissolution medium, sometimes introduced by surfactants.[5] It is important to assess the stability of the drug in the chosen medium.

    • Filter Adsorption: The filter used to clarify the dissolution sample before analysis could be adsorbing the drug. It is crucial to perform filter validation to ensure no significant loss of the analyte.

    • Incomplete Dissolution: The drug may not be completely dissolving within the specified time. Review the dissolution method parameters (e.g., paddle speed, medium) to ensure they are appropriate for the formulation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and experimental considerations for this compound.

Physicochemical Properties and Stability

Question: What are the key physicochemical properties of this compound that I should be aware of?

Answer:

This compound is a white or almost white, hygroscopic powder. Its solubility and hygroscopic nature are important considerations for handling and storage.[6][7][8] It is very soluble in water, freely soluble in anhydrous ethanol, and practically insoluble in methylene (B1212753) chloride.[6][8]

Question: How stable is this compound under different stress conditions?

Answer:

Forced degradation studies have shown that this compound is sensitive to basic conditions.[7] It is relatively stable under thermal, photolytic, acidic, and oxidative (peroxide) conditions.[7] When preparing for stability studies, it is important to store the compound in an airtight container, protected from light.[6][8]

Stress ConditionObserved Degradation
Acidic Minimal degradation[7][9]
Basic Significant degradation[7][9]
Oxidative Minimal degradation[7][9]
Thermal Stable[7][9]
Photolytic Stable[7][9]

Experimental Protocols

Question: Can you provide a detailed protocol for a stability-indicating HPLC method for this compound?

Answer:

Below is a detailed methodology for a stability-indicating HPLC method, compiled from various validated methods.[7][10][11][12][13]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and to separate it from its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (OPA) or Potassium dihydrogen phosphate (B84403)

  • Purified water (HPLC grade)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (B78521) (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][10][13]
Mobile Phase Acetonitrile and an aqueous phase (e.g., 0.1% OPA in water or a phosphate buffer at pH 2.5) in varying ratios (e.g., 20:80 or 50:50 v/v)[7][10]
Flow Rate 1.0 mL/min[7][11]
Detection Wavelength 300 nm or 310 nm[7][11][13]
Injection Volume 20 µL[10][11]
Column Temperature Ambient or controlled at 25°C or 30°C[10][11]

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard into a 20 mL volumetric flask.

  • Add a suitable diluent (e.g., water or mobile phase) and sonicate to dissolve.[7]

  • Make up to the volume with the diluent.

  • Perform further dilutions as necessary to achieve a working concentration within the linear range of the method.

Sample Preparation (for drug product):

  • Weigh and finely powder a representative number of tablets.

  • Transfer an amount of powder equivalent to a specific amount of this compound into a volumetric flask.

  • Add diluent, sonicate to ensure complete dissolution, and then dilute to volume.[11]

  • Filter the solution through a 0.45 µm syringe filter before injection.[11]

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat the drug substance with 0.1N to 5N HCl and keep at room temperature or heat (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before injection.[7]

  • Base Hydrolysis: Treat the drug substance with 0.1N to 5N NaOH under similar conditions as acid hydrolysis. Neutralize before injection.[7]

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified duration (e.g., 72 hours).[7]

  • Photolytic Degradation: Expose the drug substance to UV light.[7]

After exposure to the stress conditions, prepare the samples as described above and analyze by HPLC to observe for any degradation peaks and the decrease in the main peak area.

Visualizations

Signaling Pathway

Calcium_Dobesilate_Pathway cluster_0 Calcium Dobesilate Effects cluster_1 Signaling Cascades cluster_2 Cellular Response CaD Calcium Dobesilate Monohydrate VEGF VEGF CaD->VEGF inhibits PKC_delta PKCδ CaD->PKC_delta inhibits Inflammation Inflammation Oxidative_Stress Oxidative Stress Vascular_Leakage Vascular Leakage VEGF->PKC_delta VEGF->Vascular_Leakage MAPK MAPK (p38, ERK1/2) PKC_delta->MAPK PKC_delta->Oxidative_Stress NF_kB NF-κB MAPK->NF_kB NF_kB->Inflammation

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow start Start: Stability Study prep_sample Prepare Drug Product Samples start->prep_sample initial_analysis Initial Analysis (t=0) - Assay - Dissolution - Degradation Products prep_sample->initial_analysis storage Place Samples in Stability Chambers (Specified Conditions) initial_analysis->storage pull_samples Pull Samples at Time Points (e.g., 3, 6, 12 months) storage->pull_samples analyze_samples Analyze Pulled Samples - Assay - Dissolution - Degradation Products pull_samples->analyze_samples data_analysis Data Analysis and Trend Evaluation analyze_samples->data_analysis data_analysis->pull_samples Next Time Point end_report End: Stability Report data_analysis->end_report

Caption: General experimental workflow for a drug product stability study.

Logical Relationship

Logical_Relationship cluster_0 Methodological Factors cluster_1 Material Factors cluster_2 Environmental Factors Variability Variability in Experimental Results HPLC_Params HPLC Parameters (Flow rate, Temp) HPLC_Params->Variability Dissolution_Params Dissolution Parameters (Speed, Media) Dissolution_Params->Variability Sample_Prep Sample Preparation Sample_Prep->Variability API_Props API Properties (Hygroscopicity) API_Props->Variability Formulation Formulation Excipients Formulation->Variability Temperature Ambient Temperature Temperature->Variability Vibrations Vibrations Vibrations->Variability

Caption: Factors contributing to variability in experimental results.

References

Preventing Calcium dobesilate monohydrate precipitation in phosphate buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Dobesilate Monohydrate. The following information is designed to address common challenges, particularly the issue of precipitation when using phosphate (B84403) buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is the calcium salt of dobesilic acid and is used as a vasoprotective agent.[1] It is a white or almost white, hygroscopic powder.[1][2] Its solubility properties are as follows:

  • Very soluble in water.[1][2]

  • Freely soluble in anhydrous ethanol.[2]

  • Practically insoluble in methylene (B1212753) chloride.[2]

A 10% aqueous solution of this compound has a pH between 4.5 and 6.0, indicating it is acidic in nature.[1]

Q2: Why does a precipitate form when I dissolve this compound in phosphate-buffered saline (PBS)?

A2: The precipitation is typically due to the formation of calcium phosphate. Phosphate-buffered saline (PBS) contains a significant concentration of phosphate ions. This compound, being a calcium salt, releases free calcium ions (Ca²⁺) into the solution. These calcium ions react with phosphate ions (primarily HPO₄²⁻ at neutral pH) to form calcium phosphate, which has very low solubility in aqueous solutions at or near neutral pH and readily precipitates out of solution.[3][4]

Q3: How does pH affect the precipitation of this compound in phosphate buffers?

A3: The solubility of calcium phosphate is highly dependent on pH.[3][5] As the pH of the phosphate buffer increases, the equilibrium of phosphate ions shifts from the more soluble monobasic form (H₂PO₄⁻) to the less soluble dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) forms. These dibasic and tribasic phosphate ions have a higher propensity to precipitate with calcium ions. Therefore, you are more likely to observe precipitation at a neutral or alkaline pH (pH ≥ 7.0). Since a 10% solution of calcium dobesilate is acidic (pH 4.5-6.0), the initial dissolution in unbuffered water is favorable.[1] However, when introduced into a phosphate buffer at a higher pH, precipitation can occur.

Troubleshooting Guide: Preventing Precipitation

If you are encountering precipitation when preparing solutions of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow

G start Precipitation Observed in Phosphate Buffer ph_check Is the final pH of the solution > 6.5? start->ph_check lower_ph Lower the pH of the Phosphate Buffer to < 6.5 ph_check->lower_ph Yes alt_buffer Consider Alternative Buffers (HEPES or Citrate) ph_check->alt_buffer No end_solution Stable Solution Achieved lower_ph->end_solution hepes Use HEPES Buffer alt_buffer->hepes citrate (B86180) Use Citrate Buffer alt_buffer->citrate hepes->end_solution chelation Is a chelating agent compatible with your experiment? citrate->chelation add_citrate Use Citrate as a Chelating Agent chelation->add_citrate Yes chelation->end_solution No add_citrate->end_solution

Caption: A troubleshooting workflow for addressing the precipitation of this compound.

Detailed Troubleshooting Steps:

1. Adjust the pH of the Phosphate Buffer

  • Rationale: Lowering the pH of the phosphate buffer will shift the phosphate equilibrium towards the more soluble monobasic form (H₂PO₄⁻), reducing the likelihood of calcium phosphate precipitation.[3][4]

  • Action: Prepare your phosphate buffer and adjust the pH to a value between 6.0 and 6.5 before adding the this compound. Monitor the final pH of the solution.

2. Use an Alternative Buffer System

  • Rationale: Buffers that do not contain phosphate ions will not form a calcium phosphate precipitate. HEPES and citrate buffers are common alternatives.

  • Action:

    • HEPES Buffer: HEPES is a zwitterionic buffer that is widely used in cell culture and does not precipitate with calcium ions.[6][7]

    • Citrate Buffer: Citrate not only acts as a buffer but is also a chelating agent that can bind to calcium ions, preventing them from precipitating with any stray phosphate ions.[8][9]

3. Prepare Stock Solutions Separately

  • Rationale: Preparing concentrated stock solutions in a suitable solvent and then diluting them into the final buffer can sometimes prevent precipitation.

  • Action:

    • Prepare a concentrated stock solution of this compound in sterile, deionized water. Given its high water solubility, this should be readily achievable.[1][2]

    • Prepare your final buffer solution (e.g., HEPES or citrate-buffered saline).

    • Add the this compound stock solution to the final buffer dropwise while stirring to ensure rapid and even dispersion.

Data Presentation

FactorEffect on Solubility in Phosphate BufferRationale
pH Decreases with increasing pHAt higher pH, the concentration of dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) phosphate ions increases, which readily form insoluble precipitates with Ca²⁺.[3][4]
Temperature Decreases with increasing temperatureThe solubility of calcium phosphate salts generally decreases as the temperature rises.
Concentration Decreases with increasing concentrations of Ca²⁺ and phosphateHigher concentrations of the reacting ions increase the likelihood of exceeding the solubility product of calcium phosphate, leading to precipitation.[3]
Presence of Chelating Agents (e.g., Citrate) Increases Chelating agents bind to Ca²⁺ ions, reducing the concentration of free calcium available to react with phosphate.[8]

Experimental Protocols

Protocol 1: Preparation of this compound in HEPES-Buffered Saline (HBS)

This protocol is suitable for preparing a solution for use in cell culture or other in vitro assays where phosphate is to be avoided.

Materials:

  • This compound

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, deionized water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare 1X HEPES-Buffered Saline (HBS):

    • To prepare 500 mL of 1X HBS, add the following to approximately 400 mL of sterile, deionized water:

      • 4.0 g NaCl (for a final concentration of 137 mM)

      • 3.0 g HEPES (for a final concentration of 25 mM)

    • Stir until all components are completely dissolved.

    • Adjust the pH to the desired level (e.g., 7.2 - 7.4) using 1 M NaOH.

    • Bring the final volume to 500 mL with sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C.

  • Prepare this compound Solution:

    • Weigh the required amount of this compound.

    • In a sterile container, add the powdered this compound to the desired volume of the prepared 1X HBS.

    • Stir gently at room temperature until the powder is completely dissolved. If preparing a concentrated stock, you may first dissolve the powder in a small volume of sterile water before adding it to the HBS.

Protocol 2: Preparation of this compound in Citrate Buffer

This protocol is useful when a lower pH is acceptable and the chelating properties of citrate are beneficial.

Materials:

  • This compound

  • Citric Acid, monohydrate

  • Sodium Citrate, dihydrate

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Sterile, deionized water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 6.0):

    • To prepare 1 L of 0.1 M Citrate Buffer, you will need to prepare 0.1 M solutions of Citric Acid and Sodium Citrate.

      • 0.1 M Citric Acid: Dissolve 21.01 g of citric acid monohydrate in 1 L of deionized water.

      • 0.1 M Sodium Citrate: Dissolve 29.41 g of sodium citrate dihydrate in 1 L of deionized water.

    • To achieve a pH of 6.0, mix approximately 18.0 mL of the 0.1 M Citric Acid solution with 82.0 mL of the 0.1 M Sodium Citrate solution.

    • Verify the pH with a calibrated pH meter and adjust as necessary with NaOH or HCl.

    • Sterilize the buffer by passing it through a 0.22 µm filter. Store at room temperature.[8][9]

  • Prepare this compound Solution:

    • Weigh the required amount of this compound.

    • In a sterile container, add the powdered this compound to the desired volume of the prepared 0.1 M Citrate Buffer.

    • Stir gently at room temperature until the powder is completely dissolved.

Signaling Pathways

Calcium Dobesilate has been shown to modulate several signaling pathways, primarily related to its vasoprotective and anti-angiogenic effects.

1. VEGF Signaling Pathway

Calcium Dobesilate interferes with the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2), thereby inhibiting downstream signaling cascades such as the PI3K/AKT/mTOR and MEK/ERK pathways.[10][11] This inhibition leads to reduced endothelial cell proliferation, migration, and permeability.

VEGF_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds CaD Calcium Dobesilate CaD->VEGF Inhibits Binding PI3K PI3K VEGFR2->PI3K Activates MEK MEK VEGFR2->MEK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Permeability Vascular Permeability mTOR->Permeability ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration eNOS_Pathway ShearStress Shear Stress PI3K PI3K ShearStress->PI3K VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2->PI3K AKT AKT PI3K->AKT eNOS_inactive eNOS (inactive) AKT->eNOS_inactive Phosphorylates CaD Calcium Dobesilate CaD->eNOS_inactive Enhances Activity eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active

References

Quality control parameters for Calcium dobesilate monohydrate raw material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium Dobesilate Monohydrate. This guide provides essential information on quality control parameters, detailed experimental protocols, and troubleshooting advice to support researchers, scientists, and drug development professionals.

Section 1: Quality Control Parameters

The quality of this compound raw material is primarily defined by pharmacopoeial standards, such as the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.). Below is a summary of the key quality control tests and their typical specifications.

ParameterSpecificationTypical Analytical Method
Definition Calcium di(2,5-dihydroxybenzenesulfonate) monohydrate.[1][2]-
Appearance White or almost white, hygroscopic powder.[1][2][3]Visual Inspection
Solubility Very soluble in water, freely soluble in anhydrous ethanol, very slightly soluble in 2-propanol, practically insoluble in methylene (B1212753) chloride.[1][2]Visual Inspection
Identification A: UV-Vis SpectrophotometryB: Chemical IdentificationC: Test for CalciumA: Maxima at 221 nm and 301 nm.[4]B: Blue color and precipitate with ferric chloride/potassium ferricyanide.[1][4]C: Gives reaction of calcium.[1][4]
Assay 99.0% to 101.0% (anhydrous basis).[1][2]Potentiometric Titration with 0.1 M Cerium Sulfate (B86663).[1][4]
pH 4.5 to 6.0 (in Solution S).[1][2]Potentiometry
Appearance of Solution Solution S is clear and colorless when freshly prepared.[1][4]Visual Inspection
Related Substances To pass the test.[1] Impurity A: Benzene-1,4-diol (hydroquinone).[1]High-Performance Liquid Chromatography (HPLC).[1]
Water Content 4.0% to 6.0%.[1][4]Karl Fischer Titration.[4]
Iron Maximum 10 ppm.[1][4]Limit Test
Heavy Metals Maximum 15 ppm.[4]Limit Test
Sulphated Ash Not more than 0.1% (General limit, may vary)Gravimetry after ignition.[5]

Section 2: Visualized Workflows and Pathways

Experimental Workflow for Quality Control

QC_Workflow cluster_0 Start: Sample Receipt cluster_1 Phase 1: Physical & Basic Tests cluster_2 Phase 2: Quantitative & Purity Analysis cluster_3 End: Disposition Sample Receive Raw Material Sample Appearance Appearance & Solubility Sample->Appearance Identification Identification (A, B, C) Appearance->Identification pH pH & Appearance of Solution Identification->pH Assay Assay (Titration/HPLC) pH->Assay Water Water Content (Karl Fischer) Assay->Water Impurities Related Substances (HPLC) Water->Impurities Residue Sulphated Ash, Heavy Metals, Iron Impurities->Residue Review Review All Data vs. Specifications Residue->Review Pass Material Approved Review->Pass Complies Fail Material Rejected Review->Fail Does Not Comply

Caption: Logical workflow for the quality control testing of this compound raw material.

Mechanism of Action Signaling Pathway

MoA_Pathway cluster_Vascular Vascular Effects cluster_Hemo Hemorheological Effects CaD Calcium Dobesilate eNOS ↑ Endothelial Nitric Oxide Synthase (eNOS) CaD->eNOS VEGF ↓ Vascular Endothelial Growth Factor (VEGF) CaD->VEGF Platelet ↓ Platelet Aggregation CaD->Platelet Viscosity ↓ Blood Viscosity CaD->Viscosity Permeability ↓ Capillary Permeability eNOS->Permeability VEGF->Permeability Outcome Therapeutic Effect (e.g., in Diabetic Retinopathy) Permeability->Outcome Micro ↑ Microcirculation Platelet->Micro Viscosity->Micro Micro->Outcome

Caption: Simplified signaling pathway for the mechanism of action of Calcium Dobesilate.

Section 3: Detailed Experimental Protocols

Assay (Potentiometric Titration)

This method determines the purity of this compound.

  • Preparation: Accurately weigh about 0.200 g of the substance.

  • Dissolution: Dissolve the sample in a mixture of 10 mL of water and 40 mL of dilute sulfuric acid.[1][4]

  • Titration: Titrate the solution with 0.1 M cerium sulfate.

  • Endpoint Detection: Determine the endpoint potentiometrically.[1][4]

  • Calculation: 1 mL of 0.1 M cerium sulfate is equivalent to 10.45 mg of C₁₂H₁₀CaO₁₀S₂.[1][4]

Related Substances (RP-HPLC)

This method is used to identify and quantify impurities. Note: Method parameters may need optimization.

  • Mobile Phase: Prepare a suitable mixture, for example, a phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (95:5 v/v). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve Calcium Dobesilate RS and known impurity standards (e.g., Hydroquinone) in a suitable diluent (e.g., Acetonitrile:Water 10:90) to achieve a known concentration.

  • Sample Preparation: Prepare the test sample in the same diluent to a comparable concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 300 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the blank, standard, and sample solutions. Compare the chromatogram of the sample to that of the standard to identify and quantify any impurities.

Water Content (Semi-micro determination)

This method quantifies the amount of water in the sample.

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Sample Preparation: Accurately weigh about 0.500 g of the substance.[1][4]

  • Procedure: Introduce the sample into the titration vessel and titrate with the Karl Fischer reagent according to the instrument's instructions.

  • Calculation: The instrument software typically calculates the percentage of water. The acceptable range is between 4.0% and 6.0%.[1][4]

Sulphated Ash

This test measures the amount of inorganic impurities.[5]

  • Crucible Preparation: Heat a suitable crucible (silica or platinum) at 800 ± 25°C for 10-30 minutes, cool in a desiccator, and weigh.[6][7]

  • Sample Preparation: Accurately weigh about 1 g of the substance into the crucible.[6]

  • Charring: Moisten the sample with 1 mL of sulfuric acid and heat gently until the substance is thoroughly charred.[6][8]

  • Ignition: After cooling, add another 1 mL of sulfuric acid, heat until white fumes are no longer evolved, and then ignite at 800 ± 25°C until all black particles have disappeared.[6]

  • Final Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition until a constant weight is achieved.[8]

  • Calculation: Calculate the percentage of residue.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quality control testing of this compound.

HPLC Analysis Troubleshooting

HPLC_Troubleshooting Problem Common HPLC Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape RetentionShift Retention Time Shift Problem->RetentionShift NoPeaks No Peaks / Low Signal Problem->NoPeaks Sol_PeakShape1 Check Mobile Phase pH PeakShape->Sol_PeakShape1 Verify pH Sol_PeakShape2 Column Degradation? PeakShape->Sol_PeakShape2 Run Column Test Sol_PeakShape3 Sample Overload? PeakShape->Sol_PeakShape3 Dilute Sample Sol_Retention1 Check Flow Rate & Pump Pressure RetentionShift->Sol_Retention1 Verify System Sol_Retention2 Mobile Phase Composition Error? RetentionShift->Sol_Retention2 Prepare Fresh Sol_Retention3 Column Temperature Fluctuation? RetentionShift->Sol_Retention3 Check Oven Sol_NoPeaks1 Check Connections & Detector Lamp NoPeaks->Sol_NoPeaks1 System Check Sol_NoPeaks2 Sample Degradation? NoPeaks->Sol_NoPeaks2 Prepare Fresh Sample Sol_NoPeaks3 Incorrect Injection Volume? NoPeaks->Sol_NoPeaks3 Verify Method

Caption: A decision-making guide for troubleshooting common HPLC issues.

Q: My assay results are inconsistent or out of specification. What are the common causes?

A:

  • Hygroscopicity: The material is hygroscopic, meaning it readily absorbs moisture from the air.[1] Inaccurate weighing due to moisture absorption is a primary cause of low assay values. Always handle the material in a low-humidity environment (e.g., a glovebox) or work quickly, and ensure containers are tightly sealed.[1]

  • Standard Purity: Ensure the cerium sulfate titrant is properly standardized and that the reference standard for the assay is of high purity and has been stored correctly.

  • Endpoint Detection: In potentiometric titration, an unstable or improperly calibrated electrode can lead to incorrect endpoint determination. Ensure the electrode is clean and functioning correctly.

Q: The "Appearance of Solution" test fails; my freshly prepared solution is not colorless. Why?

A: The pharmacopoeia specifies that Solution S should be clear and colorless when freshly prepared.[1] A color may indicate:

  • Degradation: The presence of oxidized impurities, such as an excess of hydroquinone (B1673460) (Impurity A), can impart color. The substance should be stored protected from light.[1]

  • Contamination: The raw material may be contaminated with colored impurities not typically specified in the monograph.

  • Solvent Quality: Ensure the water used is carbon dioxide-free and of high purity as specified.[1]

Q: My water content results by Karl Fischer titration are consistently high. What should I check?

A:

  • Sample Handling: As the material is hygroscopic, exposure to ambient air during weighing and transfer will lead to artificially high water content results.[1] Minimize exposure time.

  • Instrument and Reagent: Verify the Karl Fischer titrator is calibrated and the reagent has not been exhausted or contaminated with atmospheric moisture.

  • Improper Storage: If the bulk container has been improperly sealed, the entire lot may have absorbed atmospheric moisture.

Q: I am seeing unexpected peaks in my HPLC chromatogram for related substances. What could they be?

A:

  • Degradation Products: Calcium dobesilate is known to be sensitive to basic conditions.[9] Ensure your sample preparation and mobile phase pH are controlled.

  • Known Impurities: The primary specified impurity is hydroquinone.[1] Ensure you have a reference standard to confirm its retention time.

  • System Contamination: Carryover from previous injections or contamination in the mobile phase can introduce extraneous peaks. Always run a blank before sample analysis.

Q: Can Calcium Dobesilate interfere with other experiments?

A: Yes. For researchers in clinical or biological settings, it is important to know that Calcium Dobesilate has been reported to interfere with certain laboratory diagnostic tests, particularly Trinder reaction-based assays and some enzymatic methods for measuring serum creatinine (B1669602).[10] This can lead to falsely low results. If you are using this compound in biological matrices, be aware of potential analytical interferences.

References

Technical Support Center: Method Validation for Quantitative Analysis of Calcium Dobesilate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of quantitative analysis of Calcium dobesilate monohydrate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titration methods.

HPLC Method Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Secondary Interactions: Silanol (B1196071) groups on the column packing can interact with the analyte, causing tailing.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Calcium dobesilate and influence peak shape.

    • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.

  • Solutions:

    • Dilute the sample: Prepare a more dilute sample solution and reinject.

    • Use a base-deactivated column: Employ a column with end-capping to minimize silanol interactions.

    • Adjust mobile phase pH: The pH of an aqueous solution of Calcium dobesilate is between 4.5 and 6.0.[1] Optimizing the mobile phase pH within a suitable range for the column can improve peak shape. For example, a mobile phase with a pH of 2.5 has been used successfully.[2]

    • Wash or replace the column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Issue: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components.

    • Pump Malfunction: Leaks or air bubbles in the pump can cause flow rate variations.[3]

    • Column Temperature Variations: Inconsistent column temperature can affect retention times.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Prepare fresh mobile phase: Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase before use.

    • Purge the pump: Remove any air bubbles from the pump and check for leaks in the system.[3]

    • Use a column oven: Maintain a constant and consistent column temperature.

    • Ensure adequate equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Issue: Baseline Noise or Drift

  • Possible Causes:

    • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell.

    • Air Bubbles in the System: Air bubbles passing through the detector can cause spikes in the baseline.

    • Detector Lamp Issues: A failing or unstable detector lamp.

    • Incomplete Mobile Phase Mixing: Inadequate mixing of mobile phase components.

  • Solutions:

    • Use high-purity solvents: Prepare fresh mobile phase using HPLC-grade solvents and filter before use. Clean the detector flow cell according to the manufacturer's instructions.

    • Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved air.

    • Check the detector lamp: Monitor the lamp's energy output and replace it if it is low or unstable.

    • Ensure proper mixing: Thoroughly mix the mobile phase components.

UV-Vis Spectrophotometry Troubleshooting

Issue: Inaccurate or Non-reproducible Absorbance Readings

  • Possible Causes:

    • Incorrect Wavelength Selection: Using a wavelength other than the absorbance maximum (λmax).

    • Cuvette Mismatch or Contamination: Using cuvettes that are not optically matched or are dirty.

    • Sample Concentration Out of Linear Range: The concentration of the sample is too high or too low.

    • Instrument Drift: Fluctuations in the instrument's light source or detector.

  • Solutions:

    • Determine the λmax: Scan a solution of this compound to determine the wavelength of maximum absorbance, which is reported to be around 301 nm.[4]

    • Use matched and clean cuvettes: Use a matched pair of clean quartz cuvettes for the blank and sample.

    • Adjust sample concentration: Prepare dilutions of the sample to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 0.8 AU).

    • Warm up the instrument: Allow the spectrophotometer to warm up for the manufacturer's recommended time to ensure a stable light source.

Titration Troubleshooting

Issue: Inconsistent or Inaccurate Endpoint Determination

  • Possible Causes:

    • Incorrect Titrant Concentration: The concentration of the cerium sulfate (B86663) titrant is not accurately known.

    • Interfering Substances: Presence of other reducing or oxidizing agents in the sample.

    • Improper Endpoint Detection: Difficulty in visually determining the endpoint or issues with the potentiometric electrode.

    • Incomplete Reaction: The reaction between Calcium dobesilate and cerium sulfate is not going to completion.

  • Solutions:

    • Standardize the titrant: Accurately standardize the cerium sulfate solution against a primary standard.

    • Sample purity: Ensure the sample is free from interfering substances.

    • Optimize endpoint detection: If using a visual indicator, ensure it is appropriate for the reaction. For potentiometric titration, ensure the electrode is properly calibrated and functioning correctly.

    • Ensure proper reaction conditions: The reaction is typically carried out in a mixture of water and dilute sulfuric acid.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the method validation of this compound analysis according to ICH guidelines?

A1: According to ICH guidelines, the key validation parameters for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]

Q2: What are the typical solubility characteristics of this compound?

A2: this compound is described as being very soluble in water, freely soluble in ethanol, very slightly soluble in 2-propanol, and practically insoluble in methylene (B1212753) chloride.[5][7] This high aqueous solubility is an important factor to consider when preparing standard and sample solutions.

Q3: Are there any known stability issues with this compound that could affect the analysis?

A3: this compound is a hygroscopic powder and should be stored in an airtight container, protected from light.[5] It has been found to be sensitive to basic conditions.[6] Forced degradation studies have shown that it is relatively stable under thermal, photolytic, acid, and peroxide conditions.[6] It is important to prepare solutions fresh and store them appropriately to avoid degradation.

Q4: What is a suitable starting point for developing an RP-HPLC method for this compound?

A4: A good starting point for an RP-HPLC method would be to use a C18 column. Several reported methods utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength of around 300-310 nm.[2][6]

Quantitative Data Summary

The following tables summarize quantitative data from various method validation studies for the analysis of this compound.

Table 1: HPLC Method Validation Parameters

ParameterReported ValuesReferences
Linearity Range80 - 120 µg/mL[6]
2 - 30 µg/mL[8]
50 - 450 µg/mL[9]
Correlation Coefficient (r²)> 0.99[10]
Accuracy (% Recovery)98.0 - 102.0%[6]
99.48%[8]
98 - 102%[10]
Precision (% RSD)0.612%[6]
< 1%[10]
LOD0.477 µg/mL[6]
0.569 µg/mL[8]
LOQ1.445 µg/mL[6]
1.723 µg/mL[8]
13.25 µg/mL[10]

Table 2: UV-Vis Spectrophotometry Method Validation Parameters

ParameterReported ValuesReferences
λmax301 nm[4]
300 nm[6]
Linearity Range5 - 30 µg/mL[6]
Correlation Coefficient (r²)> 0.98[6]

Table 3: Titration Method Parameters

ParameterDescriptionReferences
Titrant0.1 M Cerium Sulfate[5]
Endpoint DeterminationPotentiometric[5]
Stoichiometry1 mL of 0.1 M cerium sulfate is equivalent to 10.45 mg of C₁₂H₁₀CaO₁₀S₂[5]

Experimental Protocols

RP-HPLC Method

This protocol is a general guideline based on published methods and should be optimized and validated for your specific application.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (20:80 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 310 nm.[6]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations within the linear range.

  • Sample Solution Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to a concentration within the linear range.

  • Procedure:

    • Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample.

UV-Vis Spectrophotometry Method
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: Water.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with water to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with water.

  • Sample Solution Preparation:

    • Prepare a sample solution in water with a theoretical concentration within the linear range.

  • Procedure:

    • Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λmax. The reported λmax is around 301 nm.[4]

    • Measure the absorbance of the standard and sample solutions at the determined λmax against a water blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Titration Method

This method is based on the European Pharmacopoeia.[5]

  • Reagents:

    • 0.1 M Cerium Sulfate solution.

    • Dilute Sulfuric Acid.

  • Procedure:

    • Accurately weigh about 0.200 g of this compound.

    • Dissolve in a mixture of 10 mL of water and 40 mL of dilute sulfuric acid.

    • Titrate with 0.1 M cerium sulfate.

    • Determine the endpoint potentiometrically.

  • Calculation:

    • 1 mL of 0.1 M cerium sulfate is equivalent to 10.45 mg of anhydrous Calcium dobesilate (C₁₂H₁₀CaO₁₀S₂).

Visualizations

Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters & Acceptance Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) prepare_protocol->perform_experiments analyze_data Analyze Data perform_experiments->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report HPLC_Troubleshooting start HPLC Issue Identified issue_type What is the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention_time Inconsistent Retention Time issue_type->retention_time Retention Time baseline Baseline Noise/ Drift issue_type->baseline Baseline cause_peak Possible Causes: - Column Overload - Secondary Interactions - Mobile Phase pH - Column Degradation peak_shape->cause_peak cause_rt Possible Causes: - Mobile Phase - Pump Malfunction - Temperature Variation - Inadequate Equilibration retention_time->cause_rt cause_baseline Possible Causes: - Contamination - Air Bubbles - Detector Lamp - Poor Mixing baseline->cause_baseline solution_peak Solutions: - Dilute Sample - Use BDS Column - Adjust pH - Wash/Replace Column cause_peak->solution_peak solution_rt Solutions: - Prepare Fresh Mobile Phase - Purge Pump - Use Column Oven - Ensure Equilibration cause_rt->solution_rt solution_baseline Solutions: - Use Pure Solvents - Degas Mobile Phase - Check Lamp - Ensure Proper Mixing cause_baseline->solution_baseline

References

Validation & Comparative

Calcium Dobesilate Monohydrate vs. Placebo in Diabetic Retinopathy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinical trial data and experimental protocols to evaluate the efficacy and mechanisms of calcium dobesilate monohydrate in the treatment of diabetic retinopathy.

This guide provides a comprehensive comparison of this compound and placebo in the context of diabetic retinopathy clinical trials. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Efficacy in Clinical Trials: A Quantitative Overview

Calcium dobesilate has been the subject of numerous clinical trials to assess its efficacy in slowing the progression of diabetic retinopathy. The data presented below summarizes key findings from randomized, placebo-controlled studies.

A meta-analysis of studies published between January 1975 and October 2013 demonstrated that calcium dobesilate was significantly associated with improvements in several key markers of diabetic retinopathy.[1] The summary statistics indicated a notable reduction in retinal microaneurysms, hemorrhages, and exudates.[1] Furthermore, the analysis revealed a significant reduction in whole blood and plasma viscosity, as well as blood cholesterol levels.[1] A significant decrease in intraocular pressure was also observed.[1]

A prospective interventional study conducted between February 2023 and March 2024 provided insights into the anti-inflammatory effects of calcium dobesilate.[2] Patients with diabetic retinopathy treated with calcium dobesilate showed a significant reduction in serum levels of pro-inflammatory markers, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), after 12 weeks of treatment compared to the placebo group.[2] C-reactive protein (CRP) levels also decreased in the treatment group.[2]

However, it is important to note that not all studies have yielded positive results. Two independent, double-masked, controlled studies published in 1978, one a six-month crossover trial and the other a one-year trial, failed to demonstrate any beneficial effect of calcium dobesilate on nonproliferative diabetic retinopathy based on clinical examination, fluorescein (B123965) angiography, and fundus photography.[3]

Table 1: Meta-Analysis of Clinical Outcomes with Calcium Dobesilate

OutcomeRisk Ratio (RR) / Mean Difference (MD)95% Confidence Interval (CI)P-value
Retinal Microaneurysms0.620.42 - 0.90P=0.01
Retinal Hemorrhages0.390.17 - 0.88P=0.02
Exudates0.310.12 - 0.81P=0.02
Whole Blood Viscosity-0.57 cP-0.75 to -0.38P<0.001
Plasma Viscosity-0.36 cP-0.63 to -0.09P=0.01
Blood Cholesterol-0.48 mg/mL-0.64 to -0.33P<0.00001
Intraocular Pressure-5.59 mmHg-6.69 to -4.50P<0.00001

Source: Systematic review and meta-analysis of 221 articles published between January 1975 and October 2013.[1]

Table 2: Effect of Calcium Dobesilate on Inflammatory Markers (12-Week Study)

MarkerCalcium Dobesilate Group (Baseline)Calcium Dobesilate Group (12 Weeks)Placebo Group (Baseline)Placebo Group (12 Weeks)P-value (Treatment vs. Placebo)
IL-6 (pg/mL)4.823.88Not ReportedNo significant changep = 0.039
TNF-α (pg/mL)27.7324.01Not ReportedNo significant changep = 0.038
CRP (mg/L)3.152.61Not ReportedSlight IncreaseNot Reported

Source: Prospective interventional study conducted from February 2023 to March 2024.[2]

Experimental Protocols in Detail

To ensure the reproducibility and critical evaluation of the findings, this section details the methodologies of key clinical trials.

Protocol from a Randomized, Double-Blind, Placebo-Controlled Study (2006)

This study aimed to confirm the effect of calcium dobesilate on the blood-retinal barrier (BRB) permeability in early-stage diabetic retinopathy.[4][5]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][5]

  • Participants: 194 adults with type 2 diabetes and early-stage diabetic retinopathy (ETDRS level below 47) were enrolled.[4][5]

  • Intervention: Patients were randomly assigned to receive either 2g of calcium dobesilate daily or a placebo for 24 months.[4][5]

  • Primary Outcome Measure: The primary endpoint was the change in the posterior vitreous penetration ratio (PVPR), a measure of BRB permeability, assessed by fluorophotometry every 6 months.[4][5]

  • Secondary Outcome Measures: Secondary parameters included fundus photography and fluorescein angiography to assess changes in microaneurysms and hemorrhages. Safety assessments and metabolic control (HbA1c) were performed every 3 months.[4][5]

  • Key Findings: After 24 months, the mean PVPR decreased by 13.2% in the calcium dobesilate group and increased by 7.3% in the placebo group (P=0.002).[4] Significant improvements were also observed in the calcium dobesilate group regarding retinal hemorrhages (P=0.029) and microaneurysms (P=0.013).[4]

Protocol from a Prospective Interventional Study (2023-2024)

This study focused on the effect of oral calcium dobesilate on pro-inflammatory markers in patients with diabetic retinopathy.[2]

  • Study Design: A prospective, interventional, placebo-controlled study.[2]

  • Participants: 50 patients with type 2 diabetes were divided into three groups: Group A (17 with diabetic retinopathy treated with calcium dobesilate), Group B (17 with diabetic retinopathy receiving a placebo), and Group C (16 diabetic patients without retinopathy).[2]

  • Intervention: Group A received 500mg of calcium dobesilate three times a day for 12 weeks. Group B received a placebo.[2]

  • Primary Outcome Measures: The primary endpoints were the changes in serum levels of IL-6, TNF-α, and CRP from baseline to 12 weeks.[2]

  • Statistical Analysis: Unpaired t-test and ANOVA were used for quantitative variables, and the chi-square test was used for qualitative variables. A p-value of <0.05 was considered statistically significant.[2]

Visualizing the Mechanism and Clinical Trial Workflow

Proposed Signaling Pathway of Calcium Dobesilate in Diabetic Retinopathy

Calcium dobesilate is believed to exert its therapeutic effects through multiple pathways that counteract the pathological changes seen in diabetic retinopathy.[6][7][8] Its mechanisms include antioxidant and anti-inflammatory actions, as well as the inhibition of key signaling molecules involved in vascular dysfunction.[8]

G cluster_0 Diabetic State cluster_1 Pathophysiological Consequences cluster_2 Calcium Dobesilate Intervention cluster_3 Therapeutic Outcomes Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress Hyperglycemia->OxidativeStress Inflammation Inflammation Hyperglycemia->Inflammation VEGF_up VEGF Upregulation Hyperglycemia->VEGF_up ET1_up Endothelin-1 (ET-1) Upregulation Hyperglycemia->ET1_up BRB_restored Blood-Retinal Barrier Integrity Restored CaD Calcium Dobesilate CaD->OxidativeStress Inhibits CaD->Inflammation Inhibits CaD->VEGF_up Inhibits CaD->ET1_up Inhibits CaD->BRB_restored Neuroprotection Retinal Neuroprotection CaD->Neuroprotection Vasodilation Endothelium-dependent Vasodilation CaD->Vasodilation

Caption: Proposed mechanism of action for calcium dobesilate in diabetic retinopathy.

Typical Clinical Trial Workflow: Calcium Dobesilate vs. Placebo

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating calcium dobesilate for diabetic retinopathy, based on the protocols of published studies.[4][5][9][10]

G Start Patient Recruitment InclusionCriteria Inclusion/Exclusion Criteria Met? Start->InclusionCriteria Randomization Randomization InclusionCriteria->Randomization Yes End Study Conclusion InclusionCriteria->End No GroupA Group A: Calcium Dobesilate Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB TreatmentPeriod Treatment Period (e.g., 12-24 months) GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp Regular Follow-up Visits (e.g., every 3-6 months) TreatmentPeriod->FollowUp DataCollection Data Collection: - Primary Endpoint (e.g., PVPR) - Secondary Endpoints - Safety Assessments FollowUp->DataCollection Unblinding Unblinding FollowUp->Unblinding End of Treatment DataCollection->FollowUp Continue Treatment Analysis Statistical Analysis Unblinding->Analysis Results Results Interpretation and Reporting Analysis->Results Results->End

Caption: Workflow of a typical randomized controlled trial for diabetic retinopathy.

References

A Comparative Efficacy Analysis: Calcium Dobesilate Monohydrate and Hesperidin in Vascular Health

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of vascular-protective agents is paramount. This guide provides a detailed comparative analysis of two such agents: Calcium Dobesilate Monohydrate and Hesperidin (B1673128). While both are employed in the management of venous disorders and microangiopathies, their mechanisms of action and reported efficacies show distinct characteristics. This report synthesizes available experimental data to offer an objective comparison of their performance.

Mechanism of Action: A Tale of Two Pathways

Calcium dobesilate, a synthetic vasoprotective agent, primarily exerts its effects by modulating endothelial function and integrity.[1] Its mechanism involves reducing capillary permeability and inhibiting platelet aggregation.[2] A key aspect of its action is the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in angiogenesis and vascular permeability.[1][3][4] Furthermore, it has demonstrated antioxidant properties and enhances the synthesis of nitric oxide, a key molecule in endothelium-dependent relaxation.[2][5][6]

Hesperidin, a bioflavonoid found predominantly in citrus fruits, operates through a broader spectrum of antioxidant and anti-inflammatory pathways.[7][8][9] It is known to improve cardiovascular health by enhancing endothelial function and reducing inflammation.[7][10][11] Hesperidin's anti-inflammatory effects are partly attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[12][13] It also influences the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and clinical studies, providing a comparative look at the efficacy of this compound and Hesperidin.

ParameterThis compoundHesperidinReference Study
Antioxidant Activity (IC50)
Hydroxyl Radical Scavenging1.1 µMNot directly compared[15]
Superoxide Radical Scavenging682 µMNot directly compared[15]
DPPH Radical ScavengingNot specifiedIC50: 139.01 ± 9.23 µg/mL[16]
FeCl₂ Ion ChelationNot specifiedIC50: 139.01 ± 9.23 µg/mL[16]
Anti-inflammatory Activity
Inhibition of TNF-αDose-dependent reduction in db/db miceSignificant reduction in LPS-induced RAW 264.7 cells[17][18]
Inhibition of IL-6Dose-dependent reduction in db/db miceSignificant reduction in LPS-induced RAW 264.7 cells[17][18]
Effect on Endothelial Function
eNOS ActivationConcentration-dependent increase in activityStimulates phosphorylation and activation[5][14]
VEGF-induced VEGFR-2 PhosphorylationSignificant inhibition (IC50 ~50-100 µM)Not directly compared[3]

Table 1: Comparative In Vitro Efficacy of this compound and Hesperidin. This table presents a summary of the in vitro antioxidant, anti-inflammatory, and endothelial function modulating effects of the two compounds. Direct comparative studies are limited, hence data is presented from separate studies with a note on the different experimental systems.

Clinical EndpointThis compoundDiosmin-Hesperidin CombinationStudy DesignReference
Apoptosis in Varicose Veins
Bcl-2 Protein ExpressionSignificantly higher than untreated varicose vein tissue (p = 0.023)No significant difference compared to untreated varicose vein tissueComparative study in patients with primary varicose veins[17]
Apoptag StainingStatistically significant difference from normal vein tissue (p = 0.026)Statistically significant difference from normal vein tissue (p = 0.026)Comparative study in patients with primary varicose veins[17]

Table 2: Comparative Clinical Efficacy in Varicose Veins. This table summarizes the findings of a clinical study comparing the effects of Calcium Dobesilate and a Diosmin-Hesperidin combination on apoptosis-related markers in the venous wall of patients with primary varicose veins.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for key experiments are provided below.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging for Hesperidin)

This protocol is based on the methodology described by Kpètèhoto et al. (2022).[16]

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: Hesperidin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure: 100 µL of each Hesperidin dilution is mixed with 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Hesperidin sample. The IC50 value is then determined from the dose-response curve.

Western Blot Analysis for VEGF-Induced VEGFR-2 Phosphorylation (for Calcium Dobesilate)

This protocol is adapted from the study by Njau et al. (2020).[3]

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency. The cells are then serum-starved for 4-6 hours.

  • Drug Incubation: Cells are pre-incubated with various concentrations of Calcium Dobesilate (e.g., 6–100 µM) for 1 hour.

  • Stimulation: The cells are then stimulated with VEGF165 (25 ng/mL) for 2 minutes.

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against phospho-VEGFR-2. After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunohistochemical Staining for Apoptosis Markers (Bcl-2)

This protocol is based on the comparative study by İriz et al. (2008).[17]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded venous wall tissue sections (4 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against Bcl-2 overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the sections are incubated with a biotinylated secondary antibody followed by a streptavidin-peroxidase complex. The signal is developed using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: The staining intensity and the percentage of positive cells are evaluated under a light microscope.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams are provided in DOT language for Graphviz.

G cluster_CaD Calcium Dobesilate Pathway CaD Calcium Dobesilate VEGF VEGF CaD->VEGF Inhibits Binding NO_Synthase eNOS CaD->NO_Synthase Activates VEGFR2 VEGFR-2 VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Permeability ↑ Vascular Permeability PKC->Permeability NO ↑ Nitric Oxide NO_Synthase->NO

Caption: Signaling pathway of Calcium Dobesilate.

G cluster_Hesperidin Hesperidin Pathway Hesperidin Hesperidin IKK IKK Hesperidin->IKK Inhibits PI3K PI3K Hesperidin->PI3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits release Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO ↑ Nitric Oxide eNOS->NO

Caption: Signaling pathway of Hesperidin.

G cluster_workflow In Vitro Antioxidant Assay Workflow start Prepare DPPH and Test Compound Solutions mix Mix Solutions in 96-well Plate start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for DPPH assay.

References

A Comparative Guide to the In Vivo Antioxidant Activity of Calcium Dobesilate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antioxidant activity of Calcium dobesilate monohydrate with other well-established antioxidant alternatives. The information presented is supported by experimental data from various preclinical studies, offering a comprehensive overview for researchers in the field of oxidative stress and drug development.

Comparative Analysis of In Vivo Antioxidant Efficacy

The following tables summarize the quantitative data on the effects of this compound and its alternatives on key biomarkers of oxidative stress in various in vivo models.

Table 1: Effect on Malondialdehyde (MDA) Levels

CompoundAnimal ModelDosageOrgan/TissueMDA Reduction (%)Reference
This compound D-galactose-induced aging mice100 mg/kgBrainSignificant reduction[1]
Resveratrol Streptozotocin-induced diabetic rats10 mg/kgSerumSignificant reduction[2]
N-Acetylcysteine (NAC) D-galactose-induced aging rabbits0.5 mg/mLOvarian Granulosa CellsSignificant reduction in ROS[3]
Quercetin High-fat diet-induced obese mice50 mg/kgHeartSignificant reduction in 8-OHdG[4]

Table 2: Effect on Superoxide (B77818) Dismutase (SOD) Activity

CompoundAnimal ModelDosageOrgan/TissueIncrease in SOD Activity (%)Reference
This compound D-galactose-induced aging mice100 mg/kgBrainSignificant increase[1]
Resveratrol Senescence-accelerated mice25, 50, 100 mg/kg/day-Dose-dependent increase[5]
N-Acetylcysteine (NAC) Aging mice50 mM in drinking water--[6]
Quercetin High-fat diet-induced obese mice0.1% in diet--[7]

Table 3: Effect on Glutathione (B108866) Peroxidase (GPx) Activity

CompoundAnimal ModelDosageOrgan/TissueIncrease in GPx Activity (%)Reference
This compound D-galactose-induced aging mice100 mg/kgBrainSignificant increase[1]
Resveratrol Senescence-accelerated mice25, 50, 100 mg/kg/day-Dose-dependent increase[5]
N-Acetylcysteine (NAC) ----
Quercetin ----

Table 4: Effect on Catalase (CAT) Activity

CompoundAnimal ModelDosageOrgan/TissueIncrease in CAT Activity (%)Reference
This compound D-galactose-induced aging mice100 mg/kgBrainSignificant increase[1]
Resveratrol ----
N-Acetylcysteine (NAC) ----
Quercetin ----

Signaling Pathways and Experimental Workflow

The antioxidant effects of this compound are mediated through the modulation of key signaling pathways involved in the cellular stress response.

Experimental Workflow for In Vivo Antioxidant Activity Assessment cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Tissue/Blood Collection cluster_3 Biochemical Analysis A Disease Induction (e.g., D-galactose, STZ, High-Fat Diet) B Control Group (Vehicle) A->B Randomized Allocation C Calcium Dobesilate Group A->C Randomized Allocation D Alternative Antioxidant Group(s) A->D Randomized Allocation E Sacrifice and Sample Collection (Brain, Liver, Blood, etc.) B->E Treatment Period C->E Treatment Period D->E Treatment Period F Oxidative Stress Markers (MDA, SOD, GPx, CAT) E->F Sample Processing

Caption: General experimental workflow for evaluating in vivo antioxidant activity.

Calcium Dobesilate and the Nrf2-Keap1 Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Calcium Dobesilate Calcium Dobesilate Nrf2 Nrf2 Calcium Dobesilate->Nrf2 promotes dissociation Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant Enzymes SOD, GPx, CAT ARE->Antioxidant Enzymes upregulates transcription of

Caption: Modulation of the Nrf2-Keap1 pathway by Calcium Dobesilate.

Calcium Dobesilate and the NF-κB Signaling Pathway Oxidative Stress Oxidative Stress IκBα IκBα Oxidative Stress->IκBα promotes degradation of Calcium Dobesilate Calcium Dobesilate Calcium Dobesilate->IκBα inhibits degradation of NF-κB NF-κB IκBα->NF-κB sequesters Pro-inflammatory Genes TNF-α, IL-6, etc. NF-κB->Pro-inflammatory Genes translocates to nucleus and activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation leads to

Caption: Inhibition of the NF-κB pathway by Calcium Dobesilate.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a foundation for researchers to design and execute their own in vivo antioxidant studies.

Malondialdehyde (MDA) Assay (TBARS Method)

This assay measures lipid peroxidation by quantifying MDA, a secondary product of polyunsaturated fatty acid oxidation.

  • Reagents:

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Thiobarbituric acid (TBA) solution (0.67% w/v)

    • n-butanol

    • MDA standard solution

  • Procedure:

    • Homogenize tissue samples in a suitable buffer on ice.

    • To 1 mL of tissue homogenate, add 1 mL of 10% TCA and centrifuge at 3000 rpm for 10 minutes.[8]

    • Collect the supernatant and mix it with an equal volume of 0.67% TBA solution.[9]

    • Incubate the mixture in a boiling water bath for 10-60 minutes.[8][9]

    • Cool the samples on ice for 10 minutes to stop the reaction.[8]

    • Add 1 mL of n-butanol, vortex, and centrifuge to separate the layers.[8]

    • Measure the absorbance of the upper organic layer at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg protein or nmol/g tissue.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

  • Reagents:

  • Procedure:

    • Prepare tissue homogenates in cold phosphate buffer.

    • In a test tube, mix the tissue supernatant with the reaction mixture.

    • Add riboflavin to initiate the photoreduction of NBT.

    • Expose the tubes to a uniform light source for a specific time (e.g., 15 minutes).

    • Measure the absorbance at 560 nm.

    • The SOD activity is calculated based on the inhibition of NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides.

  • Reagents:

    • Phosphate buffer (pH 7.0)

    • Glutathione (GSH) solution

    • Glutathione reductase solution

    • NADPH solution

    • Hydrogen peroxide or cumene (B47948) hydroperoxide solution

  • Procedure:

    • Prepare tissue homogenates or plasma samples in a suitable buffer.

    • In a cuvette, mix the sample with phosphate buffer, GSH, glutathione reductase, and NADPH.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[1]

    • The GPx activity is calculated from the rate of NADPH oxidation. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[10]

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

  • Reagents:

    • Phosphate buffer (pH 7.0)

    • Hydrogen peroxide (H₂O₂) solution

  • Procedure:

    • Prepare tissue homogenates in cold phosphate buffer.

    • Add the tissue supernatant to a cuvette containing phosphate buffer.

    • Initiate the reaction by adding a known concentration of H₂O₂.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is decomposed.[11]

    • The catalase activity is calculated from the rate of H₂O₂ decomposition. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

References

Unveiling the Endothelial-Protective Effects of Calcium Dobesilate Monohydrate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calcium Dobesilate Monohydrate's in vitro effects on endothelial cells against common experimental controls. Supported by experimental data, this document delves into the agent's influence on key cellular processes and underlying signaling pathways.

Calcium dobesilate, a well-established vasoprotective agent, has demonstrated significant potential in mitigating endothelial dysfunction, a hallmark of various microvascular disorders such as diabetic retinopathy.[1][2] Its therapeutic efficacy is attributed to a multi-faceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-angiogenic properties.[1][3] This guide synthesizes in vitro findings to offer a clear perspective on its performance and mechanisms.

Performance Against Pathological Stimuli: A Quantitative Comparison

In vitro studies consistently demonstrate the ability of Calcium Dobesilate (CaD) to counteract the detrimental effects of pro-angiogenic and pro-inflammatory stimuli on endothelial cells. The following tables summarize key quantitative data from studies on Human Umbilical Vein Endothelial Cells (HUVECs).

Cellular Process Stimulus Calcium Dobesilate (CaD) Concentration Observed Effect Reference
Cell Proliferation High Glucose (HG)100 µMInhibited abnormal cell proliferation induced by HG.[4]
VEGF (25 ng/ml)50, 100, 200 µMSignificantly inhibited VEGF-induced proliferation.[5][6]
Cell Migration High Glucose (HG)100 µMPartially inhibited HG-enhanced migration.[4]
VEGF (25 ng/ml)50, 100, 200 µMSignificantly inhibited VEGF-induced migration.[5][6]
Endothelial Permeability High Glucose (HG)100 µMPrevented the HG-induced increase in permeability.[4]
VEGF (25 ng/ml)50, 100, 200 µMSignificantly inhibited VEGF-induced permeability.[5][7]

Modulation of Key Signaling Molecules

Calcium dobesilate's effects on endothelial cells are rooted in its ability to modulate critical signaling pathways. The tables below highlight its impact on key protein expression and phosphorylation under high glucose and VEGF stimulation.

Table 2: Effect of Calcium Dobesilate on Protein Expression in High Glucose-Treated HUVECs

Marker Type Protein Effect of High Glucose (HG) Effect of CaD (100 µM) + HG Reference
Endothelial Dysfunction VEGFIncreasedSuppressed overexpression[4]
VEGFR-2IncreasedSuppressed overexpression[4]
EndocanIncreasedSuppressed overexpression[4]
Inflammation ICAM-1IncreasedSuppressed overexpression[2][4]
MCP-1IncreasedSuppressed overexpression[4]
PTX3IncreasedSuppressed overexpression[4][8]

Table 3: Effect of Calcium Dobesilate on VEGF-Induced Protein Phosphorylation in HUVECs

Signaling Molecule CaD Concentration Observed Effect Reference
p-VEGFR-2 50, 100 µMSignificantly inhibited VEGF-induced phosphorylation.[5][7]
p-MEK1/2 50, 100, 200 µMSignificantly inhibited VEGF-induced phosphorylation.[5]
p-ERK 50, 100, 200 µMSignificantly inhibited VEGF-induced phosphorylation.[5]
p-eNOS 25, 50, 100 µMUpregulated expression.[8]
p-IKBα/IKBα 25, 50, 100 µMDownregulated expression.[8]

Signaling Pathways and Experimental Workflows

The vasoprotective effects of Calcium Dobesilate are largely attributed to its interference with the Vascular Endothelial Growth Factor (VEGF) signaling cascade and its modulation of inflammatory pathways.

VEGF_Signaling_Pathway cluster_CaD Calcium Dobesilate Action cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Cascade CaD Calcium Dobesilate HS Heparan Sulfate (B86663) (Co-receptor) CaD->HS Interferes with VEGF binding site VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HS->VEGFR2 Facilitates binding pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation MEK MEK pVEGFR2->MEK Activates pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pMEK->ERK Angiogenesis Proliferation, Migration, Permeability pERK->Angiogenesis Promotes

Caption: Calcium Dobesilate's interference with VEGF signaling.

Calcium dobesilate interferes with the heparan sulfate binding site, a co-receptor for VEGF, thereby inhibiting the phosphorylation of VEGFR-2 and downstream signaling through the MEK/ERK pathway.[5][7][9] This ultimately suppresses endothelial cell proliferation, migration, and permeability.

NFkB_Signaling_Pathway cluster_Stimulus Pro-inflammatory Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus High Glucose IKK IKK Stimulus->IKK pIKK p-IKK IKK->pIKK IkB_NFkB IκB-NF-κB (Inactive complex) pIKK->IkB_NFkB Phosphorylates IκB IkB IκB pIkB p-IκB NFkB NF-κB pIkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Expression (ICAM-1, MCP-1, PTX3) NFkB_nuc->Gene Induces CaD Calcium Dobesilate CaD->IKK Inhibits

Caption: Modulation of the NF-κB inflammatory pathway by Calcium Dobesilate.

Calcium dobesilate has also been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[8][9] By preventing the phosphorylation of IKK and subsequent degradation of IκB, it blocks the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[8]

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Calcium Dobesilate (e.g., 0, 50, 100, and 200 µM) in the presence or absence of a stimulus (e.g., 25 ng/ml VEGF) in serum-free medium.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The number of viable cells is presented relative to the untreated control.[5]

Transwell Migration Assay
  • Cell Preparation: Serum-starve HUVECs for 24 hours prior to the assay.

  • Assay Setup: Resuspend the cells in serum-free medium. Seed the cells into the upper chamber of a Transwell insert (8 µm pore size).

  • Chemoattractant: Add the chemoattractant (e.g., VEGF) with or without different concentrations of Calcium Dobesilate to the lower chamber.

  • Incubation: Incubate for a specified period (e.g., 24 hours) to allow for cell migration.

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the underside of the membrane are fixed, stained (e.g., with Calcein-AM), and quantified.[5][9]

Endothelial Tube Formation Assay
  • Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[10][11]

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing the test substances (e.g., VEGF with or without Calcium Dobesilate).

  • Plating: Seed the HUVEC suspension onto the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours.

  • Visualization and Quantification: Monitor tube formation at desired time points using an inverted microscope. The extent of tube formation (e.g., number of junctions, total tube length) can be quantified using imaging software.[10][11]

Experimental_Workflow cluster_Preparation Cell Culture and Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Acquisition and Analysis Culture Culture HUVECs to 70-90% confluency Starve Serum-starve cells (for migration/permeability assays) Culture->Starve Viability Cell Viability (CCK-8 Assay) Migration Cell Migration (Transwell Assay) Tube_Formation Tube Formation (Matrigel Assay) Absorbance Measure Absorbance (Viability) Viability->Absorbance Imaging Microscopy and Imaging (Migration, Tube Formation) Migration->Imaging Tube_Formation->Imaging Quantification Quantify Results Absorbance->Quantification Imaging->Quantification

Caption: General experimental workflow for in vitro validation.

References

Comparative Efficacy of Calcium Dobesilate Monohydrate in Vascular Permeability Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Calcium dobesilate monohydrate's performance in modulating vascular permeability against other common interventions. This document synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways and workflows to support informed decisions in vascular biology research.

This compound is a well-established vasoprotective agent recognized for its ability to reduce vascular permeability. Its therapeutic efficacy is attributed to a multi-faceted mechanism of action, including the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling, antioxidant properties, and anti-inflammatory effects. This guide evaluates its performance in established in vitro and in vivo models of vascular permeability and draws comparisons with other agents, including the bioflavonoids diosmin (B1670713) and hesperidin (B1673128), corticosteroids like dexamethasone (B1670325), and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241).

Quantitative Data Summary

The following tables present a summary of the quantitative data gathered from various studies on the effects of this compound and its alternatives on vascular permeability. It is important to note that direct head-to-head comparative studies in the same experimental model are limited. Therefore, the data presented is a compilation from different studies, and experimental conditions should be considered when interpreting the results.

Table 1: In Vitro Endothelial Permeability Assay (FITC-Dextran)

CompoundConcentrationInducerCell TypePermeability Reduction (%)Citation
Calcium dobesilate 100 µMVEGF (25 ng/mL)HUVECsSignificant inhibition (quantitative value not specified in abstract)[1]
Dexamethasone 100 µMHypoxiaBrain Microvascular Endothelial CellsSignificant decrease (quantitative value not specified in abstract)[2]
Diosmin/Hesperidin 739 µM/370 µMKClNot SpecifiedRestored VEGF levels, suggesting permeability regulation[3]
Ibuprofen 0.1 mM - 1 mMLPSHMEC-1Increased VEGF secretion, suggesting potential for increased permeability[4]

Note: Data for Diosmin/Hesperidin and Ibuprofen are indirect indicators of their potential effects on VEGF-induced permeability.

Table 2: In Vivo Miles Assay (Evans Blue Dye Extravasation)

CompoundDosage/ConcentrationInducerAnimal ModelDye Extravasation Inhibition (%)Citation
Calcium dobesilate 200 µM (co-administration)VEGF (10 ng/ml)Rat74.8 ± 3.8[3]
Diosmin 40 mg/kgIliac Vein StenosisMouseSignificant reduction in dye content[5]
Dexamethasone Not SpecifiedVentilator-Induced Lung InjuryMouseInhibited VEGF expression but did not improve permeability[6][7]
Hesperidin 100 mg/kgUVB IrradiationMouseInhibited VEGF expression[8][9]
Ibuprofen Not SpecifiedNot SpecifiedNot SpecifiedData on direct effect on VEGF-induced permeability not found

Note: The inducers and animal models vary across studies, which should be taken into account when comparing the efficacy of the different compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Endothelial Cell Monolayer Permeability Assay

This assay measures the passage of a fluorescent tracer, typically fluorescein (B123965) isothiocyanate (FITC)-dextran, across a confluent monolayer of endothelial cells grown on a semi-permeable membrane.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format, 1 µm pores)

  • Type I rat-tail collagen

  • FITC-Dextran (high molecular weight)

  • Vascular permeability inducer (e.g., VEGF)

  • Test compounds (Calcium dobesilate, alternatives)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Coat Transwell® inserts with Type I collagen. Seed endothelial cells onto the inserts at a density that allows for the formation of a confluent monolayer within 72 hours.

  • Monolayer Formation: Culture the cells in a CO2 incubator at 37°C. The formation of a confluent monolayer is critical for the integrity of the barrier.

  • Treatment: Once a confluent monolayer is formed, treat the cells with the test compounds (Calcium dobesilate or alternatives) for a predetermined period.

  • Induction of Permeability: Add the vascular permeability inducer (e.g., VEGF) to the upper chamber of the Transwell® insert.

  • Permeability Measurement: Add FITC-dextran to the upper chamber. At various time points, collect samples from the lower chamber.

  • Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission for FITC).

  • Analysis: The amount of FITC-dextran that has passed into the lower chamber is proportional to the permeability of the endothelial monolayer. Calculate the percentage of permeability reduction by comparing the fluorescence in treated wells to the control (inducer only) wells.

In Vivo Miles Assay for Vascular Permeability

The Miles assay is a widely used in vivo method to quantify vascular leakage in the skin.

Materials:

  • Animal model (e.g., mouse or rat)

  • Evans blue dye (e.g., 1% solution in sterile saline)

  • Vascular permeability inducer (e.g., VEGF)

  • Test compounds (Calcium dobesilate, alternatives)

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the animal.

  • Dye Injection: Intravenously inject Evans blue dye. The dye binds to serum albumin, which is normally retained within the vasculature.

  • Treatment and Induction: After a circulation period (e.g., 30 minutes), intradermally inject the vascular permeability inducer (e.g., VEGF) at multiple sites on the dorsal skin. Co-administer the test compound with the inducer or pre-treat the animal with the test compound. A vehicle control should also be injected.

  • Dye Extravasation: Allow time for the dye to extravasate into the interstitial space at the sites of increased permeability (e.g., 20-30 minutes).

  • Tissue Collection: Euthanize the animal and excise the skin at the injection sites.

  • Dye Extraction: Incubate the excised skin samples in formamide at a constant temperature (e.g., 55-60°C) for 24-48 hours to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at a specific wavelength (e.g., 610-620 nm) using a spectrophotometer.

  • Analysis: The amount of extravasated dye is proportional to the vascular permeability. Calculate the percentage of inhibition of dye extravasation by comparing the absorbance from the test compound-treated sites to the control (inducer only) sites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G cluster_0 VEGF Signaling Pathway and Calcium Dobesilate Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC eNOS eNOS Ca_PKC->eNOS NO NO eNOS->NO Permeability Increased Vascular Permeability NO->Permeability CaD Calcium Dobesilate CaD->VEGF Inhibits Binding

VEGF signaling pathway and its inhibition by Calcium dobesilate.

G cluster_1 In Vitro Endothelial Permeability Assay Workflow Start Start Seed_Cells Seed Endothelial Cells on Transwell Inserts Start->Seed_Cells Form_Monolayer Culture to Form Confluent Monolayer Seed_Cells->Form_Monolayer Treat_Cells Treat with Test Compound (e.g., Calcium Dobesilate) Form_Monolayer->Treat_Cells Add_Inducer Add Permeability Inducer (e.g., VEGF) Treat_Cells->Add_Inducer Add_Tracer Add FITC-Dextran Add_Inducer->Add_Tracer Incubate Incubate and Collect Samples Add_Tracer->Incubate Measure_Fluorescence Measure Fluorescence of Lower Chamber Samples Incubate->Measure_Fluorescence Analyze_Data Analyze Data and Calculate Permeability Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro endothelial permeability assay.

G cluster_2 In Vivo Miles Assay Workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Inject_Dye Intravenously Inject Evans Blue Dye Anesthetize->Inject_Dye Inject_Agents Intradermally Inject Inducer +/- Test Compound Inject_Dye->Inject_Agents Allow_Extravasation Allow for Dye Extravasation Inject_Agents->Allow_Extravasation Excise_Skin Euthanize and Excise Skin Samples Allow_Extravasation->Excise_Skin Extract_Dye Extract Dye with Formamide Excise_Skin->Extract_Dye Measure_Absorbance Measure Absorbance Extract_Dye->Measure_Absorbance Analyze_Data Analyze Data and Calculate Permeability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vivo Miles assay.

Conclusion

This compound demonstrates significant efficacy in reducing vascular permeability in both in vitro and in vivo models, primarily through the inhibition of the VEGF signaling pathway. The available data suggests it is a potent agent for restoring vascular barrier integrity. While direct comparative studies with alternatives like diosmin, hesperidin, dexamethasone, and ibuprofen in standardized vascular permeability models are not abundant, the existing evidence indicates that these compounds also modulate vascular permeability through various mechanisms. For instance, diosmin has shown protective effects in a model of venous obstruction, and dexamethasone can reduce hypoxia-induced hyperpermeability. However, some agents like ibuprofen may have contrasting effects on VEGF secretion under certain inflammatory conditions.

For researchers and drug development professionals, the choice of agent will depend on the specific pathological context and the desired mechanism of action. The experimental protocols and data presented in this guide provide a foundational resource for further comparative studies to elucidate the relative potencies and therapeutic potential of these compounds in managing conditions associated with increased vascular permeability. Further head-to-head studies in standardized models are warranted to establish a more definitive comparative efficacy profile.

References

Meta-analysis of Clinical Trials on Calcium Dobesilate Monohydrate for Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Diabetic macular edema (DME) remains a leading cause of vision loss in diabetic patients. While anti-VEGF therapies are the current standard of care, research into alternative and adjunctive treatments continues. This guide provides a meta-analysis of clinical trials on Calcium dobesilate monohydrate, an oral medication with vasoprotective and antioxidant properties, for the treatment of DME. We will objectively compare its performance with other alternatives, supported by experimental data, and detail the methodologies of key studies.

Efficacy of Calcium Dobesilate in Diabetic Retinopathy and Macular Edema

Calcium dobesilate has been investigated for its potential to improve various aspects of diabetic retinopathy (DR), including microaneurysms, retinal hemorrhages, and macular edema. A systematic review and meta-analysis of studies published between 1975 and 2013 indicated that calcium dobesilate was significantly associated with improvements in several markers of DR.[1][2]

However, its specific efficacy in preventing the development of clinically significant macular edema (CSME) has been a subject of debate. The CALDIRET study, a large-scale, randomized, placebo-controlled trial, found that calcium dobesilate did not significantly reduce the risk of developing CSME over a five-year period compared to placebo.[3][4][5]

More recent research has explored the role of calcium dobesilate as an adjunct therapy. A retrospective study suggested that combining oral calcium dobesilate with intravitreal ranibizumab (B1194657) (an anti-VEGF agent) for DME resulted in a similar improvement in visual acuity and central macular thickness as ranibizumab alone, but with significantly fewer injections required over a 12-month period.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials and meta-analyses, comparing the effects of this compound with placebo or as an adjunct to standard care.

Table 1: Meta-analysis of Calcium Dobesilate Efficacy in Diabetic Retinopathy

Outcome MeasureCalcium Dobesilate vs. Placebo (Relative Risk/Mean Difference)95% Confidence IntervalP-value
Retinal Microaneurysms ImprovementRR: 0.620.42 - 0.900.01
Retinal Hemorrhages ImprovementRR: 0.390.17 - 0.880.02
Exudates ImprovementRR: 0.310.12 - 0.810.02
Reduction of Whole Blood ViscosityMD: -0.57 cP-0.75 to -0.38<0.001
Reduction of Plasma ViscosityMD: -0.36 cP-0.63 to -0.090.01
Reduction of Blood CholesterolMD: -0.48 mg/mL-0.64 to -0.33<0.00001
Reduction of Intraocular PressureMD: -5.59 mmHg-6.69 to -4.50<0.00001

Source: Systematic review and meta-analysis of articles published between January 1975 and October 2013.[1][2]

Table 2: CALDIRET Study - Development of Clinically Significant Macular Edema (CSME)

Treatment GroupNumber of PatientsPatients who Developed CSME5-Year Cumulative Probability of CSMEHazard Ratio (95% CI)P-value
Calcium Dobesilate (1500 mg/day)3248635%1.32 (0.96 - 1.81)0.0844
Placebo3116928%

Source: Haritoglou et al. (2009), The Lancet.[3][4][5]

Table 3: Adjunctive Therapy with Ranibizumab for DME (Retrospective Study)

Outcome Measure (12 months)Intravitreal Ranibizumab (IVR) + Calcium DobesilateIntravitreal Ranibizumab (IVR) AloneP-value
Mean Number of Injections5.4 ± 1.16.7 ± 1.6<0.05
Best Corrected Visual Acuity (BCVA) ImprovementNo significant differenceNo significant difference>0.05
Central Macular Thickness (CMT) ReductionNo significant differenceNo significant difference>0.05

Source: Retrospective, observational, consecutive case control study.[6]

Experimental Protocols

Understanding the methodologies of the cited clinical trials is crucial for interpreting the results.

CALDIRET Study Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study conducted in 40 centers across 11 countries.[3][4][5]

  • Participants: 635 outpatients with adult-onset type 2 diabetes and mild-to-moderate non-proliferative diabetic retinopathy.[3][4]

  • Intervention: Patients were randomly allocated to receive either calcium dobesilate (1500 mg per day) or a matching placebo.[3][4]

  • Primary Endpoint: The primary outcome was the development of clinically significant macular edema (CSME) within a 5-year follow-up period.[3][4]

  • Analysis: The analysis was performed on an intention-to-treat basis.[3][4]

Adjunctive Ranibizumab Study Protocol
  • Study Design: A retrospective, observational, consecutive case-control study.[6]

  • Participants: 102 patients newly diagnosed with DME.[6]

  • Intervention: Patients received intravitreal ranibizumab (IVR) with a 3-monthly loading dose followed by a pro re nata (as needed) regimen. 54 patients also received daily oral calcium dobesilate (IVR+CaD group), while 48 patients received IVR alone (IVR group). The follow-up period was at least 12 months.[6]

  • Outcome Measures: Best corrected visual acuity (BCVA), central macular thickness (CMT) measured by optical coherence tomography (OCT), and the mean number of ranibizumab injections were compared at baseline and at 3, 6, and 12 months.[6]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Calcium Dobesilate in Diabetic Retinopathy

Calcium dobesilate is believed to exert its therapeutic effects through multiple pathways that counteract the pathological changes seen in diabetic retinopathy.[7][8] These include reducing oxidative stress, inflammation, and vascular permeability.[8] It has been shown to inhibit the diabetes-induced upregulation of endothelin-1 (B181129) and its receptors, as well as down-regulating vascular endothelial growth factor (VEGF).[7]

G cluster_0 Diabetic State cluster_1 Pathological Consequences cluster_2 Clinical Manifestations cluster_3 Calcium Dobesilate Intervention Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress Inflammation Inflammation Hyperglycemia->Inflammation VEGF_upregulation VEGF Upregulation Hyperglycemia->VEGF_upregulation Endothelin_1_upregulation Endothelin-1 Upregulation Hyperglycemia->Endothelin_1_upregulation PKC_delta_P38_MAPK PKC-delta-P38 MAPK Activation Hyperglycemia->PKC_delta_P38_MAPK NF_kB_activation NF-κB Activation Oxidative_Stress->NF_kB_activation Inflammation->NF_kB_activation Vascular_Leakage Vascular Leakage VEGF_upregulation->Vascular_Leakage Endothelin_1_upregulation->Vascular_Leakage Tight_Junction_Disruption Tight Junction Disruption PKC_delta_P38_MAPK->Tight_Junction_Disruption Leukocyte_Adhesion Leukocyte Adhesion NF_kB_activation->Leukocyte_Adhesion BRB_Breakdown Blood-Retinal Barrier Breakdown Leukocyte_Adhesion->BRB_Breakdown Tight_Junction_Disruption->BRB_Breakdown BRB_Breakdown->Vascular_Leakage Diabetic_Macular_Edema Diabetic Macular Edema Vascular_Leakage->Diabetic_Macular_Edema CaD Calcium Dobesilate CaD->Oxidative_Stress Inhibits CaD->Inflammation Inhibits CaD->VEGF_upregulation Downregulates CaD->Endothelin_1_upregulation Downregulates CaD->PKC_delta_P38_MAPK Inhibits CaD->NF_kB_activation Inhibits G cluster_0 Pre-Trial Phase cluster_1 Trial Phase cluster_2 Post-Trial Phase Protocol_Development Protocol Development & Ethics Approval Patient_Recruitment Patient Recruitment & Informed Consent Protocol_Development->Patient_Recruitment Screening Screening (Inclusion/ Exclusion Criteria) Patient_Recruitment->Screening Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (e.g., Calcium Dobesilate) Randomization->Treatment_Group Control_Group Control Group (e.g., Placebo) Randomization->Control_Group Follow_up Follow-up Visits (e.g., 3, 6, 12 months) Treatment_Group->Follow_up Control_Group->Follow_up Data_Collection Data Collection (BCVA, CMT, etc.) Follow_up->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results_Publication Results Publication Data_Analysis->Results_Publication

References

Unveiling the Neuroprotective Efficacy of Calcium Dobesilate Monohydrate in Retinal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data highlights the neuroprotective capabilities of Calcium dobesilate monohydrate (CaD) in preclinical retinal models, particularly in the context of diabetic retinopathy. This guide provides a comparative overview of CaD against other therapeutic alternatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Researchers, scientists, and drug development professionals investigating novel treatments for retinal neurodegenerative diseases will find valuable insights within this comparative guide. Calcium dobesilate, a well-established vasoprotective agent, demonstrates significant neuroprotective effects by mitigating inflammation, oxidative stress, and apoptosis in retinal cells. This guide delves into the experimental evidence that substantiates these claims and offers a structured comparison with other potential neuroprotective agents, namely fenofibrate (B1672516) and renin-angiotensin system (RAS) blockers.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative outcomes from key preclinical studies, offering a side-by-side comparison of this compound with fenofibrate and RAS blockers on various parameters of retinal health.

Table 1: Effect of Neuroprotective Agents on Retinal Apoptosis and Glial Cell Activation in Diabetic Rodent Models

Treatment AgentAnimal ModelDosageDurationOutcome MeasureResultReference
Calcium dobesilate db/db mice200 mg/kg/day14 daysTUNEL-positive cellsSignificantly decreased vs. vehicle[Solà-Adell et al., 2017][1]
db/db mice200 mg/kg/day14 daysGlial activation (GFAP)Significantly decreased vs. vehicle[Solà-Adell et al., 2017][1]
Fenofibric acid db/db mice100 mg/kg/day1 weekApoptosis in GCLSignificant decrease vs. vehicle[Chen et al., 2015][2]
db/db mice100 mg/kg/day1 weekGlial activationSignificant decrease vs. vehicle[Chen et al., 2015][2]

Table 2: Impact of Neuroprotective Agents on Retinal Function (Electroretinography - ERG) in Diabetic Rodent Models

Treatment AgentAnimal ModelDosageDurationERG ParameterResultReference
Calcium dobesilate db/db mice200 mg/kg/day14 daysa-wave and b-wave amplitudesSignificant improvement vs. vehicle[Solà-Adell et al., 2017][1]
Fenofibric acid db/db mice100 mg/kg/day1 weekOscillatory potential amplitudesSignificant improvement vs. vehicle[Chen et al., 2015][2]
db/db mice100 mg/kg/day1 weekb-wave implicit timeSignificant improvement vs. vehicle[Chen et al., 2015][2]

Table 3: Modulation of Inflammatory and Oxidative Stress Markers by Neuroprotective Agents in Diabetic Retinal Models

Treatment AgentAnimal ModelDosageDurationMarkerResultReference
Calcium dobesilate db/db mice200 mg/kg/day15 daysNF-κB, IL-6, IL-8, TNF-α, MCP-1Increase prevented vs. vehicle[Bogdanov et al., 2017][3]
db/db mice200 mg/kg/day15 daysOxidative stress biomarkersSignificantly reduced vs. vehicle[Bogdanov et al., 2017][3]
STZ-induced diabetic rats100 mg/kg/day2 weeksTNF-α, IL-1β mRNA and proteinIncrease prevented vs. diabetic control[Voabil et al., 2017][4]
RAS Blockers ---Retinal neovascularizationPrevented[Simo and Hernandez, 2015][5]

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the methodologies employed in these pivotal studies, the following diagrams are provided.

G cluster_stimulus Diabetic Milieu (High Glucose) cluster_pathways Intracellular Signaling Cascades cluster_calcium_dobesilate Calcium Dobesilate Intervention cluster_outcomes Pathophysiological Outcomes HighGlucose High Glucose ROS ↑ Reactive Oxygen Species (ROS) HighGlucose->ROS PKC ↑ Protein Kinase C (PKC) HighGlucose->PKC NFkB ↑ NF-κB Activation ROS->NFkB Apoptosis ↑ Retinal Cell Apoptosis ROS->Apoptosis ET1 ↑ Endothelin-1 (ET-1) PKC->ET1 ET1->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation CaD Calcium Dobesilate CaD->ROS Inhibits CaD->ET1 Inhibits CaD->NFkB Inhibits Inflammation->Apoptosis BRB ↑ Blood-Retinal Barrier Breakdown Inflammation->BRB

Caption: Neuroprotective Signaling Pathway of Calcium Dobesilate.

G cluster_animal_model Animal Model Preparation cluster_functional_assessment Functional Assessment cluster_histological_assessment Histological & Molecular Assessment cluster_data_analysis Data Analysis A1 Induce Diabetes (e.g., STZ injection or db/db mouse) A2 Treatment Groups: - Vehicle Control - Calcium Dobesilate - Alternative Agent A1->A2 B1 Electroretinography (ERG) - Measure a- and b-wave amplitudes A2->B1 C1 Retinal Tissue Collection A2->C1 D1 Statistical Comparison between Treatment Groups B1->D1 C2 TUNEL Assay - Quantify apoptotic cells C1->C2 C3 Western Blot - Measure protein levels (e.g., NF-κB) C1->C3 C4 Immunohistochemistry - Localize protein expression C1->C4 C2->D1 C3->D1 C4->D1

Caption: General Experimental Workflow for Retinal Neuroprotection Studies.

Detailed Experimental Protocols

For the purpose of reproducibility and comprehensive understanding, the following are detailed methodologies for the key experiments cited in this guide.

Electroretinography (ERG) in Rodent Models

Objective: To assess the functional integrity of the retina by measuring electrical responses of various retinal cells to a light stimulus.

Protocol:

  • Animal Preparation: Mice or rats are dark-adapted overnight. Under dim red light, the animals are anesthetized (e.g., with a ketamine/xylazine mixture). Pupils are dilated using a mydriatic agent (e.g., tropicamide). Body temperature is maintained at 37°C using a heating pad.

  • Electrode Placement: A ground electrode is placed subcutaneously in the tail or back. A reference electrode is placed subcutaneously between the eyes. A recording electrode (often a gold or silver loop) is placed on the cornea, which is kept moist with a sterile ophthalmic solution.

  • Recording: A Ganzfeld dome is used to deliver flashes of light of varying intensity and frequency.

    • Scotopic (dark-adapted) ERG: Assesses rod photoreceptor and bipolar cell function. A series of single flashes of increasing intensity are presented. The a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) amplitudes and implicit times are recorded.

    • Photopic (light-adapted) ERG: Assesses cone photoreceptor function. After a period of light adaptation to saturate rod responses, single flashes are presented on a background light.

  • Data Analysis: The amplitudes (in microvolts) and implicit times (in milliseconds) of the a- and b-waves are measured and compared between treatment groups.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Retinal Apoptosis

Objective: To detect and quantify apoptotic cell death in retinal tissue sections by labeling the fragmented DNA of apoptotic cells.

Protocol:

  • Tissue Preparation: Eyes are enucleated and fixed in 4% paraformaldehyde. The retinas are then dissected, cryoprotected in sucrose (B13894) solutions, and embedded in an optimal cutting temperature (OCT) compound. Cryosections (e.g., 10-14 µm thick) are prepared.

  • Permeabilization: Retinal sections are permeabilized (e.g., with 0.1% Triton X-100 in 0.1% sodium citrate) to allow the labeling enzyme to access the cell nuclei.

  • Labeling: The sections are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Counterstaining and Mounting: The sections are often counterstained with a nuclear stain like DAPI to visualize all cell nuclei. The sections are then mounted with an anti-fade mounting medium.

  • Imaging and Quantification: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells is counted in different retinal layers (e.g., ganglion cell layer, inner nuclear layer, outer nuclear layer) and often expressed as a percentage of the total number of cells (DAPI-positive).

Western Blot for NF-κB in Retinal Tissue

Objective: To determine the protein levels of NF-κB (specifically the p65 subunit) in retinal lysates as an indicator of inflammatory pathway activation.

Protocol:

  • Protein Extraction: Retinas are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated by size by applying an electric current.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce light. The light signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to NF-κB p65 is quantified using densitometry software. The levels are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The experimental evidence strongly supports the neuroprotective role of this compound in retinal models of diabetic retinopathy. Its multifaceted mechanism of action, targeting key pathways of inflammation, oxidative stress, and apoptosis, positions it as a promising therapeutic agent for the early stages of this debilitating disease. While direct head-to-head comparative studies with other neuroprotective agents are limited, the available data suggests that CaD has a significant and beneficial impact on retinal cell survival and function. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with diabetic retinopathy and potentially other neurodegenerative retinal disorders.

References

Safety Operating Guide

Personal protective equipment for handling Calcium dobesilate monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Calcium Dobesilate Monohydrate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Summary of Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5][6] A face shield may be appropriate in some workplaces.[1]To protect against dust particles and chemical splashes that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-impermeable gloves.[4][5] Gloves must be inspected prior to use and selected based on an evaluation of the possible hazards.[1][5][6]To prevent skin contact which can cause skin irritation.[1][2][3]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[4][5][6] Protective clothing should be selected based on the task being performed and the risks involved.To protect against skin contact and potential thermal hazards.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4][5] A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to local exhaust ventilation.[6]To prevent inhalation of dust, which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4][5]

  • Keep away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents.[6][7]

2. Handling and Preparation:

  • All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[4][6]

  • Avoid the formation and inhalation of dust.[2][4][5][7]

  • Wear the appropriate PPE as detailed in the table above.

  • Use non-sparking tools to prevent ignition.[4][5]

  • Wash hands thoroughly after handling the material.[1][2][7]

3. In Case of a Spill:

  • Evacuate personnel from the area.[4][5]

  • Ensure adequate ventilation.[2][4][7]

  • Wear appropriate PPE, including respiratory protection.[2][7][8]

  • For small spills, sweep up the material and place it into a suitable, closed container for disposal.[1][7]

  • For large spills, contain the material and cover it with an inert, non-combustible absorbent material (e.g., sand, earth).[7]

  • Prevent the spill from entering drains or waterways.[1][4][5]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

  • In case of skin contact: Immediately wash the skin with plenty of soap and water.[1][5] Remove contaminated clothing.[1][2]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes.[1][4][5] Remove contact lenses if present and easy to do.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[5]

  • In all cases of exposure, seek medical advice.[1][5]

5. Disposal Plan:

  • Dispose of the waste material at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5]

  • Do not allow the material to enter sewer systems or contaminate water, foodstuffs, or feed.[4][5]

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Always observe all federal, state, and local environmental regulations.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Gather PPE Gather PPE Assess Risks->Gather PPE Select appropriate gear Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Ensure ventilation Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Proceed with caution Experimentation Experimentation Weighing and Transfer->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Post-experiment Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow regulations

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.